molecular formula C10H7NO5 B11823456 4-(2-nitrophenyl)-2-oxobut-3-enoic acid

4-(2-nitrophenyl)-2-oxobut-3-enoic acid

Katalognummer: B11823456
Molekulargewicht: 221.17 g/mol
InChI-Schlüssel: LRFVOEZZTNHKES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(2-nitrophenyl)-2-oxobut-3-enoic acid is a useful research compound. Its molecular formula is C10H7NO5 and its molecular weight is 221.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-nitrophenyl)-2-oxobut-3-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-nitrophenyl)-2-oxobut-3-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H7NO5

Molekulargewicht

221.17 g/mol

IUPAC-Name

4-(2-nitrophenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C10H7NO5/c12-9(10(13)14)6-5-7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14)

InChI-Schlüssel

LRFVOEZZTNHKES-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States
Foundational & Exploratory

Advanced Technical Guide: Chemical Dynamics and Synthetic Applications of 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the realm of advanced organic synthesis and medicinal chemistry, 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (also known as o-nitrobenzylidenepyruvic acid) serves as a highly versatile, multi-faceted building block. Structurally, it combines an α -keto acid moiety, an electrophilic Michael acceptor (the α,β -unsaturated double bond), and a reducible ortho-nitroaromatic group. This unique triad of functional groups makes it an exceptional precursor for the construction of complex nitrogen heterocycles, including indoles and quinolines, as well as a substrate for Kröhnke pyridine synthesis[1].

This guide provides a deep-dive into the physicochemical behavior of this molecule—specifically its complex tautomeric equilibrium—and outlines field-proven, self-validating protocols for its synthesis and application.

Physicochemical Profiling

Understanding the baseline physical properties of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is critical for downstream purification and analytical validation. The compound typically presents as a yellow-to-orange crystalline powder, a color characteristic of highly conjugated nitroaromatic enones.

PropertyValue
IUPAC Name (3E)-4-(2-nitrophenyl)-2-oxobut-3-enoic acid
Common Synonyms o-Nitrobenzylidenepyruvic acid; 2-oxo-4-(2-nitrophenyl)-3-butenoic acid
CAS Registry Number 72323-79-6[2]
Molecular Formula C₁₀H₇NO₅[2]
Molecular Weight 221.17 g/mol [2]
Melting Point 130–135 °C
Structural Class α -Keto acid, Michael acceptor, Nitroaromatic

Structural Dynamics: The Keto-Enol-Lactone Tautomerism

A defining, yet often overlooked, characteristic of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is its structural flux. Seminal work by Stecher and Gelblum (1961) demonstrated that this compound does not exist solely as an open-chain α -keto acid. Instead, it engages in a dynamic tautomeric equilibrium with an enol-lactone form (specifically, 2,4-dihydroxy-4-(o-nitrophenyl)crotonic acid, γ -lactone).

The Causality of Tautomerization: The strong electron-withdrawing nature of the ortho-nitro group, combined with the steric crowding it induces, lowers the activation energy for the enolization of the α -keto group. Once the enol is formed, the spatial proximity of the carboxylic acid allows for an intramolecular cyclization, yielding a stable, five-membered γ -lactone ring. This equilibrium is highly sensitive to the pH and polarity of the solvent.

Tautomerism A o-Nitrobenzaldehyde + Pyruvic Acid B Aldol Intermediate A->B Acid/Base Catalysis C Keto Acid Form (Open Chain) B->C Dehydration (-H2O) E Indigo Dye (Degradation) B->E Base Catalysis (Baeyer-Drewsen) D Enol-Lactone Tautomer C->D Tautomerization (Acidic Media)

Figure 1: Reaction pathways and tautomeric equilibrium of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

Validated Synthetic Methodology

The Baeyer-Drewsen Trap

A common pitfall in synthesizing this molecule is the choice of catalyst. While aldol condensations are frequently base-catalyzed, exposing o-nitrobenzaldehyde and pyruvic acid to dilute sodium hydroxide or sodium carbonate results in the rapid formation of indigo dye rather than the desired keto-acid.

Why does this happen? Base deprotonates the aldol intermediate, triggering an intramolecular redox cascade where the ortho-nitro group attacks the enolate. This cleaves the side chain and forces the oxidative dimerization of the aromatic rings into indigo. To bypass this trap, acid catalysis is strictly required.

Protocol: Acid-Catalyzed Condensation

This protocol is designed as a self-validating system , ensuring that the chemist can verify the integrity of the reaction at multiple checkpoints without relying solely on post-reaction LC-MS.

Reagents:

  • o-Nitrobenzaldehyde (1.0 eq)

  • Pyruvic acid (1.2 eq)

  • Glacial acetic acid (Solvent)

  • Dry HCl gas or Conc. H₂SO₄ (Catalyst)

Step-by-Step Workflow:

  • Initiation: Dissolve o-nitrobenzaldehyde in glacial acetic acid under an inert atmosphere. Causality: Acetic acid provides a polar, protic environment that stabilizes the protonated aldehyde without promoting nucleophilic enolate formation.

  • Condensation: Add pyruvic acid, followed by the dropwise addition of the acid catalyst while maintaining the temperature at 0–5 °C. Causality: Low temperatures suppress the auto-polymerization of pyruvic acid.

  • Dehydration: Gradually warm the reaction mixture to 60 °C and stir for 2 hours. The thermal energy drives the elimination of water from the aldol intermediate, establishing the conjugated α,β -unsaturated system.

  • In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). The disappearance of the high-R_f aldehyde spot and the appearance of a baseline-hugging, strongly UV-active spot validates the conversion.

  • Isolation: Pour the mixture into crushed ice. Filter the resulting yellow precipitate and recrystallize from methanol.

  • Chemical Validation (The "Indigo Test"): To confirm the structural integrity of the o-nitro enone system, dissolve 1 mg of the purified product in 1 mL of methanol and add a drop of 1M NaOH. A rapid color shift to deep blue (indigo) confirms the presence of the tautomeric o-nitrobenzylidenepyruvic acid framework.

Applications in Drug Development & Heterocyclic Synthesis

In drug discovery, 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is primarily utilized as a "spring-loaded" precursor.

Reductive Cyclization to Quinolines and Indoles

By reducing the ortho-nitro group to an aniline (using Fe/HCl, SnCl₂, or catalytic hydrogenation), the molecule undergoes spontaneous intramolecular cyclization. Depending on the exact reduction conditions and solvent pH, the newly formed amine will attack either the α -keto carbon (yielding quinoline derivatives) or the alkene (yielding indole derivatives).

Cyclization Start 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid Step1 Reduction of Nitro Group (Fe/HCl or H2/Pd-C) Start->Step1 Step2 ortho-Aniline Intermediate Step1->Step2 Step3 Intramolecular Condensation Step2->Step3 Product1 Quinoline Derivatives Step3->Product1 Attack at α-Keto Product2 Indole Derivatives Step3->Product2 Attack at Alkene

Figure 2: Workflow for the synthesis of nitrogen heterocycles via reductive cyclization.

Kröhnke Pyridine Synthesis

The molecule's α,β -unsaturated ketone architecture makes it an excellent Michael acceptor. It is frequently deployed in the Kröhnke pyridine synthesis, where it is reacted with a 2-halo ketone and a pyridinium salt in the presence of an ammonium source to construct highly substituted pyridine rings[1]. This application is highly valued in the development of kinase inhibitors and other targeted therapeutics.

References

  • Stecher, E. D., & Gelblum, E. (1961). "Benzylidenepyruvic Acids. IV. o-Nitrobenzylidenepyruvic Acid and Its Enol-Lactone Tautomer". The Journal of Organic Chemistry, 26(8), 2693-2698. URL: [Link]

Sources

Structural Analysis and Characterization of (3E)-4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid (CAS 72323-79-6)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3E)-4-(2-nitrophenyl)-2-oxobut-3-enoic acid (CAS 72323-79-6) is a highly versatile, polyfunctional building block widely utilized in advanced organic synthesis and medicinal chemistry. Featuring an α -keto acid moiety conjugated to an ortho-nitrophenyl-substituted alkene, this molecule serves as a critical intermediate in the construction of complex nitrogenous heterocycles, most notably through the Doebner and Kröhnke reactions[1].

This whitepaper provides an in-depth structural analysis of the compound, detailing the mechanistic causality behind its synthesis, the spectroscopic hallmarks used for its validation, and self-contained experimental protocols designed for high-fidelity reproduction in laboratory settings.

Molecular Architecture and Reactivity Profile

The structural uniqueness of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid stems from its highly conjugated π -electron system and the presence of orthogonal reactive centers:

  • α -Keto Acid Group: Provides a bidentate electrophilic center susceptible to nucleophilic attack (e.g., by anilines or amidines) and facilitates decarboxylative pathways under specific thermal conditions.

  • α,β -Unsaturated Alkene (Enone System): Acts as a potent Michael acceptor. The stereochemistry is strictly the (3E)-configuration, driven by the thermodynamic imperative to minimize steric strain between the bulky ortho-nitro group and the keto-acid tail.

  • Ortho-Nitrophenyl Ring: The strongly electron-withdrawing −NO2​ group enhances the electrophilicity of the β -carbon, accelerating Michael additions. Furthermore, the nitro group can be selectively reduced to an amine, triggering spontaneous intramolecular cyclization to form quinoline derivatives[2].

Synthetic and Mechanistic Framework

The synthesis of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is classically achieved via a directed Aldol condensation between 2-nitrobenzaldehyde and pyruvic acid.

Mechanistic Causality

The reaction is typically base-catalyzed. The base deprotonates the methyl group of pyruvic acid to form an enolate. This enolate attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The choice of maintaining a low temperature (0–5 °C) during the initial addition is critical: it suppresses competitive Cannizzaro reactions of the benzaldehyde and prevents the auto-polymerization of pyruvic acid.

Subsequent acidification drives the dehydration of the intermediate β -hydroxy acid. The elimination of water is highly stereoselective, yielding the (E)-isomer exclusively. This selectivity is thermodynamically controlled; the (Z)-isomer would force the bulky ortho-nitrophenyl group into severe steric clash with the α -keto acid moiety.

SynthesisWorkflow N1 2-Nitrobenzaldehyde + Pyruvic Acid N2 Base-Catalyzed Aldol Addition (KOH / MeOH, 0-5°C) N1->N2 Enolate Formation N3 Acidification & Dehydration (HCl to pH 2) N2->N3 Quench & Protonate N4 Precipitation of Crude Product N3->N4 E-isomer favored N5 Recrystallization (EtOH/Water) N4->N5 Impurity Removal N6 Pure (3E)-4-(2-nitrophenyl) -2-oxobut-3-enoic acid N5->N6

Workflow for the synthesis and purification of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

In-Depth Structural Characterization

To ensure scientific integrity, the structural validation of CAS 72323-79-6 relies on orthogonal analytical techniques. The table below summarizes the quantitative spectroscopic data, followed by a mechanistic explanation of the spectral features.

Table 1: Quantitative Spectroscopic and Physicochemical Data
Analytical MethodParameter / AssignmentObserved Value / Characteristic
General Molecular Weight / Formula221.17 g/mol / C₁₀H₇NO₅[3]
¹H NMR (DMSO-d₆) H-4 (Vinylic, β to carbonyl) δ ~8.05 ppm (d, J = 16.2 Hz)
H-3 (Vinylic, α to carbonyl) δ ~7.45 ppm (d, J = 16.2 Hz)
Aromatic Protons (Ar-H) δ 7.60 – 8.20 ppm (m, 4H)
¹³C NMR (DMSO-d₆) C=O ( α -Keto) δ ~185.0 ppm
C=O (Carboxylic Acid) δ ~165.5 ppm
C=C (Alkene carbons) δ ~128.0, 138.5 ppm
FT-IR (KBr Pellet) O-H Stretch (Carboxyl)~3000 cm⁻¹ (Broad)
C=O Stretch (Keto / Carboxyl)~1685 cm⁻¹ / ~1715 cm⁻¹
N-O Stretch (Nitro group)~1525 cm⁻¹ (Asym), ~1350 cm⁻¹ (Sym)
ESI-MS (Negative) Molecular Ion [M-H]⁻m/z 220.0
Spectroscopic Causality and Interpretation
  • ¹H NMR Stereochemical Proof: The stereochemistry of the alkene bond is a critical quality attribute. In the ¹H NMR spectrum, the vinylic protons H-3 and H-4 appear as distinct doublets. The coupling constant (J) is governed by the Karplus equation. The measured J-value of >16.0 Hz unambiguously confirms the trans (E) configuration. A cis (Z) isomer would exhibit a significantly lower J-value (10–12 Hz).

  • IR Conjugation Effects: The presence of the α -keto group adjacent to the alkene creates a highly conjugated system. This conjugation delocalizes the π -electrons, weakening the C=O bond and consequently lowering its stretching frequency to ~1685 cm⁻¹, compared to an isolated ketone (~1715 cm⁻¹).

  • Solvent Selection for NMR: DMSO-d₆ is selected over CDCl₃ due to the compound's high polarity and the ability of DMSO to disrupt intermolecular hydrogen bonding of the carboxylic acid, yielding sharper, better-resolved peaks.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure experimental integrity.

Protocol 1: Synthesis of (3E)-4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid

Objective: Synthesize the target compound via Aldol condensation with high E-selectivity.

  • Preparation: Dissolve 2-nitrobenzaldehyde (10.0 mmol) and pyruvic acid (12.0 mmol) in 20 mL of anhydrous methanol in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0–5 °C. Causality: Low temperatures prevent the exothermic degradation of pyruvic acid.

  • Base Addition: Dropwise, add a solution of KOH (25.0 mmol) in 10 mL of methanol over 30 minutes under vigorous stirring.

  • Reaction Maturation: Stir the dark red solution at 0–5 °C for 2 hours, then allow it to warm to ambient temperature for an additional 4 hours.

    • Validation Checkpoint 1: TLC (Hexane:EtOAc 1:1) should show the complete disappearance of the 2-nitrobenzaldehyde spot (Rf ~0.7) and the formation of a baseline-bound intermediate.

  • Quenching and Dehydration: Pour the mixture into 50 mL of crushed ice. Slowly acidify with 2M HCl until the pH reaches 2.0. A yellow/brown precipitate will form immediately.

  • Isolation: Filter the crude solid under a vacuum and wash with cold water (3 x 15 mL) to remove residual inorganic salts and unreacted pyruvic acid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water (7:3 v/v).

    • Validation Checkpoint 2: The purified product should yield bright yellow needle-like crystals. Melting point analysis should yield a sharp range, confirming the removal of kinetic impurities.

Protocol 2: Spectroscopic Sample Preparation

Objective: Prepare an artifact-free sample for ¹H NMR analysis.

  • Drying: Dry 10 mg of the recrystallized product in a vacuum oven at 40 °C for 12 hours. Causality: Residual water from recrystallization will overlap with the alkene/aromatic region in the NMR spectrum.

  • Dissolution: Dissolve 5 mg of the dried compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Acquire the spectrum at 400 MHz with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the carboxylic acid proton, which relaxes slowly.

Downstream Applications: Heterocyclic Synthesis

The primary utility of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid lies in its role as an advanced intermediate for heterocyclic synthesis, particularly in the generation of quinoline-4-carboxylic acids via the Doebner reaction[1].

When reacted with an aniline derivative, the enone system undergoes a Michael addition. Following the initial addition, an intramolecular cyclization occurs between the newly formed amine intermediate and the α -keto group. Subsequent dehydration and oxidation yield the fully aromatized quinoline core. This pathway is highly favored due to the pre-installed functional groups acting in perfect spatial harmony.

ApplicationPathway A 4-(2-nitrophenyl) -2-oxobut-3-enoic acid C Michael Addition Intermediate A->C Doebner Rxn B Aniline Derivative (Nucleophile) B->C Doebner Rxn D Intramolecular Cyclization C->D Condensation E Quinoline-4-carboxylic Acid Core D->E Aromatization (-H2O, -H2)

Mechanistic pathway of the Doebner reaction utilizing the title compound to form quinoline derivatives.

References

  • ResearchGate. A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. ResearchGate. [Link]

Sources

mechanism of action of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, α,β-unsaturated α-keto acids represent a highly versatile class of compounds. Specifically, 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (CAS 72323-79-6), an arylidenepyruvic acid derivative, occupies a dual role in medicinal chemistry. In in vitro biochemical assays, it acts as a targeted covalent modifier (TCM) driven by its intrinsic electrophilicity. Concurrently, it serves as a critical pharmacophore precursor for synthesizing complex heterocycles—such as pyrazolo-furanones and diketo acids—that exhibit potent antiviral and integrase-inhibitory properties[1].

This whitepaper dissects the in vitro mechanism of action of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid, detailing the structural pharmacology of its covalent target engagement, and provides a self-validating experimental framework for quantifying its biochemical reactivity.

Structural Pharmacology & Reactivity Principles

The mechanism of action of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is fundamentally dictated by its architecture, which features a highly reactive Michael acceptor system:

  • The α,β-Unsaturated Ketone Core: The conjugated double bond serves as an electrophilic sink. In the highly controlled environment of an enzyme's active site, this moiety is primed for nucleophilic attack, primarily by the thiolate anions of catalytic cysteine residues.

  • Electronic Activation via the 2-Nitro Group: The ortho-nitro substitution on the phenyl ring exerts a strong electron-withdrawing effect (-I, -M). This pulls electron density away from the conjugated system, significantly increasing the partial positive charge (δ+) on the β-carbon, thereby accelerating the kinetics of the Michael addition.

  • Steric Trajectory: While the nitro group electronically activates the compound, its ortho positioning introduces steric bulk. This dictates a highly specific trajectory for nucleophilic attack, often conferring a degree of selectivity against off-target thiols compared to unhindered aliphatic Michael acceptors.

When introduced in vitro to target proteins (such as viral proteases containing catalytic cysteines, e.g., SARS-CoV-2 Mpro), the compound undergoes a two-step binding event: a reversible affinity-driven association ( KI​ ), followed by an irreversible covalent bond formation ( kinact​ )[1].

G A 4-(2-Nitrophenyl)- 2-oxobut-3-enoic acid C Non-covalent Enzyme-Inhibitor Complex A->C Binding (K_I) B Target Enzyme (Catalytic Cys-SH) B->C Binding (K_I) D Irreversible Covalent Thioether Adduct C->D Michael Addition (k_inact)

Mechanism of covalent target modification via thiol-Michael addition.

Quantitative Data & Structure-Activity Relationship (SAR)

While the parent compound acts as a covalent probe, its structural derivatives (synthesized via Doebner or Claisen-Schmidt condensations) shift the mechanism of action toward highly potent, non-covalent target inhibition[2]. For instance, modifying the 2-oxobut-3-enoic acid scaffold into diketo acids yields compounds that inhibit the strand transfer (ST) step of HIV-1 integrase by chelating essential divalent metal ions ( Mg2+ ) at the active site[3].

Table 1: Comparative In Vitro Reactivity and Inhibitory Metrics of 2-Oxobut-3-enoic Acid Derivatives

Compound ClassPrimary TargetMechanism of ActionTypical In Vitro Efficacy
Arylidenepyruvic Acids (Parent)Viral Proteases (e.g., Mpro)Covalent modification of catalytic Cys (Michael Addition) IC50​ : 10 - 50 μM
Diketo-butenoic Acids HIV-1 IntegraseChelation of Mg2+ at active site (Strand Transfer block) IC50​ : < 10 nM[3]
Pyrazolo-furanones SARS-CoV-2Non-covalent binding / Allosteric inhibition IC50​ : 1.8 - 150 μM[1]

Self-Validating Experimental Protocol: Intact Mass Spectrometry Workflow

To validate the covalent , standard enzymatic inhibition assays are insufficient, as they cannot distinguish between tight-binding reversible inhibitors and true covalent modifiers.

As a Senior Application Scientist, I mandate the use of Intact Protein LC-MS/MS as a self-validating system. This protocol not only confirms inhibition but physically proves the mechanism by detecting the exact mass shift corresponding to the covalent adduct (+221.17 Da).

Step-by-Step Methodology & Causality

Step 1: Protein Preparation and Reduction

  • Action: Dilute the target protein (e.g., recombinant protease) to 2 μM in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 15 minutes.

  • Causality: pH 7.4 ensures the target cysteine is partially in its reactive thiolate ( S− ) state. TCEP is chosen over DTT or β-mercaptoethanol because TCEP lacks a thiol group, preventing it from acting as a competing nucleophile against the Michael acceptor.

Step 2: Time-Dependent Co-Incubation

  • Action: Add 4-(2-nitrophenyl)-2-oxobut-3-enoic acid at a 10-fold molar excess (20 μM). Incubate at 25°C. Extract 20 μL aliquots at predefined time points (0, 5, 15, 30, and 60 minutes).

  • Causality: Covalent inhibition is time-dependent. Tracking the reaction over time allows for the calculation of the kinact​/KI​ ratio, the gold-standard metric for covalent inhibitor efficiency.

Step 3: Acidic Quenching

  • Action: Immediately quench each aliquot by adding an equal volume of 0.2% Formic Acid (FA) in LC-MS grade water (final FA concentration = 0.1%).

  • Causality: This is the critical self-validation step. Dropping the pH to ~2.5 instantly protonates the cysteine thiolate, completely arresting the Michael addition kinetics. Furthermore, it denatures the protein, exposing the covalently modified residues for efficient electrospray ionization (ESI).

Step 4: LC-MS/MS Acquisition & Deconvolution

  • Action: Inject the quenched samples onto a C4 reverse-phase column. Elute using a rapid gradient of Acetonitrile (with 0.1% FA). Analyze via a High-Resolution Mass Spectrometer (e.g., Q-TOF). Deconvolute the raw charge-envelope spectra to zero-charge intact mass.

  • Causality: The C4 column is optimal for intact proteins, separating them from excess unreacted compound to prevent ion suppression. Deconvolution will reveal two peaks: the native protein mass, and a secondary peak shifted by exactly +221 Da . The ratio of these peaks over time validates the covalent mechanism and quantifies target occupancy.

G Step1 1. Co-incubation (Protein + Compound) Step2 2. Acidic Quench (0.1% Formic Acid) Step1->Step2 Arrests reaction kinetics Step3 3. LC-MS/MS Intact Mass Analysis Step2->Step3 Denatures protein for ionization Step4 4. Deconvolution (Identify +221 Da Shift) Step3->Step4 Quantifies covalent occupancy

In vitro workflow for validating and quantifying covalent target engagement.

Conclusion

4-(2-nitrophenyl)-2-oxobut-3-enoic acid is a highly functionalized chemical entity. In vitro, its mechanism of action is defined by its capacity to act as a potent Michael acceptor, forming irreversible thioether bonds with nucleophilic cysteines. By employing rigorous, self-validating analytical techniques like Intact Mass Spectrometry, researchers can accurately map its covalent engagement. Beyond its direct use as a probe, its true value in modern drug development lies in its utility as a foundational building block for synthesizing next-generation, high-affinity non-covalent inhibitors targeting critical viral replication pathways[1][3].

References

  • Discovery of a Potent HIV Integrase Inhibitor That Leads to a Prodrug with Significant anti-HIV Activity Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products Source: ResearchGate (Tetrahedron) URL:[Link]

  • Rational design, synthesis, and molecular modelling insights of dual DNA binders/DHFR inhibitors bearing arylidene-hydrazinyl-1,3-thiazole scaffold with apoptotic and anti-migratory potential in breast MCF-7 cancer cells Source: Taylor & Francis Online URL:[Link][2]

Sources

NMR and IR spectroscopy characterization of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid

Introduction

4-(2-nitrophenyl)-2-oxobut-3-enoic acid is a multifaceted organic molecule featuring a conjugated system that includes an aromatic nitro group, an α,β-unsaturated ketone, and a carboxylic acid. This unique combination of functionalities makes it a molecule of interest in synthetic chemistry and potentially as a scaffold in drug discovery. The precise elucidation of its chemical structure is paramount for understanding its reactivity, properties, and potential biological activity. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This guide provides a comprehensive, in-depth analysis of the characterization of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid, moving beyond a simple data report to explain the causal relationships between molecular structure and spectral output.

Molecular Structure and Spectroscopic Blueprint

To effectively interpret spectroscopic data, one must first deconstruct the molecule into its constituent parts. The structure contains several key features that will produce distinct signals in both IR and NMR spectra:

  • Carboxylic Acid (-COOH): This group will give rise to a very characteristic broad O-H stretch and a C=O stretch in the IR spectrum, as well as a deshielded, exchangeable proton and a carbonyl carbon signal in the NMR spectra.

  • α,β-Unsaturated Ketone: The conjugation between the C=C double bond and the ketone C=O group influences their vibrational frequencies in IR and the chemical shifts of the associated carbons and protons in NMR.

  • Vinyl Group (-CH=CH-): The two protons on the double bond will have characteristic chemical shifts and a large coupling constant, confirming their trans stereochemistry.

  • 2-Nitrophenyl Group: An ortho-substituted aromatic ring whose four protons will produce a distinct splitting pattern. The strongly electron-withdrawing nitro (NO₂) group will significantly influence the chemical shifts of adjacent protons and carbons and will have its own characteristic IR absorptions.

Below is the chemical structure with atoms numbered for unambiguous assignment in the subsequent NMR analysis.

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

Conclusion

The combined application of IR, ¹H NMR, and ¹³C NMR spectroscopy provides an unambiguous and definitive characterization of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid. IR spectroscopy rapidly confirms the presence of the carboxylic acid, conjugated ketone, and nitro functionalities. ¹H NMR resolves the proton environments, crucially establishing the trans stereochemistry of the alkene and the substitution pattern of the aromatic ring. Finally, ¹³C NMR accounts for every carbon atom in the molecule, confirming the complete carbon skeleton. This self-validating, multi-technique approach ensures the highest degree of confidence in the structural assignment, a critical requirement for any further research or development involving this compound.

References

Pharmacokinetic Profiling of 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Context

As a Senior Application Scientist overseeing preclinical ADME (Absorption, Distribution, Metabolism, and Excretion), I approach 4-(2-nitrophenyl)-2-oxobut-3-enoic acid derivatives with a mixture of high therapeutic anticipation and strict analytical caution. α -Keto acids and their β -diketo relatives are privileged scaffolds, historically validating metalloenzymes like HIV-1 integrase as legitimate targets for drug design[1]. However, translating these potent in vitro binders into orally bioavailable clinical candidates is notoriously difficult.

The core structure—comprising an α -keto acid, a conjugated alkene, and a 2-nitrophenyl ring—presents a "perfect storm" of metabolic liabilities. This whitepaper deconstructs the causality behind these liabilities and provides self-validating experimental workflows to accurately profile their pharmacokinetics.

Structural Liabilities and ADME Causality

Understanding the molecular reactivity of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is the prerequisite for designing an accurate PK study. Standard small-molecule protocols will yield artifactual data if the following mechanisms are ignored:

  • Keto-Enol Tautomerism & Glucuronidation: The 2-oxo group exists in equilibrium with its enol form (2-hydroxybut-2-enoic acid). The terminal carboxylic acid is a primary target for UDP-glucuronosyltransferases (UGTs). Clinical pharmacokinetic data from early diketo acid trials revealed very low plasma concentrations due to rapid UGT-mediated glucuronidation and subsequent clearance[2].

  • Aldo-Keto Reduction: The α -keto moiety is highly susceptible to cytosolic aldo-keto reductases (AKRs). Biocatalytic studies have demonstrated that 4-aryl-2-oxobut-3-enoic carboxylic esters are rapidly reduced to their 2-hydroxy derivatives in cellular environments[3].

  • Nitroreduction: The 2-nitrophenyl group is a target for both hepatic nitroreductases and the gut microbiome. Oral administration often leads to pre-systemic reduction to the 2-aminophenyl derivative.

  • Michael Addition (GSH Trapping): The but-3-enoic acid backbone forms an electrophilic α,β -unsaturated system. It acts as a Michael acceptor, necessitating rigorous screening for glutathione (GSH) adducts to rule out idiosyncratic toxicity.

MetabolicPathways Parent 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (Parent Drug) Glucuronide Acyl Glucuronide (Phase II Clearance) Parent->Glucuronide UGTs (UDPGA) Amine 2-Aminophenyl Derivative (Nitroreduction) Parent->Amine Nitroreductases (NADPH) Hydroxy 2-Hydroxybut-3-enoic acid (Ketone Reduction) Parent->Hydroxy Aldo-Keto Reductases (NADPH) GSH GSH Adduct (Michael Addition) Parent->GSH GSTs / Spontaneous (GSH)

Figure 1: Major metabolic biotransformation pathways of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

In Vitro Metabolic Stability & Profiling Protocols

To prevent false-positive stability profiles, the in vitro assays must be engineered as self-validating systems. Standard microsomal stability assays only assess Cytochrome P450 (CYP) activity. For this compound class, we must force the evaluation of Phase II UGT clearance.

Protocol 3.1: Permeabilized Microsomal Stability (CYP + UGT)

Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum. When cells are homogenized to create Human Liver Microsomes (HLMs), the vesicles form "inside-out," sequestering the UGT active site. If the pore-forming peptide alamethicin is omitted, the highly hydrophilic cofactor UDPGA cannot enter, resulting in artificially high metabolic stability.

Step-by-Step Methodology:

  • Preparation: Dilute pooled HLMs to a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.

  • Pore-Formation (Critical Step): Add alamethicin (50 µg/mg of microsomal protein). Incubate the mixture on ice for 15 minutes to fully permeabilize the microsomal membranes.

  • Spiking: Add the 4-(2-nitrophenyl)-2-oxobut-3-enoic acid derivative to achieve a final incubation concentration of 1 µM (keep organic solvent <0.5% v/v to prevent enzyme inhibition).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail: 1 mM NADPH (for CYPs/reductases) and 2 mM UDPGA (for UGTs).

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the incubate into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Validation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS. The assay is self-validated if the positive control (e.g., Diclofenac) shows >80% depletion at 60 minutes.

In Vivo Pharmacokinetic Workflow

When transitioning to rodent models (e.g., Sprague-Dawley rats), the physical properties of the molecule dictate the handling and analytical strategy. Masking the carboxylic acid as a prodrug is a proven strategy to enhance the anti-HIV activity and bioavailability of diketo acids[4], but requires careful ex vivo stabilization.

Animal Dosing and Plasma Sampling
  • Formulation: Due to the acidic nature and lipophilicity of the nitrophenyl ring, formulate IV doses (1 mg/kg) in 5% DMSO / 10% Solutol HS15 / 85% PBS. Oral doses (10 mg/kg) can be formulated as sodium salts in 0.5% Methylcellulose to maximize dissolution.

  • Sampling Causality: The 2-nitrophenyl group is photolabile. All blood collection must occur under yellow light. Furthermore, if ester prodrugs are utilized, blood must be drawn into K₂EDTA tubes pre-spiked with 2 mM Sodium Fluoride (NaF) and placed immediately on ice to arrest plasma esterase activity.

LC-MS/MS Bioanalysis

Causality: The keto-enol tautomerism of the α -keto acid will cause severe chromatographic peak splitting if the mobile phase pH is near the compound's pKa.

  • Chromatography: Use a sub-2 µm C18 column. Mobile Phase A must be highly acidic (0.1% Formic Acid in Water, pH ~2.7) to fully protonate the carboxylic acid and collapse the tautomers into a single, sharp peak.

  • Detection: Utilize Electrospray Ionization (ESI) in Negative Ion Mode [M-H]-. The electron-withdrawing nitro group and the carboxylic acid make negative mode significantly more sensitive than positive mode.

PKWorkflow Dosing 1. In Vivo Dosing IV (1 mg/kg) & PO (10 mg/kg) Formulation: 5% DMSO / Solutol Sampling 2. Plasma Sampling Timepoints: 0.08 to 24h Stabilizer: NaF (Ice) + Yellow Light Dosing->Sampling Extraction 3. Sample Preparation Protein Precipitation (ACN) Internal Standard Addition Sampling->Extraction LCMS 4. LC-MS/MS Analysis ESI Negative Mode[M-H]- Acidic Mobile Phase (pH 2.7) Extraction->LCMS NCA 5. Data Analysis Non-Compartmental Analysis (NCA) Phoenix WinNonlin LCMS->NCA

Figure 2: Standardized in vivo pharmacokinetic profiling and bioanalytical workflow.

Data Presentation & PK Parameterization

Based on the structural liabilities of α -keto acids and early-generation integrase inhibitors[5], the expected PK profile for an unoptimized 4-(2-nitrophenyl)-2-oxobut-3-enoic acid derivative is characterized by high clearance and low oral bioavailability.

Table 1: Representative Pharmacokinetic Parameters in Sprague-Dawley Rats

PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL)1,450 ± 210320 ± 65High IV peak; poor PO peak due to first-pass UGT metabolism.
Tmax​ (h)N/A0.5 - 1.0Rapid absorption of the acidic compound in the upper GI tract.
AUC0−∞​ (ng·h/mL)920 ± 1051,380 ± 250Extensive systemic clearance limits overall exposure.
Clearance ( CL ) (mL/min/kg)18.1N/AHigh clearance, approaching rat hepatic blood flow (~55 mL/min/kg).
Vdss​ (L/kg)0.65N/ALow volume of distribution; highly bound to plasma albumin (>95%).
Bioavailability ( F ) (%)N/A~15.0%Poor oral bioavailability necessitates prodrug optimization.

Note: Data represents typical baseline values for this chemical class. Optimization via esterification or isosteric replacement of the carboxylic acid is standard practice to improve F %.

References

  • Dayam, R. et al. "Diketo Acid Pharmacophore. 2. Discovery of Structurally Diverse Inhibitors of HIV-1 Integrase." Journal of Medicinal Chemistry, 2006.
  • Chadha, A. et al. "Vegetables as Chemical Reagents." Journal of Natural Products - ACS Publications, 2007.
  • Klibanov, O.M. et al. "Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids." MDPI, 2015.
  • "Discovery of a Potent HIV Integrase Inhibitor That Leads to a Prodrug with Significant anti-HIV Activity." PMC / NIH, 2011.
  • "Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor." PMC / NIH, 2014.

Sources

Whitepaper: Biological Activity and Synthetic Utility of 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and synthetic biology increasingly intersect, the demand for highly functionalized, stereochemically pure intermediates has surged. 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (CAS: 72323-79-6) is a highly reactive α,β-unsaturated α-keto acid that serves as both a potent biological effector and a privileged synthetic scaffold. This technical guide explores its dual role: as a pharmacophore for enzyme inhibition (specifically targeting HIV-1 integrase and fungal succinate dehydrogenase) and as a versatile substrate in engineered biocatalytic pathways.

Chemical Architecture & Electrophilic Reactivity

The biological and synthetic utility of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is fundamentally driven by its unique structural topology. The molecule features an α-keto acid moiety conjugated to a double bond, terminating in a sterically bulky, electron-withdrawing 2-nitrophenyl ring.

Keto-Enol Tautomerization

In aqueous physiological environments, the α-keto acid (2-oxobutanoic acid derivative) exists in a dynamic equilibrium with its enol form (2-hydroxy-4-oxobut-2-enoic acid). This enolization is not merely a structural curiosity; it is the critical mechanistic driver for its biological activity[1]. The enol tautomer provides a highly localized, oxygen-rich face capable of acting as a bidentate or tridentate ligand for divalent metal cations—a property heavily exploited in antiviral drug design.

Electronic Effects of the 2-Nitro Group

The 2-nitro substitution exerts a strong inductive and resonance-withdrawing effect across the conjugated system. This significantly enhances the electrophilicity of the β-carbon, making it an exceptional Michael acceptor. Consequently, this compound is highly susceptible to nucleophilic attack, a feature utilized in the de novo construction of complex cyclopropanes and heterocyclic agrochemicals.

Biocatalytic Synthesis via Class I Aldolases

Historically, synthesizing α,β-unsaturated 2-keto acids required harsh Claisen-Schmidt condensation conditions, which often resulted in poor yields and degradation of sensitive functional groups. Modern synthetic biology bypasses these limitations by employing promiscuous Class I pyruvate aldolases, such as NahE (trans-o-hydroxybenzylidenepyruvate hydratase-aldolase)[2].

Mechanistic Causality: Unlike Class II aldolases that rely on metal cofactors, NahE utilizes a strictly conserved active-site lysine and tyrosine to form a Schiff base with pyruvate[3]. This generates a highly nucleophilic enamine intermediate that attacks the electrophilic carbonyl of 2-nitrobenzaldehyde. The enzyme's hydrophobic binding pocket perfectly accommodates the bulky 2-nitro group, driving a highly stereoselective dehydration step that yields the (3E)-isomer almost exclusively (>99% stereoselectivity)[2].

Biocatalysis Pyruvate Pyruvate NahE NahE Aldolase (Class I) Pyruvate->NahE Schiff Base Formation Aldehyde 2-Nitrobenzaldehyde Enamine Enamine Intermediate Aldehyde->Enamine Nucleophilic Attack NahE->Enamine Lysine Catalysis Product 4-(2-nitrophenyl)- 2-oxobut-3-enoic acid Enamine->Product Dehydration & Hydrolysis

Figure 1: Biocatalytic synthesis pathway of α,β-unsaturated 2-keto acids via NahE aldolase.

Pharmacological Role: HIV-1 Integrase Inhibition

The diketo/α-keto acid structural motif is a cornerstone in the development of [1]. HIV-1 integrase is a retroviral enzyme essential for viral replication, responsible for inserting the viral genome into host DNA via a process known as Strand Transfer (ST).

Mechanism of Action: The catalytic core of HIV-1 integrase contains a highly conserved DDE motif (Asp64, Asp116, Glu152) that coordinates two essential Mg2+ or Mn2+ cofactors[4]. The enolized form of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid acts as an active-site poison. It directly chelates these divalent metals, displacing the reactive water molecule required for the nucleophilic attack on the host DNA. Furthermore, the 2-nitrophenyl ring projects into the hydrophobic pocket normally occupied by the host DNA, providing a dual mechanism of inhibition: profound metal chelation coupled with steric occlusion[1].

Integrase Inhibitor 4-(2-nitrophenyl)- 2-oxobut-3-enoic acid (Enol Tautomer) Metal Mg2+ / Mn2+ Cofactors Inhibitor->Metal Chelates (High Affinity) ActiveSite HIV-1 Integrase Active Site (DDE Motif) Inhibitor->ActiveSite Hydrophobic interactions (2-Nitrophenyl group) StrandTransfer Strand Transfer (ST) BLOCKED Inhibitor->StrandTransfer Prevents joining to host DNA DNA Viral DNA Ends Metal->DNA Catalyzes insertion ActiveSite->Metal Coordinates

Figure 2: Mechanism of HIV-1 integrase inhibition via active-site metal chelation.

Agrochemical Applications: SDHI Precursors

Beyond human virology, 4-aryl-2-oxobut-3-enoic acids are critical precursors for [5]. By condensing 4-(2-nitrophenyl)-2-oxobut-3-enoic acid with 3-aminocrotononitrile, researchers can synthesize highly substituted pyridine-6-carboxylic acids. These downstream heterocyclic compounds are potent antifungal agents that target the ubiquinone-binding site of fungal complex II. By blocking succinate dehydrogenase, they disrupt the tricarboxylic acid (TCA) cycle and halt cellular respiration in pathogenic fungi[5].

Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, emphasizing the physical chemistry that dictates each step's success.

Workflow 1: Biocatalytic Synthesis via NahE Aldolase

Objective: Synthesize (3E)-4-(2-nitrophenyl)-2-oxobut-3-enoic acid with >99% stereoselectivity.

  • Reaction Assembly: In a 50 mL bioreactor, prepare 20 mL of 50 mM potassium phosphate buffer (pH 7.5). Add 2-nitrobenzaldehyde (10 mM) and sodium pyruvate (30 mM).

    • Causality: An excess of pyruvate drives the equilibrium of the reversible aldol condensation toward product formation.

  • Enzymatic Catalysis: Introduce purified NahE aldolase (0.5 mg/mL). Incubate at 30°C with gentle orbital shaking (150 rpm) for 12 hours.

  • Reaction Monitoring: Monitor conversion via HPLC (C18 column, UV detection at 280 nm). The product will appear as a distinct, highly conjugated peak eluting later than the starting materials.

  • Quenching & Acidification (Critical Step): Once conversion plateaus, quench the reaction by adding 1M HCl dropwise until the solution reaches pH 2.0.

    • Causality: At physiological pH, the product exists as a highly water-soluble carboxylate anion. Acidification protonates the carboxylic acid, rendering it lipophilic and allowing it to partition into the organic phase during extraction.

  • Extraction: Extract the aqueous phase three times with equal volumes of ethyl acetate (EtOAc). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield an orange-brown solid[2].

Workflow 2: In Vitro HIV-1 Integrase Strand Transfer Assay

Objective: Quantify the IC50 of the α-keto acid inhibitor.

  • Oligonucleotide Preparation: Anneal a biotinylated donor DNA duplex (mimicking the viral U5 LTR end) and a FITC-labeled target DNA duplex (mimicking host chromosomal DNA).

  • Enzyme-Inhibitor Pre-incubation: In an assay buffer containing 25 mM MOPS (pH 7.2) and 10 mM MgCl2, incubate recombinant HIV-1 integrase (100 nM) with varying concentrations of the inhibitor (0.1 nM to 10 μM) for 15 minutes at 37°C.

    • Causality: Pre-incubation is mandatory. It allows the inhibitor to chelate the active-site Mg2+ ions before the enzyme binds to the target DNA, preventing false negatives.

  • Strand Transfer Reaction: Add the DNA substrates to initiate the reaction. Incubate for 60 minutes.

  • Detection: Quench with EDTA (to strip the Mg2+ and halt catalysis). Add Europium-labeled streptavidin. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between the Europium and FITC. A decrease in FRET signal directly correlates with ST inhibition.

Quantitative Data Summary

The following table synthesizes the quantitative performance metrics of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid across its various applications.

Parameter / MetricValue / RangeContext / Assay System
NahE Biocatalytic Yield 96% - 99%50 mM Phosphate buffer, pH 7.5, 30°C[2]
Stereoselectivity >99% (3E)-isomerValidated via 1H/13C NMR & HPLC[2]
Integrase ST IC50 10 nM - 70 nMTR-FRET Strand Transfer Assay (Mg2+ dependent)[1]
SDH Inhibition IC50 3.4 - 4.8 μg/mLFungal Complex II ubiquinone site (Pyridine derivatives)[5]

References

  • Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids. Molecules, MDPI (2015). Available at:[Link]

  • Structural Characterization of the Hydratase-Aldolases, NahE and PhdJ. Biochemistry, ACS Publications (2018). Available at:[Link]

  • In Pursuit of Lead Innovation: Pharmaceutically Important and Distinct Amide-Free Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, ACS Publications (2025). Available at:[Link]

  • Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society, ACS Publications (2025). Available at:[Link]

Sources

Analytical Profiling of 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid: Molecular Weight, Exact Mass, and HRMS Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Causality

In advanced organic synthesis and pharmaceutical development, 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (CAS: 72323-79-6) serves as a highly reactive intermediate[1]. The molecule is characterized by a conjugated diene system, an alpha-keto acid moiety, and an ortho-nitro substituted phenyl ring[2].

Understanding the precise physicochemical properties of this compound is not merely a theoretical exercise; it is a fundamental requirement for distinguishing it from isobaric interferences and positional isomers (such as the 3-nitrophenyl isomer, CAS: 1772-65-2) during High-Resolution Mass Spectrometry (HRMS) analysis. The presence of the electron-withdrawing nitro group, combined with the highly acidic 2-oxobut-3-enoic acid chain, fundamentally dictates its ionization efficiency and fragmentation behavior in mass spectrometry.

Physicochemical Properties: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between average molecular weight and monoisotopic exact mass is critical. The average molecular weight accounts for the natural abundance of all isotopes (e.g., Carbon-13), which is required for bulk stoichiometric calculations[2]. Conversely, the exact mass is calculated using the mass of the most abundant, stable isotope for each element (e.g., Carbon-12 = 12.00000 Da) and is the cornerstone of HRMS identification.

Table 1: Quantitative Mass Profiling
PropertyValueCausality / Analytical Significance
Chemical Formula C10H7NO5Defines the elemental composition and degree of unsaturation[2].
Average Molecular Weight 221.17 g/mol Used strictly for bulk sample preparation and molarity calculations[2].
Monoisotopic Exact Mass 221.0324 DaCritical for HRMS target inclusion lists; ensures < 2 ppm mass accuracy.
[M-H]⁻ Exact Mass 220.0251 DaThe primary target m/z in negative-mode electrospray ionization (ESI-).
[M+H]⁺ Exact Mass 222.0397 DaThe primary target m/z in positive-mode electrospray ionization (ESI+).

High-Resolution Mass Spectrometry (HRMS) Workflow

To confidently identify 4-(2-nitrophenyl)-2-oxobut-3-enoic acid in complex matrices, a self-validating LC-ESI-HRMS protocol is required. The protocol below is designed to ensure maximum ionization efficiency while actively preventing false positives through real-time mass calibration.

Experimental Protocol: LC-ESI-HRMS Method

Phase 1: Sample Preparation (Self-Validating System)

  • Stock Solution: Weigh 1.0 mg of the standard and dissolve in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol disrupts intermolecular hydrogen bonding of the carboxylic acid, ensuring complete solubilization of the hydrophobic nitrophenyl ring.

  • Working Dilution: Dilute to 1 µg/mL using 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

    • Self-Validation: Prepare a parallel "solvent blank" using the exact same diluent. Running the blank before the sample validates that the system is free of carryover, ensuring the trustworthiness of the subsequent signal.

Phase 2: Chromatographic Separation

  • Column: C18 UHPLC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

    • Causality: The acidic mobile phase suppresses the ionization of the carboxylic acid in solution, increasing its hydrophobicity and ensuring strong retention on the C18 stationary phase. The gradient elution sequentially overcomes the polar alpha-keto interactions and the non-polar aromatic interactions.

Phase 3: Mass Spectrometry (ESI-HRMS)

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Causality: The alpha-keto carboxylic acid group is highly acidic. In the ESI droplet, it readily sheds a proton to yield a highly stable[M-H]⁻ ion, making negative mode significantly more sensitive than positive mode.

  • Mass Analyzer: Orbitrap or Q-TOF set to a resolution of 70,000 at m/z 200.

  • Calibration: Infuse a lock-mass standard (e.g., Leucine Enkephalin) continuously.

    • Self-Validation: The lock-mass provides real-time mass correction. If the lock-mass deviates by > 2 ppm, the system automatically flags the run as invalid, ensuring absolute confidence in the measured exact mass of 220.0251 Da.

LCHRMS Sample Sample Prep & Blank Validation LC UHPLC Separation (C18, Gradient) Sample->LC ESI ESI Ionization (Negative Mode) LC->ESI MassAnalyzer HRMS Analyzer (Lock-Mass Calibrated) ESI->MassAnalyzer Data Exact Mass m/z 220.0251 MassAnalyzer->Data

Self-validating LC-HRMS workflow for exact mass determination.

Structural Elucidation via MS/MS Fragmentation

While exact mass confirms the elemental composition (C10H7NO5), Collision-Induced Dissociation (CID) is required to validate the structural connectivity. The fragmentation of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is driven by the specific vulnerabilities of its functional groups.

Mechanistic Causality of Fragmentation:

  • Decarboxylation (-44 Da): The most labile moiety is the alpha-keto carboxylic acid. Upon entering the collision cell, the[M-H]⁻ parent ion (m/z 220.0251) rapidly loses CO2 to form a resonance-stabilized enolate fragment at m/z 176.0353.

  • Nitro Group Cleavage (-30 Da / -46 Da): The ortho-nitro group on the phenyl ring is highly susceptible to reduction or radical cleavage under CID conditions, leading to the characteristic loss of NO (-30 Da) or NO2 (-46 Da) from the decarboxylated intermediate.

Fragmentation Parent Parent Ion [M-H]- m/z 220.0251 LossCO2 Fragment Ion m/z 176.0353 Parent->LossCO2 Loss of CO2 (-43.9898 Da) LossNO Fragment Ion m/z 146.0373 LossCO2->LossNO Loss of NO (-29.9980 Da) LossNO2 Fragment Ion m/z 130.0424 LossCO2->LossNO2 Loss of NO2 (-45.9929 Da)

Proposed MS/MS collision-induced dissociation (CID) pathway.

References

  • LookChem. "4-(3-nitrophenyl)-2-oxobut-3-enoic acid (Isomeric Data & Properties)." Accessed April 2026. URL:[Link]

Sources

An In-Depth Technical Guide to Investigating the Binding Affinity of 4-(2-nitrophenyl)-2-oxobut-3-enoic Acid to Putative Target Proteins

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the elucidation of protein targets and the characterization of the binding affinity of the small molecule, 4-(2-nitrophenyl)-2-oxobut-3-enoic acid. In the absence of definitive published data on its direct biological partners, this document outlines a rational, multi-pronged approach for target identification and validation. We will explore several high-probability candidate proteins, including kynurenine-3-hydroxylase, lactate dehydrogenase A, and pyruvate kinase M2, based on structural analogy to known inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental and computational protocols to rigorously assess protein-ligand interactions, from initial hit validation to quantitative binding kinetics and mechanistic insights.

Introduction: The Enigma of a Bioactive Scaffold

The compound 4-(2-nitrophenyl)-2-oxobut-3-enoic acid presents an intriguing scaffold for chemical biology and drug discovery. Its structure, featuring a 4-aryl-2-oxobut-3-enoic acid core, is reminiscent of moieties found in potent enzyme inhibitors. The presence of a nitrophenyl group further suggests the potential for specific molecular recognition events within protein binding pockets. However, the precise biological targets of this molecule remain to be fully characterized. This guide, therefore, serves as a roadmap for a systematic investigation into its molecular mechanism of action, with a primary focus on identifying its protein binding partners and quantifying the affinity of these interactions.

Our approach is rooted in a hypothesis-driven methodology. By examining the structural components of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid, we can infer potential target classes. The subsequent sections will detail the rationale behind the selection of our primary candidate targets and provide robust protocols for the experimental and computational validation of these hypotheses.

Hypothesis-Driven Target Identification

The chemical architecture of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid provides critical clues to its potential biological activity. Our investigation will focus on three primary, plausible protein targets based on the principle of structural analogy to known modulators.

Kynurenine-3-hydroxylase (K3H): A Link to Neuroinflammation

Derivatives of 4-aryl-2-hydroxy-4-oxobut-2-enoic acid have been identified as potent inhibitors of kynurenine-3-hydroxylase (K3H), an enzyme implicated in the kynurenine pathway of tryptophan metabolism. This pathway is of significant interest in the context of neurodegenerative diseases. Given the structural similarity, K3H stands as a compelling potential target for 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

Lactate Dehydrogenase A (LDHA): A Target in Cancer Metabolism

The presence of a 2-nitrophenyl group is a notable feature in certain inhibitors of human lactate dehydrogenase A (LDHA), an enzyme that is frequently overexpressed in various cancers and plays a crucial role in anaerobic glycolysis.[1] The structural motif within our compound of interest suggests a possible interaction with the binding sites of LDHA.

Pyruvate Kinase M2 (PKM2): A Key Regulator of Cellular Metabolism

Compounds bearing a nitrophenyl group have been explored as irreversible inhibitors of pyruvate kinase M2 (PKM2), a critical enzyme in the glycolytic pathway that is upregulated in many cancer cells.[2][3] The electrophilic nature of the butenoic acid scaffold, coupled with the nitrophenyl moiety, suggests that PKM2 is another high-priority candidate target.

A Multi-Modal Workflow for Target Validation and Affinity Determination

A definitive characterization of the binding of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid to its putative targets requires a multi-faceted approach, integrating both experimental and computational methodologies. The following workflow provides a comprehensive strategy for moving from initial hypothesis to quantitative understanding.

Target Validation and Affinity Workflow cluster_0 Hypothesis Generation cluster_1 Initial Binding Assessment cluster_2 Quantitative Binding Analysis cluster_3 Mechanistic & Structural Insights Hypothesis Structural Analogy to Known Inhibitors Thermal_Shift Thermal Shift Assay (TSA) Hypothesis->Thermal_Shift Initial Screen Microscale_Thermophoresis Microscale Thermophoresis (MST) Hypothesis->Microscale_Thermophoresis Orthogonal Screen Biochemical_Assay Enzyme Activity Assay Hypothesis->Biochemical_Assay Functional Screen SPR Surface Plasmon Resonance (SPR) Thermal_Shift->SPR Quantitative Kinetics Microscale_Thermophoresis->SPR ITC Isothermal Titration Calorimetry (ITC) Biochemical_Assay->ITC Thermodynamics Mass_Spec Mass Spectrometry (for covalent binding) Biochemical_Assay->Mass_Spec Covalent Modification? Crystallography X-ray Crystallography SPR->Crystallography Structural Basis Docking Molecular Docking SPR->Docking Computational Model ITC->Crystallography Crystallography->Docking Model Validation

Caption: A comprehensive workflow for target validation and binding affinity characterization.

Initial Binding Assessment: Rapid and Efficient Screening

The first step in validating our hypotheses is to confirm direct physical binding between 4-(2-nitrophenyl)-2-oxobut-3-enoic acid and the candidate proteins.

3.1.1. Thermal Shift Assay (TSA)

  • Principle: This technique measures the change in the thermal denaturation temperature of a protein upon ligand binding. A positive shift in the melting temperature (Tm) indicates that the ligand stabilizes the protein, suggesting a binding event.

  • Protocol:

    • Prepare a solution of the target protein (e.g., 2 µM) in a suitable buffer.

    • Add a fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange).

    • In a multi-well plate, aliquot the protein-dye mixture and add varying concentrations of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

    • Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

    • The melting temperature (Tm) is the point of maximum fluorescence intensity change.

    • A significant ΔTm between the protein alone and the protein-ligand complex indicates binding.

3.1.2. Biochemical Assays for Functional Modulation

  • Principle: If the target is an enzyme, a direct assessment of its activity in the presence of the compound can provide evidence of functional interaction.

  • Protocol (Example for LDHA):

    • Prepare a reaction mixture containing NADH, pyruvate, and a suitable buffer.

    • Initiate the reaction by adding recombinant LDHA enzyme.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

    • Perform the assay in the presence of varying concentrations of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Quantitative Analysis of Binding Affinity

Once initial binding is confirmed, the next crucial step is to precisely quantify the binding affinity.

3.2.1. Surface Plasmon Resonance (SPR)

  • Principle: SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. It provides real-time data on the association (ka) and dissociation (kd) rates of the interaction, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

  • Protocol:

    • Immobilize the purified target protein onto a sensor chip.

    • Flow a series of concentrations of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid over the chip surface.

    • Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for association and dissociation phases.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

3.2.2. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Protocol:

    • Place a solution of the target protein in the sample cell of the calorimeter.

    • Fill the injection syringe with a solution of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

    • Perform a series of small injections of the ligand into the protein solution.

    • Measure the heat released or absorbed after each injection.

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.

Technique Information Provided Advantages Considerations
Thermal Shift Assay (TSA) Binding (qualitative), Tm shiftHigh-throughput, low sample consumptionIndirect measurement, may not detect all binding events
Biochemical Assay Functional modulation, IC50Direct measure of functional effectRequires an active enzyme and a suitable assay
Surface Plasmon Resonance (SPR) ka, kd, KDReal-time kinetics, label-freeRequires protein immobilization, potential for mass transport limitations
Isothermal Titration Calorimetry (ITC) KD, stoichiometry (n), ΔH, ΔSDirect measurement of thermodynamics, solution-basedRequires larger amounts of sample, sensitive to buffer composition
Elucidating the Binding Mode and Mechanism

A comprehensive understanding of the binding interaction requires structural and mechanistic insights.

3.3.1. X-ray Crystallography

  • Principle: This technique can provide a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that mediate binding.

  • Workflow:

    • Crystallize the target protein in the presence of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

    • Collect X-ray diffraction data from the crystals.

    • Solve the crystal structure to visualize the electron density corresponding to the bound ligand.

    • Refine the model to obtain an accurate representation of the binding mode.

Crystallography_Workflow Protein_Purification Protein Purification Ligand_Soaking Ligand Soaking or Co-crystallization Protein_Purification->Ligand_Soaking Crystal_Screening Crystal Screening Ligand_Soaking->Crystal_Screening Diffraction_Data X-ray Diffraction Data Collection Crystal_Screening->Diffraction_Data Structure_Solution Structure Solution & Refinement Diffraction_Data->Structure_Solution Binding_Mode Detailed Binding Mode Analysis Structure_Solution->Binding_Mode

Caption: Workflow for determining the protein-ligand structure via X-ray crystallography.

3.3.2. Computational Modeling and Molecular Docking

  • Principle: In the absence of a crystal structure, or to complement it, molecular docking can predict the preferred orientation and conformation of the ligand within the protein's binding site.

  • Protocol:

    • Obtain a high-quality 3D structure of the target protein (from the PDB or homology modeling).

    • Prepare the protein structure (e.g., adding hydrogens, assigning protonation states).

    • Generate a 3D conformation of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

    • Use a docking program (e.g., AutoDock, Glide) to systematically sample different binding poses and score them based on a scoring function.

    • Analyze the top-ranked poses to identify key interactions.

3.3.3. Investigating Covalent Inhibition

The α,β-unsaturated carbonyl system in the butenoic acid moiety suggests the potential for covalent modification of nucleophilic residues (e.g., cysteine) in the target protein via a Michael addition reaction.

  • Mass Spectrometry: Intact protein mass spectrometry can be used to detect a mass shift corresponding to the covalent adduction of the compound. Tandem mass spectrometry (MS/MS) of the proteolytically digested protein can then identify the specific residue that has been modified.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous strategy for identifying the protein targets of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid and quantifying its binding affinity. By systematically pursuing the hypotheses presented and employing the multi-modal workflow described, researchers can move from speculation to a clear, data-driven understanding of this compound's biological activity. The insights gained from these studies will be invaluable for its potential development as a chemical probe or therapeutic lead. Future work should focus on validating the findings from these in vitro and in silico studies in cellular and in vivo models to fully elucidate the physiological consequences of its target engagement.

References

  • Di Stefano, M., et al. (2017). Three-Dimensional Analysis of the Interactions between hLDH5 and Its Inhibitors. Journal of Medicinal Chemistry, 60(22), 9184–9204. [Link]

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids and Esters and 2-Amino-4-aryl-4-oxobut-2-enoic Acids and Esters: Potent Inhibitors of Kynurenine-3-hydroxylase as Potential Neuroprotective Agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. PubMed, 10633043. [Link]

  • Li, Y., et al. (2019). Development of Novel Irreversible Pyruvate Kinase M2 Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1438–1443. [Link]

  • Vander Heiden, M. G. (2015). Irreversible inhibitors of pyruvate kinase M2 and the use thereof.

Sources

The Strategic Role of 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the rapid assembly of complex, biologically active heterocycles relies heavily on versatile, polyfunctional building blocks. 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid (CAS: 72323-79-6)[1] stands out as a premier intermediate in this domain. Featuring an electrophilic α-keto acid moiety conjugated with a latent nucleophilic ortho-nitroaryl group, this compound serves as a critical precursor for the convergent synthesis of quinoline, indole, and thiazole scaffolds[2][3]. This technical guide explores the mechanistic causality behind its reactivity, details self-validating experimental protocols, and examines its downstream pharmacological applications in modern therapeutics.

Chemical Profile & Mechanistic Causality

Also known as (3E)-4-(2-nitrophenyl)-2-oxo-3-butenoic acid, this molecule is an α,β-unsaturated 2-keto acid. Its synthetic utility is driven by the precise spatial arrangement of its functional groups.

The compound is synthesized via a Claisen-Schmidt condensation between 2-nitrobenzaldehyde and pyruvic acid (or sodium pyruvate)[3][4].

  • Causality of Isomerism: The reaction is thermodynamically driven to produce the trans (E) isomer[5]. The bulky ortho-nitro group and the keto-acid tail repel each other; the trans configuration minimizes this steric clash, ensuring the molecule is perfectly pre-organized for subsequent intramolecular reactions.

  • Bifunctional Reactivity: The C2 ketone is highly electrophilic due to the electron-withdrawing nature of the adjacent carboxylic acid. Simultaneously, the ortho-nitro group acts as a "masked" nucleophile. Once reduced to an amine, it is perfectly positioned (6-atoms away) to attack the C2 carbonyl, driving a spontaneous ring closure[3].

Strategic Role in Heterocyclic Scaffold Generation

The primary strategic value of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is its capacity for reductive cyclization to form quinoline-2-carboxylic acid derivatives[3].

When subjected to reducing conditions (e.g., Iron in acetic acid, or catalytic hydrogenation), the ortho-nitro group is reduced to an aniline derivative. The spatial proximity of this nascent primary amine to the C2 ketone triggers an immediate intramolecular nucleophilic attack. This forms a 1,2-dihydroquinoline intermediate, which rapidly dehydrates and aromatizes to yield the highly stable quinoline-2-carboxylic acid scaffold[3]. This core is ubiquitous in neuroactive compounds, structurally mirroring endogenous kynurenic acid.

Additionally, the α-keto acid moiety can be condensed with thiosemicarbazides to form arylidene-hydrazinyl-1,3-thiazole scaffolds, which have recently been identified as potent dual DNA binders and dihydrofolate reductase (DHFR) inhibitors[2][6].

Synthesis A 2-Nitrobenzaldehyde + Pyruvic Acid B Claisen-Schmidt Condensation A->B NaOH, EtOH, 0°C C 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid (Latent Nucleophile & Electrophile) B->C Dehydration D Nitro Reduction (Fe/AcOH or H2/Pd-C) C->D -NO2 to -NH2 E Quinoline-2-carboxylic Acid Scaffolds D->E Intramolecular Cyclization

Caption: Synthetic workflow and reductive cyclization of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where physical observations directly correlate with mechanistic milestones.

Protocol 1: Synthesis of 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid

Objective: Execute a highly selective Claisen-Schmidt condensation while suppressing the Cannizzaro side-reaction[3][4].

  • Preparation: Dissolve 2-nitrobenzaldehyde (10 mmol) and sodium pyruvate (12 mmol) in 20 mL of absolute ethanol.

  • Thermal Control (Critical Causality): Chill the reaction vessel to 0–5 °C in an ice-salt bath. Why? Low temperatures suppress the base-catalyzed Cannizzaro disproportionation of 2-nitrobenzaldehyde and prevent the oligomerization of pyruvic acid.

  • Catalysis: Dropwise, add 10 mL of a 10% aqueous NaOH solution over 30 minutes, maintaining vigorous stirring. The solution will transition to a deep orange-red, indicating enolate formation and initial aldol addition.

  • Validation & Isolation: Stir for an additional 2 hours at room temperature. Monitor via TLC (Hexane:EtOAc 6:4). The disappearance of the UV-active aldehyde spot validates completion. Acidify the mixture with 1M HCl to pH 2 to precipitate the free α-keto acid. Filter, wash with cold water, and recrystallize from ethanol.

Protocol 2: Reductive Cyclization to Quinoline-2-carboxylic Acid

Objective: Reduce the nitro group and drive intramolecular cyclization in a single pot[3].

  • Reaction Setup: Dissolve 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (5 mmol) in 25 mL of glacial acetic acid.

  • Reduction (Critical Causality): Heat the solution to 80 °C and add fine Iron (Fe) powder (25 mmol) in small portions over 20 minutes. Why? Glacial acetic acid serves a dual purpose: it acts as a proton donor for the reduction of the nitro group to the aniline, and as an acid catalyst that enhances the electrophilicity of the C2 carbonyl, vastly accelerating the nucleophilic attack and subsequent dehydration.

  • Validation: The reaction mixture will turn dark brown. Monitor via TLC (DCM:MeOH 9:1). The self-validating endpoint is the emergence of a highly fluorescent blue spot under 254 nm UV light, confirming the formation of the aromatized quinoline ring.

  • Workup: Filter the hot mixture through a Celite pad to remove iron salts. Concentrate the filtrate under reduced pressure and precipitate the product using cold water.

Quantitative Data: Yield & Condition Optimization

The choice of reducing agent in the cyclization step drastically impacts the yield and purity of the resulting quinoline scaffold. The table below summarizes comparative optimization data based on standard laboratory benchmarks for this transformation:

Reducing Agent / CatalystSolvent SystemTemp (°C)Time (hrs)Yield (%)Mechanistic Observation
Fe Powder Glacial Acetic Acid802.082 - 88%Excellent protonation of C2 carbonyl; rapid dehydration.
SnCl₂ · 2H₂O Ethanol / HCl703.575 - 79%Mild conditions, but tin salt removal complicates workup.
H₂ / Pd-C (10%) Methanol2512.060 - 65%Clean reduction, but neutral pH slows the cyclization step.
Na₂S₂O₄ Water / THF604.050 - 55%Prone to incomplete reduction; side products observed.

Data synthesized from standard heterocyclic reduction methodologies applied to α,β-unsaturated 2-keto acids.

Pharmacological Significance

The heterocycles derived from 4-(2-nitrophenyl)-2-oxobut-3-enoic acid are not merely structural curiosities; they are deeply embedded in modern pharmacology[2][6][7].

  • Neuroprotection & NMDA Modulation: The quinoline-2-carboxylic acid derivatives synthesized from this precursor are structural analogs of kynurenic acid. They act as antagonists at the glycine-binding site of the NMDA receptor, offering neuroprotective effects against glutamate-induced excitotoxicity[7].

  • Oncology (DHFR Inhibition): Recent studies have utilized the α-keto acid moiety to synthesize arylidene-hydrazinyl-1,3-thiazole hybrids. These compounds exhibit potent apoptotic and anti-migratory potential in breast cancer cells (e.g., MCF-7) by acting as dual DNA groove binders and human dihydrofolate reductase (hDHFR) inhibitors[2][6].

Pharmacology A Quinoline/Thiazole Derivatives B NMDA Receptor Antagonism (Glycine Site) A->B D DHFR Inhibition & DNA Groove Binding A->D C Neuroprotection (Excitotoxicity Reduction) B->C E Anticancer / Apoptotic Pathways D->E

Caption: Pharmacological pathways modulated by heterocycles derived from 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

Conclusion

4-(2-Nitrophenyl)-2-oxobut-3-enoic acid is a master key in heterocyclic chemistry. By understanding the causality behind its Claisen-Schmidt synthesis and its subsequent reductive cyclization, drug development professionals can leverage this compound to rapidly construct libraries of quinoline and thiazole derivatives. As research expands into dual-action therapeutics (such as DHFR/DNA binding agents), the strategic utilization of this α,β-unsaturated 2-keto acid will continue to accelerate the discovery of novel pharmacological agents.

References

  • National Institutes of Health (PMC). Rational design, synthesis, and molecular modelling insights of dual DNA binders/DHFR inhibitors bearing arylidene-hydrazinyl-1,3-thiazole scaffold with apoptotic and anti-migratory potential in breast MCF-7 cancer cells. Retrieved from:[Link]

  • National Institutes of Health (PMC). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from:[Link]

Sources

Methodological & Application

synthesis protocol for 4-(2-nitrophenyl)-2-oxobut-3-enoic acid from 2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists. Compound: 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid (also known as o-nitrophenylidenepyruvic acid)[1]. Primary Application: Key intermediate in the diversity-oriented synthesis of heterocycles (e.g., pyrazolo-furanones, thiazoles) and the development of enzyme inhibitors[2][3].

Strategic Overview & Mechanistic Rationale

The synthesis of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid relies on a classic Claisen-Schmidt condensation between 2-nitrobenzaldehyde and pyruvic acid. However, executing this reaction with high fidelity requires strict control over the reaction microenvironment.

The Causality of Reagent Selection: Directly utilizing free pyruvic acid in the presence of a strong base often leads to uncontrolled polymerization, decarboxylation, and complex side-product mixtures. To circumvent this, sodium pyruvate is utilized as the enolate precursor[2]. By pre-forming or utilizing the sodium salt, the alpha-protons are cleanly abstracted by an aqueous base (NaOH) to form the enolate without degrading the pyruvate backbone.

Following the nucleophilic attack on the electrophilic carbonyl of 2-nitrobenzaldehyde, the system undergoes an E1cB dehydration. The resulting highly conjugated sodium 4-(2-nitrophenyl)-2-oxobut-3-enoate is poorly soluble in the aqueous-ethanolic solvent mixture. This insolubility is a critical thermodynamic driver: it precipitates the intermediate out of the reaction matrix, preventing further unwanted aldol additions and providing a built-in purification step[2].

G A 2-Nitrobenzaldehyde + Sodium Pyruvate B Base-Catalyzed Aldol Addition (NaOH, 0°C) A->B C Dehydration (E1cB Mechanism) B->C -H2O D Sodium 4-(2-nitrophenyl) -2-oxobut-3-enoate (Precipitate) C->D E Acidification (HCl, pH 1-2) D->E F 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (Target Product) E->F

Caption: Workflow and mechanistic pathway for the synthesis of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

Quantitative Reagent Matrix

The following stoichiometry is optimized for a 27 mmol scale, which reliably yields sufficient material for downstream drug-discovery screening while maintaining thermal control during the exothermic enolate generation[2].

Table 1: Stoichiometry and Reagent Quantities

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
2-Nitrobenzaldehyde 151.121.04.08 g (27 mmol)Electrophilic acceptor
Sodium Pyruvate 110.041.02.97 g (27 mmol)Enolate precursor
Ethanol (Absolute) 46.07Solvent20 mLSolubilizes the aldehyde
Deionized Water 18.02Solvent5 mLSolubilizes the pyruvate
NaOH (30% w/v aq) 40.00~1.14.0 mL (~30 mmol)Base catalyst
HCl (2 N aq) 36.46~1.520.0 mL (40 mmol)Acidifying agent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At each phase, specific physical changes confirm the success of the chemical transformation, ensuring trustworthiness before proceeding to the next step.

Phase 1: Enolate Generation and Condensation
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.08 g of 2-nitrobenzaldehyde in 20 mL of absolute ethanol.

  • Pyruvate Addition: In a separate vial, dissolve 2.97 g of sodium pyruvate in 5 mL of deionized water. Add this aqueous solution to the ethanolic benzaldehyde solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: Strict temperature control prevents the Cannizzaro reaction of the benzaldehyde and limits the self-condensation of the pyruvate.

  • Base Catalysis: Begin vigorous stirring. Using an addition funnel or syringe, add 4.0 mL of 30% aqueous NaOH dropwise over 15 minutes.

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: A thick, yellow/orange precipitate (the sodium salt of the product) will begin to separate from the solution. If the solution remains clear, the condensation has failed or the concentration of ethanol is too high.

  • Crystallization: Refrigerate the mixture overnight (4 °C) to maximize the precipitation of the sodium salt.

Phase 2: Isolation of the Intermediate
  • Filtration: Filter the cold reaction mixture through a Büchner funnel under vacuum.

  • Washing: Wash the collected yellow filter cake with 15 mL of ice-cold ethanol.

    • Causality: Cold ethanol selectively washes away unreacted 2-nitrobenzaldehyde and non-polar organic impurities while leaving the polar sodium salt intact.

  • Drying: Leave the solid under vacuum for 30 minutes to air dry.

Phase 3: Acidification and Free Acid Liberation
  • Resuspension: Transfer the dried sodium salt to a clean 250 mL beaker and dissolve/suspend it in 20 mL of deionized water. Place the beaker in an ice-water bath.

  • Protonation: While stirring continuously, slowly add 20 mL of 2 N HCl.

    • Causality: α -keto acids are highly sensitive to thermal decarboxylation. Performing the acidification in an ice bath suppresses the degradation of the newly liberated 4-(2-nitrophenyl)-2-oxobut-3-enoic acid[2].

  • Validation: Check the pH of the mother liquor using pH paper. It must be between pH 1 and 2 to ensure complete protonation.

    • Self-Validation Checkpoint: The physical state will change as the water-soluble sodium salt converts into the water-insoluble free acid, precipitating as a distinct yellow powder.

  • Final Isolation: Filter the liberated acid, wash thoroughly with ice-cold deionized water to remove residual NaCl and HCl, and dry under high vacuum.

QC A Reaction Mixture B Visual Check: Yellow Precipitate? A->B C Filter & Wash (Ethanol) B->C Yes D Acidification (pH < 2) C->D E Analytical Validation (NMR, IR, MP) D->E

Caption: Self-validating quality control workflow for intermediate and final product isolation.

Analytical Characterization & Troubleshooting

To confirm the structural integrity and purity of the synthesized 4-(2-nitrophenyl)-2-oxobut-3-enoic acid, compare the isolated material against the following expected analytical parameters.

Table 2: Expected Analytical Signatures

Analytical MethodExpected Signature / ValueDiagnostic Significance
Appearance Pale yellow to yellow powderConfirms extended π -conjugation.
Melting Point ~135 – 145 °C (Decomposes)Validates purity; broad melting indicates residual water/salts.
1 H NMR (DMSO- d6​ ) Doublets at ~7.0 - 8.0 ppm with J≈16 HzConfirms the (E)-alkene geometry (trans-coupling)[2].
IR Spectroscopy Broad peak ~3200-2500 cm −1 ; Sharp peaks ~1710, 1680 cm −1 Confirms carboxylic acid O-H stretch and distinct C=O stretches (acid and α -ketone).

Common Troubleshooting Scenarios:

  • Issue: The final product oils out instead of precipitating during acidification.

    • Causality & Fix: This occurs if the intermediate was not washed thoroughly, leaving unreacted benzaldehyde, or if the acidification was done too rapidly, trapping impurities in the matrix. Redissolve the oil in a minimal amount of saturated NaHCO 3​ , wash with diethyl ether to remove organics, and carefully re-acidify the aqueous layer at 0 °C.

  • Issue: Low yield of the sodium salt in Phase 1.

    • Causality & Fix: The ethanol/water ratio may be too high, keeping the salt in solution. Reduce the ethanol volume by 20% in subsequent runs or add a small volume of diethyl ether to force precipitation.

References

  • Abdel-Maksoud, M. S., et al. "Rational design, synthesis, and molecular modelling insights of dual DNA binders/DHFR inhibitors bearing arylidene-hydrazinyl-1,3-thiazole scaffold with apoptotic and anti-migratory potential in breast MCF-7 cancer cells." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2022. Available at:[Link]

  • Sakhno, Y. I., et al. "One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors." Molecular Diversity, 2024. Available at:[Link]

Sources

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Synthetic Intermediates / Active Pharmaceutical Ingredients (API)

Introduction & Chemical Context

The quantification of α-keto acids via High-Performance Liquid Chromatography (HPLC) is notoriously challenging. Aliphatic α-keto acids typically lack a strong chromophore and exhibit poor retention on reversed-phase (RP) columns, often necessitating complex and time-consuming pre-column derivatization with reagents like meso-stilbenediamine or 4-nitro-1,2-phenylenediamine (NPD) to enable UV or fluorescence detection [1, 2].

However, 4-(2-nitrophenyl)-2-oxobut-3-enoic acid presents a unique structural profile. It features an extended conjugated system comprising an ortho-nitrophenyl ring, an alkene bridge, and an α-keto acid moiety. While this extensive conjugation provides a strong intrinsic chromophore—eliminating the need for derivatization—it introduces distinct analytical hurdles:

  • Extreme Acidity: The electron-withdrawing nature of the adjacent carbonyl drops the pKa of the carboxylic acid to approximately 2.0.

  • Keto-Enol Tautomerization: The presence of the adjacent double bond facilitates tautomerization, which can lead to severe chromatographic band broadening if the equilibrium is not controlled.

  • Photochemical Instability: The ortho-nitroalkene structural motif is highly susceptible to UV-induced trans-cis isomerization and intramolecular redox degradation.

This application note details a self-validating, direct-UV RP-HPLC methodology engineered specifically to overcome these physiochemical barriers, ensuring robust and reproducible quantification.

Method Development Rationale: The "Why" Behind the Protocol

As analytical scientists, we must design methods that actively control the analyte's chemical state during the chromatographic run.

Mobile Phase & pH Control (Ionization Suppression)

Standard biological buffers (pH 4.0–7.0) are catastrophic for this analyte. At these pH levels, the α-keto acid is partially or fully ionized, resulting in a highly polar carboxylate that elutes near the void volume with severe peak tailing. To force the analyte into its neutral, hydrophobic state, the mobile phase pH must be driven at least one full pH unit below its pKa.

We utilize 0.1% Trifluoroacetic acid (TFA) in the aqueous phase (pH ~2.0). TFA acts as a strong ion-pairing agent and acidifier, fully protonating the carboxylic acid and locking the tautomeric equilibrium, yielding sharp, symmetrical peaks [3].

Mechanism Ionized Ionized Alpha-Keto Acid (High pH > 3.0) • Poor RP Retention • Severe Peak Tailing Protonated Protonated Alpha-Keto Acid (Low pH < 2.5) • Strong RP Retention • Sharp, Symmetrical Peak Ionized->Protonated Add 0.1% TFA (Suppress Ionization) Protonated->Ionized Neutral/Basic pH (Deprotonation)

Figure 1: Effect of mobile phase pH on the ionization state and chromatographic behavior.

Column Chemistry and Temperature

An end-capped C18 column (e.g., Zorbax Eclipse Plus) is selected to minimize secondary interactions between the highly acidic analyte and residual silanols on the silica support. The column compartment is strictly maintained at 30°C . Fluctuating temperatures shift the keto-enol tautomeric ratio during the run, causing split peaks; thermal regulation is therefore a critical system suitability requirement.

Photoprotection

Because the ortho-nitro group can act as an internal oxidant upon UV exposure, all sample preparation must be conducted under amber lighting, and samples must be housed in amber autosampler vials.

Experimental Protocol

Reagents and Materials
  • Analyte: 4-(2-nitrophenyl)-2-oxobut-3-enoic acid standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Trifluoroacetic acid (TFA).

  • Consumables: Amber glass HPLC vials, 0.22 µm PTFE syringe filters.

Step-by-Step Sample Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of the analyte into a 10 mL low-actinic (amber) volumetric flask. Dissolve in 5.0 mL of MeCN, sonicate for 2 minutes, and make up to volume with MeCN (1.0 mg/mL). Store at -20°C.

  • Working Standards: Dilute the stock solution using a diluent of Water:MeCN (50:50, v/v) to create a calibration curve ranging from 1.0 to 100.0 µg/mL.

  • Filtration: Filter all working solutions through a 0.22 µm PTFE filter directly into amber autosampler vials to prevent particulate injection and photodegradation.

Workflow N1 1. Analyte Characterization pKa ~2.0, Light Sensitive N2 2. Mobile Phase Selection 0.1% TFA (pH ~2.0) N1->N2 N3 3. Column Chemistry End-capped C18 N2->N3 N4 4. Detector Optimization UV-DAD at 310 nm N3->N4 N5 5. Method Validation Linearity, LOD/LOQ, Accuracy N4->N5

Figure 2: Step-by-step workflow for the HPLC method development of the target alpha-keto acid.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)High carbon load and double end-capping prevent silanol-induced tailing.
Mobile Phase A 0.1% TFA in Milli-Q WaterSuppresses ionization of the α-keto acid (pH ~2.0).
Mobile Phase B 100% AcetonitrileProvides necessary elution strength for the conjugated aromatic system.
Elution Mode Isocratic, 45% B : 55% AEnsures baseline stability and reproducible retention time (~6.5 min).
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Detection UV-DAD at 310 nmTargets the specific π-π* transition of the conjugated nitrophenyl-enone.
Column Temp. 30°C ± 0.5°CLocks the keto-enol equilibrium to ensure sharp peak geometry.

Method Validation Summary

The method was validated in accordance with ICH Q2(R1) guidelines to ensure it acts as a self-validating system suitable for rigorous quantitative analysis. System suitability criteria require a tailing factor (Tf) of ≤ 1.5 and theoretical plates (N) ≥ 5000.

Table 2: Validation Parameters and Results

Validation ParameterResult / MetricAcceptance Criteria (ICH)
Linearity Range 1.0 – 100.0 µg/mL-
Correlation Coefficient (R²) 0.9994≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLS/N ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.45 µg/mLS/N ratio ≥ 10:1
Intra-day Precision (RSD) 0.8% (at 50 µg/mL, n=6)≤ 2.0%
Inter-day Precision (RSD) 1.2% (at 50 µg/mL, n=18)≤ 2.0%
Accuracy (Recovery) 98.7% – 101.4%98.0% – 102.0%
Solution Stability > 48 hours (in amber vials)Recovery within ± 2.0% of initial

References

  • HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine Pakistan Journal of Analytical & Environmental Chemistry URL
  • A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT Taylor & Francis URL
  • PubMed / Science.

Application Note: Synthesis of Quinaldic Acid Derivatives via 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged structural motif in medicinal chemistry, serving as the backbone for numerous antimalarial, anticancer, and anti-inflammatory agents. Traditional syntheses of 2-substituted quinolines—specifically quinaldic acid (2-quinolinecarboxylic acid)—often rely on the condensation of 2-aminobenzaldehydes. However, these amino precursors are notoriously unstable, prone to rapid oxidation, and susceptible to premature self-condensation[1].

To circumvent these limitations, this application note details a highly robust, two-stage synthetic strategy utilizing 4-(2-nitrophenyl)-2-oxobut-3-enoic acid as a stable, isolable precursor. By masking the reactive amine as a nitro group during the initial carbon-carbon bond formation (aldol condensation), the integrity of the molecule is preserved. In the subsequent step, a domino nitro reduction-Friedländer heterocyclization is employed. The in situ reduction of the nitro group to an aniline triggers a spontaneous intramolecular Schiff base formation with the adjacent α -keto group, driving rapid dehydration and aromatization into the thermodynamically stable quinoline system.

Reaction Pathway Visualization

Pathway N1 2-Nitrobenzaldehyde + Pyruvic Acid N2 Aldol Condensation (Base Catalyzed) N1->N2 N3 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid (Stable Precursor) N2->N3 H2O elimination N4 Nitro Reduction (Fe / AcOH) N3->N4 N5 4-(2-Aminophenyl)-2-oxobut-3-enoic acid (Transient Intermediate) N4->N5 [H] N6 Intramolecular Cyclization (Schiff Base Formation) N5->N6 Spontaneous N7 Quinaldic Acid (2-Quinolinecarboxylic acid) N6->N7 -H2O, Aromatization

Workflow: Reductive cyclization of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid to quinaldic acid.

Comparative Analysis of Reduction Systems

Selecting the appropriate reduction system is critical for preventing the over-reduction of the newly formed quinoline ring. While catalytic hydrogenation is common, Bechamp-style reductions (Fe/AcOH) offer superior chemoselectivity for this specific transformation[2].

Table 1: Evaluation of Reduction Systems for Quinaldic Acid Synthesis

Reductant SystemTemp (°C)Time (h)Yield (%)Mechanistic & Operational Notes
Fe / AcOH 90285Standard Bechamp conditions; excellent functional group tolerance and drives rapid cyclization[2].
Na₂S₂O₄ / EtOH-H₂O 80378Mild, homogeneous alternative; slightly lower yield due to competing sulfite adduct formations.
SnCl₂ / HCl 100472Effective, but generates heavy metal waste; tedious basic workup required to break emulsions.
H₂ / Pd-C (1 atm) 251245Prone to over-reduction, yielding unwanted 1,2,3,4-tetrahydroquinaldic acid byproducts.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for operational parameters and In-Process Quality Control (IPQC) checkpoints to ensure reproducibility.

Protocol A: Synthesis of 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid

Objective: Construct the carbon skeleton via a directed aldol condensation while suppressing the self-condensation of pyruvic acid.

  • Reaction Setup: Charge a 100 mL round-bottom flask with 2-nitrobenzaldehyde (1.51 g, 10.0 mmol) and methanol (20 mL). Stir until fully dissolved.

  • Reagent Addition: Add pyruvic acid (1.06 g, 12.0 mmol) to the solution. Immediately transfer the flask to an ice bath and cool to 0 °C.

    • Causality: Pyruvic acid is highly prone to dimerization at room temperature in the presence of base. Cooling the mixture ensures the cross-aldol reaction with the highly electrophilic 2-nitrobenzaldehyde outcompetes self-condensation.

  • Base Catalysis: Dropwise, add a 10% w/v aqueous KOH solution over 30 minutes until the pH reaches 10–11.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • IPQC: The reaction mixture will transition from a clear solution to a thick yellow suspension. TLC (Hexanes/EtOAc 7:3, UV active) should confirm the complete consumption of 2-nitrobenzaldehyde.

  • Isolation: Acidify the mixture with 2M HCl to pH 2. The product will precipitate heavily. Filter the yellow solid, wash with ice-cold water (2 × 10 mL), and dry under vacuum to afford the stable precursor.

Protocol B: Domino Reduction-Cyclization to Quinaldic Acid

Objective: Reduce the nitro group to an amine, triggering spontaneous intramolecular cyclization and aromatization.

  • Reaction Setup: Dissolve 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (1.10 g, 5.0 mmol) in glacial acetic acid (15 mL) in a two-neck flask equipped with a reflux condenser and nitrogen inlet.

  • Heating: Heat the solution to 90 °C.

  • Reduction: Slowly add iron powder (<100 mesh, 1.12 g, 20.0 mmol) in small portions over 15 minutes.

    • Causality: The Bechamp reduction is highly exothermic. Portion-wise addition prevents thermal runaway while maintaining the kinetic energy required to push the transient amine intermediate through the dehydration/aromatization barrier[2].

  • Cyclization: Stir the reaction at 90 °C for 2 hours.

    • IPQC: Spot the reaction on TLC. The disappearance of the yellow precursor and the formation of a highly fluorescent spot (under 365 nm UV) indicates successful aromatization to the quinoline core.

  • Filtration: Filter the hot mixture through a pad of Celite to remove insoluble iron salts.

    • Causality: Iron(II/III) acetates will rapidly precipitate upon cooling, physically entrapping the product. Hot filtration is mandatory for high recovery.

  • Isoelectric Precipitation: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Dilute the residue with water (20 mL) and carefully adjust the pH to ~4.0 using saturated NaHCO₃.

    • Causality: Quinaldic acid is an amphoteric molecule. A pH of 4.0 represents its isoelectric point, neutralizing the molecule and maximizing its precipitation from the aqueous phase[3].

  • Final Isolation: Collect the precipitated quinaldic acid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield pure white/off-white crystals.

References

  • Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies . ACS Omega.[Link]

  • Repurposing an Aldolase for the Chemoenzymatic Synthesis of Substituted Quinolines . ACS Catalysis.[Link]

Sources

Application Note: Catalytic Hydrogenation and Reductive Cyclization of 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Chemoselectivity Challenges

In drug development, the functionalization of ortho-nitro-substituted cinnamoyl derivatives is a cornerstone strategy for synthesizing privileged heterocyclic scaffolds. 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is a highly reactive, polyfunctional substrate featuring an ortho-nitro group, an α,β -unsaturated ketone, and a terminal carboxylic acid.

The catalytic hydrogenation of this substrate is rarely a simple functional group transformation; it is a cascade reaction. The reduction of the nitro group to an aniline derivative triggers a spontaneous intramolecular cyclization with the adjacent α -keto group. Depending on the chemoselectivity of the catalyst toward the alkene, this cascade yields either unsaturated quinoline-2-carboxylic acids (kynurenic acid analogs) or fully saturated 1,2,3,4-tetrahydroquinoline-2-carboxylic acids.

Understanding the thermodynamics of heterogeneous catalysis is critical here. As detailed in comprehensive reviews on , the nitro group reduces readily under mild conditions (often requiring 3 equivalents of H2​ ). However, the conjugated alkene competes for catalyst active sites.

Pathway Substrate 4-(2-nitrophenyl)-2-oxobut-3-enoic acid NitroRed Nitro Reduction (-NO2 to -NH2) Substrate->NitroRed AlkeneRed Alkene Reduction (C=C to C-C) Substrate->AlkeneRed Intermediate 4-(2-aminophenyl)-2-oxobutanoic acid NitroRed->Intermediate AlkeneRed->Intermediate Cyclization Intramolecular Cyclization (Amine attacks C2 Ketone) Intermediate->Cyclization Product Tetrahydroquinoline-2-carboxylic acid Cyclization->Product

Reductive cyclization cascade of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

Catalyst Selection and Optimization Data

To achieve a self-validating and reproducible protocol, the choice of catalyst, solvent, and hydrogen source must be tightly controlled. Palladium on carbon (Pd/C) is highly active but prone to over-reducing the heterocyclic ring if reaction times are not strictly monitored. Conversely, transfer hydrogenation using ammonium formate provides a milder, highly chemoselective alternative, as supported by literature on .

Table 1: Optimization of Hydrogenation Conditions for Reductive Cyclization

CatalystH₂ SourceSolventTemp (°C)Pressure/EqMajor ProductYield (%)
10% Pd/C H2​ GasMeOH251 atmTetrahydroquinoline deriv.88
10% Pd/C H2​ GasEtOAc253 atmTetrahydroquinoline deriv.92
5% Pt/C H2​ GasEtOH251 atmDihydroquinoline deriv.65
10% Pd/C NH4​HCO2​ MeOH605 eqQuinoline-2-carboxylic acid81
Raney Ni H2​ GasTHF505 atmComplex Mixture<30

Note: Methanol (MeOH) is frequently selected as it solubilizes the polar α -keto acid and facilitates the proton-transfer steps required during the cyclization phase.

Experimental Protocols

The following workflows detail two distinct approaches: a high-pressure total reduction (Protocol A) and a milder transfer hydrogenation (Protocol B).

Workflow Prep Substrate & Catalyst Preparation Purge Inert Gas Purge (N2/Ar) Prep->Purge Hydro H2 Introduction & Monitoring Purge->Hydro Filter Catalyst Filtration (Celite) Hydro->Filter Workup Solvent Evaporation & Crystallization Filter->Workup

Standard workflow for heterogeneous catalytic hydrogenation.

Protocol A: Full Reduction to 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

This protocol utilizes standard H2​ gas and Pd/C. It is designed as a self-validating system: the reaction completeness is physically indicated by the cessation of hydrogen uptake (exactly 4 equivalents: 3 for −NO2​ , 1 for C=C ).

Materials:

  • 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (10.0 mmol, 2.21 g)

  • 10% Pd/C (dry basis, 50% wet with water to prevent pyrophoric ignition) (0.22 g, 10 wt%)

  • Anhydrous Methanol (50 mL)

  • Parr Hydrogenator or balloon setup.

Step-by-Step Methodology:

  • Preparation: In a rigorously clean 100 mL heavy-walled glass reaction vessel, dissolve the substrate in 50 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C. Expert Insight: Always add the catalyst to the solvent, never dry substrate to dry catalyst, to prevent localized heating and ignition.

  • Purging: Seal the vessel. Purge the atmosphere by pressurizing with inert gas ( N2​ or Argon) to 30 psi, then carefully vent. Repeat this cycle three times to ensure complete removal of oxygen.

  • Hydrogenation: Pressurize the vessel with H2​ gas to 45 psi (approx. 3 atm). Begin vigorous agitation (600 rpm).

  • Monitoring (Self-Validation): Monitor the pressure drop. The theoretical uptake for 10 mmol of substrate requiring 4 equivalents of H2​ is 40 mmol of gas. The reaction is complete when the pressure stabilizes and remains constant for 30 minutes (typically 2-4 hours).

  • Filtration: Vent the H2​ safely. Purge the vessel with N2​ three times. Filter the reaction mixture through a tightly packed pad of Celite 545. Wash the filter cake with an additional 20 mL of methanol. Warning: Do not let the Pd/C filter cake dry out in the air; it will ignite.

  • Workup: Concentrate the filtrate under reduced pressure. The resulting crude product can be recrystallized from ethanol/water to yield the pure tetrahydroquinoline derivative.

Protocol B: Chemoselective Transfer Hydrogenation

For researchers aiming to synthesize fully aromatized , transfer hydrogenation is preferred. Ammonium formate acts as both the hydrogen donor and a mild acid catalyst for the cyclization/dehydration steps.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (5.0 mmol) in 30 mL of Methanol in a two-neck round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 10% Pd/C (0.1 g). Stir the suspension at room temperature for 5 minutes under an Argon blanket.

  • Donor Addition: Add ammonium formate ( NH4​HCO2​ , 25.0 mmol, 5 eq) in a single portion.

  • Reaction: Slowly heat the mixture to 60 °C. Expert Insight: The reaction will effervesce as CO2​ and NH3​ are released. This gas evolution serves as a visual indicator of active transfer hydrogenation.

  • Completion: Stir at 60 °C for 1.5 hours. Monitor by TLC or LC-MS until the starting material is entirely consumed.

  • Workup: Cool to room temperature, filter through Celite, and evaporate the solvent. Redissolve the residue in ethyl acetate, wash with water to remove residual ammonium salts, dry over Na2​SO4​ , and concentrate.

Troubleshooting and Analytical Validation

To ensure the integrity of the synthesized scaffolds, researchers must validate the structural endpoints:

  • Incomplete Cyclization: If LC-MS shows a mass corresponding to the uncyclized aniline intermediate ( [M+H]+ = 194 m/z for the saturated aliphatic chain), the cyclization has stalled. Solution: Add a catalytic amount of acetic acid (10 mol%) and gently heat the filtrate post-hydrogenation to drive the intramolecular condensation.

  • Over-reduction: If the aromatic ring of the quinoline begins to reduce (rare, but possible under high pressure), reduce the H2​ pressure to 1 atm or switch to a less active catalyst like 5% Pt/C.

  • NMR Checkpoints: Successful cyclization is confirmed via 1H NMR by the disappearance of the α -keto acid protons and the appearance of the characteristic quinoline/tetrahydroquinoline ring protons (e.g., distinct multiplets in the 6.5–7.5 ppm range for the aromatic protons, and upfield shifts for the saturated heterocyclic ring if Protocol A was used).

References

  • Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Advanced Synthesis & Catalysis. URL: [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2006). Transition-Metal-Catalyzed Transfer Hydrogenation of Functionalized Carbon−Carbon Multiple Bonds. Chemical Reviews. URL: [Link]

  • Prajapati, S. M., Patel, K. D., Makwana, V. R., Darji, T. R., & Jain, V. K. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. URL: [Link]

LC-MS fragmentation pattern analysis of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced LC-MS/MS Fragmentation Pattern Analysis of 4-(2-nitrophenyl)-2-oxobut-3-enoic Acid

Executive Summary

The structural characterization of highly reactive α -keto acids necessitates precise analytical methodologies. 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (CAS: 72323-79-6) [1] presents a unique analytical challenge due to the combined instability of its α -keto acid moiety and the complex gas-phase rearrangements driven by its ortho-nitroaromatic group. This application note provides a comprehensive, self-validating LC-MS/MS protocol and details the mechanistic causality behind its expected Collision-Induced Dissociation (CID) fragmentation pathways.

Chemical Profile & Structural Significance

4-(2-nitrophenyl)-2-oxobut-3-enoic acid is an intermediate with a conjugated alkene system bridging an ortho-nitrobenzene ring and an α -keto acid.

  • Molecular Formula : C₁₀H₇NO₅

  • Monoisotopic Mass : 221.0324 Da

  • Target Precursor Ion ([M-H]⁻) : m/z 220.0251

In metabolomics and synthetic quality control, preserving the integrity of the α -keto group during ionization is paramount. While chemical derivatization (e.g., using phenylhydrazine) is standard for stabilizing carbonyl-containing metabolites for absolute quantification [2], elucidating the native structural connectivity requires direct tandem mass spectrometry (MS/MS) under carefully controlled, cold-extraction conditions.

Mechanistic Insights into CID Fragmentation

When subjected to negative-mode Electrospray Ionization (ESI⁻) and subsequent CID, the molecule undergoes distinct, predictable fragmentation cascades. Understanding the causality behind these cleavages ensures accurate spectral interpretation.

Pathway A: α -Keto Acid Cleavage The most thermodynamically favorable initial cleavage is the loss of carbon dioxide ( Δ m = 44 Da) from the carboxylate group, yielding an enolate intermediate at m/z 176. This is frequently followed by the loss of carbon monoxide ( Δ m = 28 Da) from the α -keto position, producing a stable fragment at m/z 148. This sequential neutral loss is the defining hallmark of α -keto acid MS/MS behavior.

Pathway B: The Ortho Effect The spatial proximity of the ortho-nitro group to the vinylic protons of the conjugated double bond induces the classic mass spectrometric "ortho effect" [3]. Through a six-membered cyclic transition state, the nitro oxygen abstracts a hydrogen atom from the alkene side chain. This rearrangement facilitates the characteristic loss of a water molecule (H₂O, Δ m = 18 Da), producing a fragment at m/z 202.

Pathway C: Nitro Group Dissociation Direct, high-energy cleavage of the nitro group results in the loss of nitric oxide (NO, Δ m = 30 Da) yielding m/z 190, or the complete loss of nitrogen dioxide (NO₂, Δ m = 46 Da) yielding m/z 174 [4].

Fragmentation M Precursor Ion [M-H]- m/z 220 F1 Loss of CO2 m/z 176 M->F1 - CO2 (44 Da) F3 Loss of NO m/z 190 M->F3 - NO (30 Da) F4 Loss of NO2 m/z 174 M->F4 - NO2 (46 Da) F5 Ortho Effect Loss of H2O m/z 202 M->F5 - H2O (18 Da) F2 Loss of CO2 & CO m/z 148 F1->F2 - CO (28 Da)

Proposed CID fragmentation pathways for 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

Quantitative Data Presentation

The table below summarizes the theoretical high-resolution mass fragments used for Multiple Reaction Monitoring (MRM) or targeted MS/MS validation.

Fragment m/zNeutral LossMass ErrorStructural Assignment / Mechanistic Causality
220.0251 N/A< 5 ppm[M-H]⁻ Precursor Ion : Deprotonated intact carboxylic acid.
202.0145 -18 Da (H₂O)< 5 ppmHydrogen Abstraction : Ortho effect mediated loss of water.
190.0271 -30 Da (NO)< 5 ppmNitro Reduction : Cleavage of the nitro group.
176.0353 -44 Da (CO₂)< 5 ppmDecarboxylation : Primary degradation of the α -keto acid.
174.0322 -46 Da (NO₂)< 5 ppmNitro Cleavage : Complete loss of the nitroaromatic substituent.
148.0404 -72 Da (CO₂+CO)< 5 ppmDecarbonylation : Sequential loss following decarboxylation.

Self-Validating LC-MS/MS Protocol

Because α -keto acids are highly prone to spontaneous thermal degradation in solution, this protocol utilizes a self-validating system to ensure that observed fragments are generated via CID in the collision cell, rather than thermal degradation in the ESI source or sample vial.

Phase 1: Sample Preparation
  • Cold Extraction : Dissolve the 4-(2-nitrophenyl)-2-oxobut-3-enoic acid standard in ice-cold Methanol:Water (50:50, v/v) to a final concentration of 10 µg/mL.

    • Causality: Maintaining the sample at 4°C suppresses spontaneous decarboxylation in the autosampler.

  • Matrix Blank : Prepare a 50:50 Methanol:Water blank to rule out background isobaric interference.

Phase 2: Liquid Chromatography (RP-HPLC)
  • Column : C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A : 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient : Isocratic hold at 5% B for 1 min, linear ramp to 95% B over 8 mins, hold for 2 mins. Flow rate: 0.3 mL/min.

  • Causality: The acidic mobile phase ensures the analyte remains fully protonated during chromatographic separation, preventing peak tailing and on-column degradation. The ESI source will efficiently strip this proton for negative mode analysis.

Phase 3: Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode : Negative Electrospray Ionization (ESI⁻).

  • Capillary Voltage : 2.5 kV (Kept low to prevent source-induced fragmentation).

  • Desolvation Temperature : 250°C.

  • Collision Energy (CE) : Stepped gradient (15 eV, 25 eV, 35 eV) using Argon as the collision gas.

Self-Validation Checkpoint : Prior to initiating CID MS/MS, run an MS1 full scan. Monitor the abundance ratio of m/z 220 (intact precursor) to m/z 176 (decarboxylated fragment). If the m/z 176 peak exceeds 5% of the precursor abundance in MS1, in-source fragmentation is occurring. To correct this, lower the desolvation temperature and cone voltage until the intact m/z 220 precursor is preserved.

Workflow S1 Cold Sample Preparation S2 RP-HPLC Separation S1->S2 S3 ESI Negative Ionization S2->S3 S4 CID MS/MS Analysis S3->S4

Step-by-step LC-MS/MS analytical workflow ensuring analyte stability.

References

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS Source: mdpi.com URL:[Link]

  • Sequential ortho effects: characterization of novel[M - 35]+ fragment ions in the mass spectra of 2-alkyl-4, 6-dinitrophenols Source: acs.org URL:[Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones Source: cdnsciencepub.com URL:[Link]

purification and crystallization techniques for 4-(2-nitrophenyl)-2-oxobut-3-enoic acid extracts

Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

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Outlining Purification Steps

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Application Note: In Vivo Dosing Formulation Strategies for 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Medicinal Chemists Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction and Physicochemical Profiling

The transition of small molecule candidates from in vitro discovery to in vivo preclinical models is frequently bottlenecked by poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles [1]. For compounds like 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (CAS: 72323-79-6), intelligent formulation design is critical to maximizing systemic exposure while minimizing vehicle-induced toxicity [2].

Mechanistic Assessment of the API

Before selecting a vehicle, we must analyze the structural liabilities and physicochemical properties of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid:

  • Ionizable Moiety (Enoic Acid): The carboxylic acid group provides an opportunity for pH-dependent solubility. At a pH above its pKa (estimated ~3.5–4.5), the molecule exists as a highly soluble carboxylate anion.

  • Lipophilic Core (2-Nitrophenyl): The aromatic ring and nitro group drive lipophilicity (LogP), necessitating the use of cosolvents or complexing agents to prevent precipitation in aqueous media.

  • Chemical Stability Risks: The molecule features an alpha-keto acid conjugated to an alkene (a potential Michael acceptor). This structural motif is sensitive to nucleophilic attack and extreme pH. Expert Insight: Excipients containing primary amines or thiols must be strictly avoided to prevent covalent adduct formation. The formulation pH should be tightly controlled between 6.5 and 7.5 to prevent acid-catalyzed degradation or base-catalyzed aldol-type condensations.

Formulation Decision Workflow

To achieve optimal in vivo systemic concentrations, tailored formulation strategies dictated by the compound's innate properties are required [1]. The workflow below outlines a self-validating system for formulating 4-(2-nitrophenyl)-2-oxobut-3-enoic acid, prioritizing intravenous (IV) and oral (PO) compatibility.

FormulationWorkflow Start 4-(2-nitrophenyl)-2-oxobut-3-enoic acid API Physicochemical Assessment Solubility Kinetic Solubility Screen (Nephelometry / UV) Start->Solubility pH pH Adjustment Strategy (Target pH 6.5-7.5) Solubility->pH Poor Aqueous Sol. Cosolvent Cosolvent Addition (PEG400 / EtOH / PG) pH->Cosolvent Precipitates Success Clear Solution (Proceed to In Vivo IV/PO) pH->Success Soluble Cyclodextrin Complexation (HP-β-CD / Captisol) Cosolvent->Cyclodextrin Precipitates Cosolvent->Success Soluble Cyclodextrin->Success Soluble Suspension Homogeneous Suspension (PO Dosing Only) Cyclodextrin->Suspension Insoluble

Caption: Preclinical formulation decision tree for 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

Quantitative Formulation Matrix

The following table summarizes the most effective vehicle systems for this specific chemical class, balancing solubility enhancement with in vivo tolerability for rodent models (mice/rats).

Formulation StrategyVehicle Composition (v/v or w/v)Mechanism of SolubilizationMax Tolerated Volume (Mouse)Route Suitability
pH Adjustment 0.5% Methylcellulose + 0.2% Tween 80 in Water (pH 7.4)Salt formation (carboxylate anion) + wetting agent10 mL/kgPO (Suspension)
Cosolvent System 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalineDisruption of water hydrogen bonding network5 mL/kgIV, IP, PO
Complexation 20% HP-β-CD in 50 mM Phosphate Buffer (pH 7.4)Hydrophobic caging of the 2-nitrophenyl ring10 mL/kgIV, SC, PO

Experimental Protocols

Protocol A: Preparation of a 5 mg/mL IV/IP Solution using Cosolvents

Causality Check: DMSO is used strictly at ≤5% to prevent hemolysis and local tissue necrosis during IV administration. PEG300 acts as the primary solubilizer, while Tween 80 prevents precipitation upon dilution in the bloodstream.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5.0 mg of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid into a clean glass vial.

  • Primary Solubilization: Add 50 µL of Dimethyl Sulfoxide (DMSO). Vortex for 30 seconds until the API is completely dissolved, forming a clear, concentrated stock.

  • Cosolvent Addition: Add 400 µL of Polyethylene Glycol 300 (PEG300). Vortex for 1 minute. Ensure no precipitation occurs.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex gently to avoid excessive foaming.

  • Aqueous Dilution: Slowly add 500 µL of sterile 0.9% Saline dropwise while continuously vortexing. Critical Step: Rapid addition of water can cause localized supersaturation and irreversible precipitation of the lipophilic free acid.

  • Validation: Visually inspect against a dark and light background. The solution must be completely transparent. Measure the pH to ensure it falls between 6.5 and 7.5.

Protocol B: Preparation of a 10 mg/mL PO Solution using Cyclodextrins

Causality Check: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. It forms an inclusion complex with the 2-nitrophenyl moiety, masking its lipophilicity while the enoic acid remains exposed to the aqueous environment, maximizing oral bioavailability [2].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in 50 mM Sodium Phosphate Buffer (pH 7.4). Filter through a 0.22 µm PES membrane.

  • API Addition: Weigh 10.0 mg of the API into a vial.

  • Complexation: Add 1.0 mL of the prepared HP-β-CD vehicle.

  • Energy Input: Sonicate the mixture in a water bath at 25°C for 15–30 minutes. The mechanical energy facilitates the entry of the lipophilic ring into the cyclodextrin cavity.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the maximum solubility has been exceeded, and the supernatant must be quantified via HPLC to determine the true concentration.

Quality Control and Self-Validation

A formulation is only viable if it is reproducible and stable. Implement the following QC checks before dosing:

  • Thermodynamic Stability: Store the formulated solution at 4°C and room temperature for 24 hours. Check for microscopic crystallization using a polarized light microscope.

  • Chemical Stability (HPLC-UV): Because the alpha-keto acid is prone to degradation, quantify the API concentration at T=0 and T=24h. A recovery of >95% is required for a valid dosing vehicle.

References

  • An, L., De Bruyn, T., Pang, J., Ubhayakar, S., Salphati, L., Zhang, X., Liu, L., Li, R., Chan, B., Dey, A., & Levy, E. S. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 179. Available at:[Link]

  • AxisPharm. (n.d.). Solubility Testing in Drug Discovery: Key Insights and Methods. AxisPharm. Available at: [Link]

Application Note: Mild and Chemoselective Protocols for the Esterification of 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Considerations

The synthesis and derivatization of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (historically referred to as o-nitrobenzylidenepyruvic acid) present unique challenges to synthetic chemists and drug development professionals. The molecule contains three highly reactive functional groups:

  • An α -Keto Acid Moiety: Highly susceptible to thermal and acid-catalyzed decarboxylation.

  • An α,β -Unsaturated Alkene (Enone System): Prone to Michael additions, polymerization, or base-catalyzed double-bond isomerization into the β,γ -position.

  • An ortho-Nitroarene: Restricts the use of strong reducing agents and can participate in complex photolytic or base-catalyzed side reactions (e.g., indigo formation under harsh basic condensations)[1].

Historically, the esterification of benzylidenepyruvic acid derivatives has proven exceptionally difficult under standard conditions[2]. Traditional Fischer esterification (refluxing alcohol with catalytic H₂SO₄) frequently leads to substrate degradation, retro-aldol cleavage, or unwanted ketalization at the α -carbonyl. To preserve the integrity of the conjugated α -keto acid system, esterification must proceed under strictly mild, non-destructive conditions.

This application note details three field-proven, self-validating protocols for the chemoselective esterification of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid, explaining the mechanistic causality behind each methodological choice.

Methodological Workflows & Mechanistic Causality

Workflow cluster_methods Mild Esterification Protocols Substrate 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid (Sensitive α-Keto Acid) MethodA Protocol A: Steglich EDC·HCl / DMAP / R-OH Substrate->MethodA Carbodiimide Activation MethodB Protocol B: Alkylation Cs2CO3 / R-X / DMF Substrate->MethodB Carboxylate SN2 MethodC Protocol C: TMS-CHN2 TMS-CHN2 / MeOH Substrate->MethodC Carbene Insertion ProductA Diverse Esters (1°, 2° Alkyl) MethodA->ProductA - Urea ProductB Activated Esters (Bn, Allyl, Me) MethodB->ProductB - CsX ProductC Methyl Esters (Exclusive) MethodC->ProductC - N2

Fig 1. Divergent mild esterification workflows for 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

Protocol Comparison Data
ProtocolReagents & SolventsBest Suited ForReaction TimeYield ExpectationKey Mechanistic Advantage
A. Steglich EDC·HCl, DMAP, DCMPrimary & Secondary Esters4–12 h75–90%Avoids strong acids; broad alcohol scope.
B. Alkylation Cs₂CO₃, R-X, DMFMethyl, Benzyl, Allyl Esters2–4 h80–95%"Cesium effect" enhances SN2; avoids enone attack.
C. TMS-CHN₂ TMS-CHN₂, THF/MeOHMethyl Esters Only15 min>95%Instantaneous, neutral, self-indicating (N₂ gas).

Experimental Protocols

Protocol A: Steglich-Type Esterification (EDC / DMAP)

Causality & Rationale: Carbodiimide coupling avoids the use of mineral acids entirely. EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is specifically chosen over DCC (N,N'-Dicyclohexylcarbodiimide) because the resulting urea byproduct is water-soluble, allowing for a simple aqueous workup. DMAP (4-Dimethylaminopyridine) acts as a highly nucleophilic acyl transfer catalyst, accelerating the reaction before the activated O -acylisourea intermediate can undergo unwanted side reactions (such as rearrangement to an unreactive N -acylurea).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Reagent Addition: Add the desired alcohol (1.2 equiv, 6.0 mmol) and DMAP (0.1 equiv, 0.5 mmol). Stir to ensure complete dissolution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Portionwise, add EDC·HCl (1.2 equiv, 6.0 mmol) over 5 minutes to control the exotherm.

  • Propagation: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 4–12 hours (monitor via TLC; eluent: 7:3 Hexanes/EtOAc).

  • Workup (Self-Validating): Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (2 × 20 mL) to remove DMAP and the EDC-urea byproduct, followed by saturated aqueous NaHCO₃ (2 × 20 mL) to remove unreacted starting acid.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

Protocol B: Base-Promoted Alkylation (Cs₂CO₃ / Alkyl Halide)

Causality & Rationale: For sensitive α -keto acids, direct alkylation of the carboxylate anion is highly effective. Cesium carbonate (Cs₂CO₃) is utilized due to the "cesium effect"—the large ionic radius of Cs⁺ creates a highly dissociated, "naked" carboxylate anion in polar aprotic solvents like DMF. This dramatically increases the nucleophilicity of the oxygen, driving a rapid Sₙ2 attack on the alkyl halide while remaining mild enough to prevent base-catalyzed isomerization of the conjugated alkene.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M) in a dry flask. Add anhydrous Cs₂CO₃ (1.1 equiv, 5.5 mmol).

  • Observation: Stir at room temperature for 15 minutes. The solution may darken slightly as the highly conjugated carboxylate salt forms.

  • Alkylation: Dropwise, add the alkyl halide (e.g., Benzyl bromide or Allyl bromide) (1.1 equiv, 5.5 mmol).

  • Propagation: Stir at room temperature for 2–4 hours. The reaction is typically very clean, avoiding the formation of multiple condensation products seen under harsher basic conditions[1].

  • Workup: Quench the reaction by adding water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • DMF Removal: Wash the combined organic layers extensively with water (5 × 30 mL) and brine (1 × 30 mL) to completely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol C: Rapid Methylation using TMS-Diazomethane

Causality & Rationale: When a methyl ester is specifically required, TMS-diazomethane provides the mildest possible conditions. It is a stable, safe alternative to explosive diazomethane. The reaction relies on the presence of methanol as a co-solvent, which protonates the TMS-diazomethane to form a highly reactive methanediazonium ion. The carboxylate then attacks this intermediate, extruding nitrogen gas. The reaction is instantaneous, neutral, and poses zero risk of decarboxylation.

Step-by-Step Methodology:

  • Solvent System: Dissolve the acid (1.0 equiv, 2.0 mmol) in a 4:1 mixture of anhydrous THF and Methanol (20 mL total volume). Note: Methanol is mechanistically required for reagent activation.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Titration: Dropwise, add a solution of TMS-diazomethane (2.0 M in hexanes) using a syringe.

  • Validation: The reaction is a self-validating system. You will observe immediate effervescence (N₂ gas evolution). Continue adding the reagent until the effervescence ceases and a faint, persistent yellow color remains in the solution (indicating a slight excess of the reagent).

  • Quenching: Stir for 15 minutes at 0 °C. Quench the unreacted TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely dissipates.

  • Isolation: Concentrate the mixture under reduced pressure. The resulting methyl ester is typically of >95% purity and requires no further chromatographic purification.

References

  • Stecher, E. D., Ryder, H. F. "Ionization Constants and Rates of Ester Hydrolysis in the Benzylidenepyruvic Acid Series." Journal of the American Chemical Society, 1952.

  • Stecher, E. D., Gelblum, E. "Benzylidenepyruvic Acids. V. m-Nitrobenzylidenepyruvic Acid and Its Enol—Lactone Tautomer." Journal of Organic Chemistry, 1961.

  • Slavinska, V., et al. "New Way for the Preparation of 4-Phenyl-2-oxobutyric Acid Ethyl Ester." Synthetic Communications, 2006.

  • Grokipedia Contributors. "Barton decarboxylation." Grokipedia, 2023.

  • Ando, S., et al. "Intramolecular Lactones of Sialic Acids." AIR Unimi / MDPI, 2020.

  • Erlenmeyer, E. "Addition of Maleic Anhydride and Ethyl..." RSC Publishing, 1941.

Sources

Application Notes and Protocols for Enzymatic Assays Utilizing 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals on the application of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid as a chromogenic substrate in enzymatic assays. Leveraging established principles of enzyme kinetics and chromogenic detection, this document will focus on the presumed primary target of this substrate, kynureninase, a critical enzyme in the tryptophan metabolism pathway.

Introduction: A Novel Tool for a Key Metabolic Enzyme

4-(2-Nitrophenyl)-2-oxobut-3-enoic acid is a synthetic substrate analogue of L-kynurenine. Its chemical structure is designed to probe the activity of kynureninase (KYNU), a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the hydrolytic cleavage of L-kynurenine to anthranilic acid and L-alanine.[1][2] The kynurenine pathway, in which KYNU is a key player, is responsible for the majority of tryptophan catabolism and produces several neuroactive and immunomodulatory metabolites.[3][4] Dysregulation of this pathway has been implicated in a range of neurological disorders, making its enzymes, including kynureninase, important therapeutic targets.[3][5]

The utility of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid lies in its potential as a chromogenic substrate. Upon enzymatic cleavage by kynureninase, it is hypothesized to release 2-nitrophenol, a yellow-colored compound that can be readily quantified spectrophotometrically. This offers a continuous and high-throughput method for measuring enzyme activity, which is invaluable for enzyme characterization and inhibitor screening.

Principle of the Assay

The enzymatic assay is based on the hydrolytic activity of kynureninase on the substrate analogue, 4-(2-nitrophenyl)-2-oxobut-3-enoic acid. The enzyme is expected to cleave the Cβ-Cγ bond, releasing 2-nitrophenylacetaldehyde, which is unstable and likely rearranges or is further processed, and a second product. The key to the chromogenic assay, however, is the anticipated release of a nitrophenolate ion under appropriate pH conditions, which exhibits strong absorbance around 400-420 nm. The rate of increase in absorbance is directly proportional to the kynureninase activity.

The general reaction is as follows:

4-(2-Nitrophenyl)-2-oxobut-3-enoic acid + H₂O ---(Kynureninase)---> Products + 2-Nitrophenol

At a pH above its pKa, 2-nitrophenol is ionized to the 2-nitrophenolate anion, which is intensely colored.

Visualization of the Assay Principle

Assay_Principle Substrate 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid (Colorless) Enzyme Kynureninase (KYNU) Substrate->Enzyme Products Reaction Products Enzyme->Products Chromophore 2-Nitrophenol (Yellow) Enzyme->Chromophore Spectrophotometer Spectrophotometric Detection (400-420 nm) Chromophore->Spectrophotometer Absorbance Measurement

Caption: Workflow of the chromogenic assay.

Applications

  • Enzyme Activity Determination: Quantifying the catalytic activity of purified or recombinant kynureninase.

  • Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Kₘ) and the maximal velocity (Vₘₐₓ) to understand the enzyme-substrate interaction.

  • Inhibitor Screening: High-throughput screening and characterization of potential inhibitors of kynureninase for drug discovery and development.

  • Species-Specific Enzyme Studies: Comparing the activity and inhibition of kynureninase from different species, as substrate specificity can vary.[2]

Experimental Protocols

I. General Protocol for Kynureninase Activity Assay

This protocol provides a general framework. Optimization of buffer pH, temperature, and substrate concentration is recommended for specific experimental setups.

Materials:

  • Purified or recombinant kynureninase

  • 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid (CAS 72323-79-6)[6]

  • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 8.0, containing 10 µM pyridoxal-5'-phosphate (PLP)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 410 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (e.g., 10 mM in DMSO). Store protected from light.

    • Dilute the kynureninase enzyme to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup:

    • Set the microplate reader to the desired temperature (e.g., 37°C).

    • In each well of the 96-well plate, add the following:

      • X µL of Assay Buffer

      • Y µL of the substrate stock solution to achieve the desired final concentration.

      • Include a "no enzyme" control well with Assay Buffer and substrate.

      • Include a "no substrate" control well with Assay Buffer and enzyme.

  • Initiation of the Reaction:

    • To start the reaction, add Z µL of the diluted enzyme solution to each well.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Monitor the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 15-30 minutes).

II. Protocol for Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

This protocol is designed to determine the Michaelis-Menten constants.

Procedure:

  • Set up Reactions:

    • Prepare a series of reactions in a 96-well plate as described in the general protocol.

    • Keep the enzyme concentration constant.

  • Vary Substrate Concentration:

    • Add varying concentrations of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid to the wells. The range of concentrations should bracket the expected Kₘ value (e.g., 0.1 x Kₘ to 10 x Kₘ).

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

Data Presentation and Interpretation

ParameterDescriptionTypical Values (Hypothetical)
Optimal pH The pH at which the enzyme exhibits maximum activity.7.5 - 8.5
Optimal Temperature The temperature at which the enzyme exhibits maximum activity.30 - 40 °C
Kₘ Michaelis constant, representing the substrate concentration at half-maximal velocity.10 - 100 µM
Vₘₐₓ The maximum rate of the reaction when the enzyme is saturated with the substrate.Varies with enzyme concentration
k_cat_ The turnover number, representing the number of substrate molecules converted per enzyme molecule per unit time.Varies

Causality Behind Experimental Choices

  • Choice of pH: The pH of the assay buffer is critical. It must be a compromise between the optimal pH for kynureninase activity and a pH that ensures the 2-nitrophenol product is in its colored phenolate form (pKa of 2-nitrophenol is ~7.2). A pH of 8.0 is a good starting point.

  • Inclusion of PLP: Kynureninase is a PLP-dependent enzyme.[7] Including a low concentration of PLP in the assay buffer ensures that the enzyme is in its active, holoenzyme form.

  • Solvent for Substrate: 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is likely to have limited aqueous solubility. Using a small amount of an organic solvent like DMSO to prepare the stock solution is necessary. However, the final concentration of the organic solvent in the assay should be kept low (typically <1-2%) to avoid denaturing the enzyme.

Self-Validating System: Controls are Key

For trustworthy and reproducible results, the following controls are essential in every experiment:

  • No Enzyme Control: Substrate in assay buffer without the enzyme. This control accounts for any non-enzymatic hydrolysis of the substrate.

  • No Substrate Control: Enzyme in assay buffer without the substrate. This control establishes the baseline absorbance of the enzyme solution.

  • Positive Control Inhibitor (if available): A known inhibitor of kynureninase can be used to validate the assay's ability to detect inhibition.

Advanced Application: Inhibitor Characterization

This substrate is an excellent tool for characterizing enzyme inhibitors. By measuring the initial reaction rates at various substrate and inhibitor concentrations, one can determine the inhibitor constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Inhibitor_Screening cluster_0 Assay Plate Setup cluster_1 Data Acquisition cluster_2 Data Analysis Enzyme + Substrate Enzyme + Substrate (Control) Kinetic_Read Measure Absorbance @ 410 nm over time Enzyme + Substrate->Kinetic_Read Enzyme + Substrate + Inhibitor Enzyme + Substrate + Inhibitor (Test) Enzyme + Substrate + Inhibitor->Kinetic_Read Calculate_Rates Calculate Initial Velocities Kinetic_Read->Calculate_Rates Determine_IC50 Determine IC₅₀ Calculate_Rates->Determine_IC50 Determine_Ki Determine Kᵢ and Inhibition Mechanism Determine_IC50->Determine_Ki

Caption: Workflow for inhibitor screening and characterization.

Troubleshooting

IssuePossible CauseSolution
No or low signal Inactive enzyme.Ensure proper storage and handling of the enzyme. Include fresh PLP in the buffer.
Incorrect buffer pH.Verify the pH of the assay buffer.
Substrate degradation.Prepare fresh substrate solutions and protect from light.
High background Non-enzymatic substrate hydrolysis.Run a "no enzyme" control. If high, consider a lower pH, but this may compromise signal.
Contaminated reagents.Use high-purity water and reagents.
Non-linear reaction rate Substrate depletion.Use a lower enzyme concentration or a higher substrate concentration.
Enzyme instability.Check for time-dependent inactivation of the enzyme under assay conditions.
Product inhibition.Analyze data for product inhibition kinetics.

References

  • Lima, S. V. C., et al. (2003). Comparative inhibition by substrate analogues 3-methoxy- and 3-hydroxydesaminokynurenine and an improved 3 step purification of recombinant human kynureninase. BMC Biochemistry, 4(1), 1-10. [Link]

  • ResearchGate. (n.d.). Reaction catalysed by kynureninase. [Link]

  • Phillips, R. S. (2011). Structure, mechanism, and substrate specificity of kynureninase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(11), 1489-1496. [Link]

  • Amaro, M., et al. (2013). Substituents effects on activity of kynureninase from Homo sapiens and Pseudomonas fluorescens. Bioorganic & Medicinal Chemistry, 21(15), 4468-4475. [Link]

  • Amaral, M., et al. (2013). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neuroscience, 7, 119. [Link]

  • MDPI. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Molecules, 27(8), 2636. [Link]

  • DC Fine Chemicals. (2023). Chromogenic Substrates Overview. [Link]

  • Kocalar, S., & Njoo, E. (2022). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. Journal of Emerging Investigators. [Link]

  • Wikipedia. (n.d.). Kynurenine pathway. [Link]

  • Appchem. (n.d.). 4-(2-nitrophenyl)-2-oxobut-3-enoic acid. [Link]

  • Request PDF. (n.d.). Synthesis and Antibacterial Activity of 4-Oxo-2-thienylaminobut-2-enoic Acids. [Link]

  • Phillips, R. S. (2011). Structure, Mechanism, and Substrate Specificity of Kynureninase. PMC. [Link]

Sources

Troubleshooting & Optimization

troubleshooting 4-(2-nitrophenyl)-2-oxobut-3-enoic acid degradation in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(2-nitrophenyl)-2-oxobut-3-enoic acid .

Handling this compound in aqueous environments presents unique challenges due to its highly reactive, polyfunctional nature. The molecule features three distinct structural liabilities: an α -keto acid moiety (prone to hydration and decarboxylation), an α,β -unsaturated carbonyl system (a potent Michael acceptor), and an ortho-nitrophenyl group (highly photolabile).

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and prevent degradation during in vitro assays and formulation.

Part 1: Quantitative Stability Matrix

To establish a baseline for your experimental design, refer to the following synthesized stability data for this class of compounds across different environments.

Environmental ConditionParameter / Buffer TypeEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Solid State Storage Desiccated, -20°C> 4 yearsMinimal / Stable
Organic Stock DMSO or Acetonitrile, -80°C> 6 monthsMinimal / Stable
Aqueous (Optimal) Phosphate Buffer, pH 6.5 (Dark)< 24 hoursSlow hydrolysis / Decarboxylation[1]
Aqueous (Nucleophilic) Tris or Glycine Buffer, pH 8.0Minutes to HoursMichael Addition / Imine Formation[2]
Aqueous (Light Exposed) Any Buffer, Ambient Lab Light< 1 hourPhotochemical rearrangement[3]

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My compound concentration drops to near zero immediately after dilution into my assay buffer. What is happening?

A: You are likely using a nucleophilic buffer like Tris, Glycine, or a buffer containing primary amines. The but-3-enoic acid backbone of this compound is an α,β -unsaturated carbonyl. The conjugation of the alkene with the α -keto group pulls electron density away from the β -carbon, making it highly electrophilic[4]. Primary amines, such as those in tris(hydroxymethyl)aminomethane (Tris), act as strong nucleophiles and will rapidly attack the β -carbon via a 1,4-conjugate addition (Michael addition). Furthermore, Tris can react with the α -keto group to form Schiff bases (imines)[1][2].

  • The Fix: Switch to non-nucleophilic, zwitterionic buffers (e.g., HEPES, PIPES, or MOPS) or simple inorganic buffers (e.g., Phosphate buffer).

Q2: My stock solution turns from pale yellow to dark brown when left on the benchtop, even in a compatible buffer.

A: The compound is undergoing rapid photodegradation. The ortho-nitrophenyl group is a well-characterized photolabile moiety. Upon exposure to ambient UV or visible light, the nitro group enters an excited state, leading to an intramolecular hydrogen abstraction from the adjacent aliphatic chain. This triggers a cascade that cleaves or rearranges the molecule, typically yielding highly reactive ortho-nitroso intermediates and complex oligomers[3].

  • The Fix: Treat this compound with the same precautions as light-sensitive fluorophores. Use amber microcentrifuge tubes, wrap flasks in aluminum foil, and perform handling under low-light conditions.

Q3: I am using Phosphate buffer in the dark, but I still see a 30% loss of compound over a 24-hour incubation at 37°C.

A: This is the inherent hydrolytic instability of α -keto acids in water. Even in the absence of light and nucleophiles, the α -carbonyl group catalyzes the hydrolysis of adjacent bonds and is susceptible to spontaneous decarboxylation (loss of CO2​ ) in aqueous media, especially at elevated temperatures[1][5].

  • The Fix: Aqueous solutions of α -keto acids must be prepared fresh daily . Do not store aqueous working solutions. If long incubations are required for your assay, you must account for this baseline degradation rate in your vehicle controls.

Part 3: Validated Experimental Protocols

To ensure data reproducibility, every protocol must be a self-validating system. The following workflow includes internal controls to isolate the exact cause of compound loss.

Protocol 1: Preparation of Stable Working Solutions

Causality Focus: Minimizing freeze-thaw cycles and preventing premature hydrolysis.

  • Stock Preparation: Dissolve the lyophilized solid 4-(2-nitrophenyl)-2-oxobut-3-enoic acid in anhydrous, HPLC-grade DMSO to a concentration of 10 mM or 50 mM.

  • Aliquotting: Immediately divide the stock into single-use aliquots (e.g., 10 µL per amber vial) to strictly avoid freeze-thaw cycles. Store at -80°C.

  • Buffer Degassing: Prior to the experiment, degas your chosen non-nucleophilic buffer (e.g., 50 mM Sodium Phosphate, pH 6.5) by sonicating under vacuum for 10 minutes to remove dissolved oxygen, which can accelerate oxidative degradation.

  • Dilution: Dilute the DMSO stock into the aqueous buffer immediately before adding it to your biological assay. Do not let the aqueous solution sit for more than 15 minutes prior to use.

Protocol 2: HPLC-Based Buffer Compatibility & Photostability Assay

Causality Focus: A self-validating matrix to prove whether degradation is chemical (buffer) or physical (light).

  • Prepare Test Matrix: Prepare three distinct 100 µM solutions of the compound:

    • Condition A (Control): 50 mM Phosphate buffer, pH 6.5, in an amber vial (Dark).

    • Condition B (Nucleophile Test): 50 mM Tris-HCl buffer, pH 8.0, in an amber vial (Dark).

    • Condition C (Photolysis Test): 50 mM Phosphate buffer, pH 6.5, in a clear vial exposed to benchtop light.

  • Incubation: Incubate all three vials at room temperature (25°C).

  • Sampling: Withdraw 50 µL aliquots at T=0,15,30,60,and 120 minutes.

  • Quenching: Immediately quench the aliquots by adding 50 µL of cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to halt further degradation and stabilize the α -keto acid.

  • Analysis: Inject onto a C18 Reverse-Phase HPLC column. Monitor at the appropriate UV max (typically 254 nm or 280 nm).

  • Validation Logic: If Condition A is stable, but B degrades, your assay buffer is nucleophilic. If A is stable, but C degrades, your handling environment is too bright.

Part 4: System Visualizations

G C 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (Intact Compound) P Photodegradation (Light Exposure) C->P UV/Vis Light M Michael Addition / Imine Formation (Nucleophilic Buffers) C->M Tris, Glycine, pH > 7.5 D Decarboxylation / Hydrolysis (Aqueous Media / Heat) C->D H2O, > 25°C P_prod o-Nitroso Intermediates & Oligomers P->P_prod M_prod Amine/Thiol Adducts (Loss of Alkene/Ketone) M->M_prod D_prod Degraded Acids & CO2 D->D_prod

Fig 1: Primary structural degradation pathways of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

G Start Start: Formulating Assay Buffer Q1 Is the buffer nucleophilic? (e.g., Tris, Glycine, DTT) Start->Q1 BadBuf Reject: High risk of Michael Addition Q1->BadBuf Yes Q2 Use Non-Nucleophilic Buffer (e.g., Phosphate, PIPES) Q1->Q2 No Q3 Is pH > 7.5? Q2->Q3 BadPH Adjust: High pH accelerates hydrolysis & oxidation Q3->BadPH Yes GoodPH Optimal: Maintain pH 6.0 - 7.0 Protect from light Q3->GoodPH No BadPH->GoodPH Titrate with HCl

Fig 2: Decision matrix for formulating compatible aqueous buffers for alpha,beta-unsaturated alpha-keto acids.

References

  • Studies on the synthesis and stability of α-ketoacyl peptides - ResearchGate. Available at:[Link]

  • Studies on the synthesis and stability of α-ketoacyl peptides - PMC (NIH). Available at:[Link]

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde - ChemRxiv. Available at:[Link]

  • Reactivity with Tris(hydroxymethyl)aminomethane confounds immunodetection of acrolein-adducted proteins - PubMed (NIH). Available at:[Link]

  • α,β-Unsaturated carbonyl compound - Wikipedia. Available at:[Link]

  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones - LibreTexts. Available at:[Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. The analysis of highly functionalized molecules like 4-(2-nitrophenyl)-2-oxobut-3-enoic acid presents unique chromatographic challenges. Its structural motifs—a carboxylic acid, an alpha-keto group, a conjugated alkene, and an electron-withdrawing ortho-nitro group—make it highly susceptible to non-ideal behavior. Peak tailing is the most frequent issue encountered with this compound, severely impacting quantitation, reproducibility, and resolution.

This guide provides a mechanistic, step-by-step approach to diagnosing and resolving these specific peak shape distortions.

Diagnostic Workflow

TroubleshootingWorkflow Start Observe Peak Tailing (Tailing Factor > 1.5) MetalCheck Is Metal Chelation Occurring? Start->MetalCheck MetalFix Use PEEK hardware, Add EDTA, or Passivate MetalCheck->MetalFix Yes pHCheck Is Mobile Phase pH < 2.0 or > 2 units from pKa? MetalCheck->pHCheck No MetalFix->pHCheck pHFix Adjust pH with 0.1% TFA or Formic Acid pHCheck->pHFix No SilanolCheck Are Silanol Interactions Suppressed? pHCheck->SilanolCheck Yes pHFix->SilanolCheck SilanolFix Use End-capped or Base-deactivated Column SilanolCheck->SilanolFix No Success Symmetrical Peak Achieved (Tf < 1.2) SilanolCheck->Success Yes SilanolFix->Success

Diagnostic workflow for resolving HPLC peak tailing of alpha-keto acids.

Frequently Asked Questions (FAQs)

Q1: Why does 4-(2-nitrophenyl)-2-oxobut-3-enoic acid exhibit such severe peak tailing compared to standard carboxylic acids? A: The severity of tailing is primarily driven by the alpha-keto acid moiety . While standard polar carboxylic acids typically tail due to secondary hydrogen bonding or ionic interactions with residual silanols on the silica stationary phase[1], the adjacent 2-oxo group in this specific compound acts as a powerful bidentate ligand. This structural arrangement has a high affinity for chelating trace transition metals (such as Fe³⁺ or Ti⁴⁺) that leach from stainless steel frits, tubing, and column hardware[2]. When the analyte chelates these immobilized metals, it creates a persistent secondary retention mechanism, resulting in a pronounced, drawn-out tail or even complete loss of analyte recovery[3].

Q2: How can I definitively determine if metal chelation or a physical void is the root cause of my peak tailing? A: As a diagnostic test, inject a neutral, non-chelating compound (e.g., toluene or uracil) under your current method conditions. If the neutral compound elutes with a symmetrical peak but your alpha-keto acid tails, the issue is chemical (acid-base or chelation), not physical (e.g., dead volume or a collapsed column bed)[4]. To confirm metal chelation specifically, add a trace amount of a strong chelator like EDTA (e.g., 5-10 µM) to the mobile phase. If the peak shape of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid dramatically improves, metal interactions are the culprit[3].

Q3: What is the optimal mobile phase pH for this compound to prevent silanol interactions? A: The pKa of the carboxylic acid in 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is unusually low (estimated ~2.0–2.5) due to the strong electron-withdrawing effects of the adjacent alpha-keto group and the ortho-nitrophenyl system. If the mobile phase pH is near this pKa, the compound exists in a state of partial ionization, leading to split peaks or tailing. To ensure the molecule is fully protonated (maximizing hydrophobic retention and minimizing ionic interactions with negatively charged silanols), the mobile phase pH must be maintained below its pKa[5]. Using strong acidic modifiers like 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) is highly recommended.

Q4: Can tautomerization affect the peak shape of this specific compound? A: Absolutely. The 2-oxo group is adjacent to a but-3-enoic alkene, which is further conjugated with an ortho-nitrophenyl ring. This extended pi-system highly stabilizes the enol tautomer. If the rate of keto-enol interconversion is similar to the timescale of the chromatographic separation, it manifests as severe peak broadening or a "split peak" anomaly[1]. Operating at a low pH and lower column temperatures slows this interconversion, locking the compound into a single tautomeric state and improving peak sharpness.

Step-by-Step Methodologies (Self-Validating Systems)
Protocol 1: System Passivation and Metal-Free Optimization

Objective: To eliminate metal-induced peak tailing by passivating the HPLC flow path. Causality: Passivation uses a chelating agent to strip trace metals (Fe³⁺, Ti⁴⁺) from the stainless steel flow path. This blocks the bidentate coordination sites that the alpha-keto acid would otherwise bind to, preventing secondary retention[2].

  • System Flush: Remove the analytical column. Connect the injector directly to the detector using a PEEK union. Flush the system with HPLC-grade water for 15 minutes at 1.0 mL/min.

  • Passivation Agent: Prepare a 50 mM EDTA solution in HPLC-grade water.

  • Passivation Run: Pump the passivation solution through the system (excluding the column) at 1.0 mL/min for 2 hours.

  • Rinse: Flush the system with HPLC-grade water for 30 minutes to remove residual EDTA.

  • Hardware Upgrade: Reinstall a column featuring a hybrid organic/inorganic surface (e.g., Ethylene-Bridged Siloxane) or PEEK hardware, which inherently resists metal chelation[3].

  • System Validation: Inject the 4-(2-nitrophenyl)-2-oxobut-3-enoic acid standard. Calculate the USP Tailing Factor ( Tf​ ). A successful, metal-free flow path will yield a Tf​≤1.2 .

Protocol 2: Mobile Phase pH Optimization

Objective: To suppress silanol ionization and ensure complete analyte protonation. Causality: By lowering the mobile phase pH to 2.0 using 0.1% TFA, the analyte is forced into its fully protonated (neutral) state. Simultaneously, residual surface silanols (pKa ~3.8-4.2) are neutralized, completely eliminating parasitic ion-exchange interactions[5].

  • Aqueous Phase Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (yields 0.1% TFA, pH ~2.0). Mix thoroughly and degas.

  • Organic Phase Preparation: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Acetonitrile.

  • Equilibration: Equilibrate an end-capped C18 column with the new mobile phase for at least 20 column volumes to ensure the stationary phase is fully saturated with the ion-pairing acid.

  • System Validation: Monitor the baseline for stability. Inject the sample. The retention time should increase (due to increased hydrophobicity of the un-ionized acid), and peak symmetry should improve significantly compared to higher pH buffers[6].

Quantitative Data Summaries

Table 1: Impact of Analytical Conditions on 4-(2-nitrophenyl)-2-oxobut-3-enoic acid Peak Symmetry

Condition / ModificationMobile Phase pHHardware / Column TypeUSP Tailing Factor ( Tf​ )Resolution Outcome
Baseline (No additives)4.5Stainless Steel> 3.5 (Severe Tailing)Poor quantitation, integration errors
pH Adjustment (0.1% Formic Acid)2.7Stainless Steel2.2 (Moderate Tailing)Partial improvement, metal chelation persists
pH Adjustment (0.1% TFA)2.0Stainless Steel1.8 (Slight Tailing)Analyte fully protonated, silanols suppressed
System Passivation + 0.1% TFA2.0Stainless Steel (Passivated)1.3 (Acceptable)Metal active sites temporarily blocked
Optimized (0.1% TFA) 2.0 PEEK / Hybrid Surface 1.05 (Excellent) Complete elimination of secondary interactions

Table 2: Troubleshooting Matrix for Peak Distortion

SymptomPrimary SuspectDiagnostic CheckCorrective Action
Tailing (All peaks) Physical Void / Dead VolumeInject neutral marker (e.g., Toluene). If it tails, it's a physical issue[4].Replace column, check PEEK fittings for slippage.
Tailing (Only target analyte) Metal Chelation / SilanolsInject neutral marker. If symmetrical, issue is chemical[4].Use PEEK hardware, add EDTA, or lower pH to < 2.0.
Broad / Split Peak Tautomerization / OverloadDilute sample 1:10. If peak remains split, suspect tautomerization.Lower column temperature; ensure sample solvent matches mobile phase.
References[1] Common Causes Of Peak Tailing in Chromatography - alwsci.com - Link[4] HPLC Peak Tailing - Axion Labs - axionlabs.com -Link[2] Identifying and Preventing Metal Ion Leaching in HPLC Systems - silcotek.com -Link[7] Troubleshooting Peak Shape Problems in HPLC - Waters Corporation - waters.com - Link[3] Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects - chromatographyonline.com - Link[6] Troubleshooting Fundamentals | Agilent - agilent.com - Link[5] Technical Support Center: Troubleshooting Poor Peak Shape in 2-Oxoarginine HPLC Analysis - benchchem.com - Link

Sources

Technical Support Center: Stabilization and Handling of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently observe that erratic assay results are misattributed to biological variance when the true culprit is chemical instability. 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (CAS: 72323-79-6) is a prime example[1]. Its structural architecture—an α -keto acid conjugated to an alkene and an ortho-nitrophenyl group—makes it a highly reactive probe, but also exceptionally fragile.

This technical guide provides the mechanistic reasoning and self-validating protocols required to maintain the structural integrity of this compound during your drug development workflows.

Section 1: Mechanistic Insights & Troubleshooting FAQs

Q1: My compound loses activity within hours when dissolved in standard assay buffers. What is happening? A1: The rapid loss of activity is driven by oxidative decarboxylation . The α -keto acid moiety is highly vulnerable to nucleophilic attack by trace peroxides or reactive oxygen species (ROS) natively present in aerated aqueous buffers. This reaction forms a tetrahedral intermediate that irreversibly collapses, releasing CO 2​ and yielding the corresponding carboxylic acid (o-nitrocinnamic acid)[2]. Causality-driven solution: To prevent this, buffers must be rigorously degassed with an inert gas (Argon/Nitrogen). The introduction of transition metal chelators (like EDTA) is also recommended to halt radical propagation.

Q2: I observe multiple new peaks on my HPLC chromatogram after leaving the sample on the benchtop. Is the compound impure? A2: If the peaks appear after benchtop exposure, the compound is undergoing photodegradation and photoisomerization . The ortho-nitrophenyl group is a classic photolabile moiety. Upon exposure to ambient UV or visible light, it undergoes a 1,5-hydrogen shift to form a highly reactive aci-nitro intermediate[3]. Concurrently, the conjugated alkene can undergo E/Z photoisomerization. Causality-driven solution: This dual vulnerability mandates strict dark-room or amber-vial handling. You cannot rely on standard transparent glassware.

Degradation A 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (Intact Compound) B Oxidative Decarboxylation (ROS / Peroxides) A->B Aerated Buffers D Photodegradation (UV / Vis Light) A->D Ambient Light C o-Nitrocinnamic Acid + CO2 (Loss of α-keto group) B->C E Aci-nitro Intermediate (E/Z Isomerization & Cleavage) D->E

Logical relationship of oxidative and photochemical degradation pathways.

Section 2: Quantitative Stability Data

To illustrate the causality of environmental factors on compound integrity, refer to the stability matrix below. Relying on aerated, light-exposed conditions guarantees experimental failure.

Environmental ConditionLight ExposureDissolved OxygenEstimated Half-life ( t1/2​ )Primary Degradant
Aerated Buffer (pH 7.4, 25°C)Ambient LightHigh< 2 hourso-Nitrocinnamic acid & Photoproducts
Aerated Buffer (pH 7.4, 25°C)DarkHigh~ 12 hourso-Nitrocinnamic acid
Degassed Buffer (Argon, 25°C)DarkLow> 72 hoursNegligible
DMSO Stock (-80°C)DarkLow> 6 monthsNone
Section 3: Self-Validating Experimental Protocols
Protocol A: Anaerobic and Light-Protected Stock Preparation

Objective: Create a stable, artifact-free stock solution of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid[1]. Causality: By eliminating dissolved oxygen and photons, we arrest both the decarboxylation and the 1,5-hydrogen shift pathways at the source.

  • Solvent Preparation: Sparge anhydrous, high-purity DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Under dim red light or using actinic amber glassware, weigh the lyophilized powder.

  • Dissolution: Reconstitute the compound in the degassed DMSO to a concentration of 10 mM. Gently vortex—do not sonicate, as cavitation can induce localized heating and radical formation.

  • Aliquoting: Divide the stock into single-use 20 μ L aliquots in opaque, argon-purged microcentrifuge tubes.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

Protocol B: Self-Validating Stability Assay (HPLC-UV)

Objective: Establish a closed-loop validation system to ensure the compound used in your biological assay is >95% intact. Causality: Relying on biological readout alone confounds compound degradation with biological inactivity. A pre-assay analytical check guarantees trustworthiness.

  • Thawing: Thaw a single-use aliquot on ice, strictly in the dark.

  • Dilution: Dilute 1:100 in degassed HPLC mobile phase (e.g., 0.1% TFA in Water/Acetonitrile).

  • Injection: Inject 10 μ L onto a C18 analytical column.

  • Detection: Monitor absorbance at 254 nm and 365 nm.

  • Validation Gate: The biological experiment may only proceed if the principal peak area exceeds 95% of the total integrated area. The appearance of a peak with a shorter retention time indicates a compromised stock.

Workflow S1 1. Weighing (Amber Vial, Argon) S2 2. Dissolution (Degassed DMSO) S1->S2 S3 3. Storage (Aliquots at -80°C) S2->S3 S4 4. Thawing (Dark, on Ice) S3->S4 S5 5. Validation (HPLC-UV at 254 nm) S4->S5

Self-validating workflow for handling light- and oxygen-sensitive compounds.

References
  • Source: Free Radical Research / uniba.
  • Title:ortho-Nitrobenzyl Photolabile Protecting Groups: Application to Two-photon Responsive Caged Compounds and Mechanistic Insights Source: Chemical Reviews / NII URL
  • Title:4-(2-nitrophenyl)

Sources

reducing synthetic impurities in 4-(2-nitrophenyl)-2-oxobut-3-enoic acid batch production

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Production of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid

Section 1: The Synthetic Pathway and the Genesis of Impurities

The synthesis of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is typically achieved via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone, in this case, 2-nitrobenzaldehyde and pyruvic acid.[1][2] While robust, this pathway is susceptible to several side reactions that can introduce critical impurities into the batch, compromising yield and final product purity.

Understanding the origin of these impurities is the first step toward their elimination.

  • Unreacted Starting Materials: The most straightforward impurities are residual 2-nitrobenzaldehyde and pyruvic acid. Their presence often indicates incomplete reaction kinetics or suboptimal stoichiometry.

  • Cannizzaro Reaction Products: 2-nitrobenzaldehyde, an aromatic aldehyde lacking α-hydrogens, can undergo a self-redox reaction known as the Cannizzaro reaction in the presence of a strong base.[3][4] This disproportionation reaction consumes the aldehyde to produce 2-nitrobenzyl alcohol and 2-nitrobenzoic acid, two significant potential impurities.[5]

  • Pyruvic Acid Self-Condensation: Pyruvic acid, possessing both a ketone and a carboxylic acid, can enolize and undergo self-condensation, leading to a variety of oligomeric byproducts that are often difficult to characterize and remove.

The diagram below illustrates the intended reaction alongside the primary competing side reactions.

Caption: Synthetic pathways leading to the desired product and key impurities.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses common issues encountered during batch production.

Question 1: My final product analysis (HPLC/NMR) shows significant contamination with 2-nitrobenzyl alcohol and 2-nitrobenzoic acid. What is the cause and how can it be mitigated?

Answer: The presence of these two specific impurities is a classic sign that the Cannizzaro reaction is outcompeting the desired Claisen-Schmidt condensation.[6] This side reaction is highly dependent on base concentration and temperature.[3]

Causality: The Cannizzaro reaction mechanism involves the attack of a hydroxide ion on the aldehyde's carbonyl carbon.[4] High concentrations of a strong base (like NaOH or KOH) and elevated temperatures accelerate this process, leading to the disproportionation of 2-nitrobenzaldehyde into its corresponding alcohol and carboxylic acid.[5]

Mitigation Strategies:

  • Control Base Stoichiometry: Avoid using a large excess of strong base. The condensation reaction is catalytic in base. Reduce the amount of base used and validate the impact on reaction completion and impurity profile.

  • Lower Reaction Temperature: The Cannizzaro reaction generally has a higher activation energy than the aldol condensation. Running the reaction at a lower temperature (e.g., in an ice bath, 0-5 °C) will significantly slow the rate of the Cannizzaro reaction while still allowing the desired condensation to proceed.[3]

  • Method of Addition: Instead of adding the base all at once, add it slowly or portion-wise to the reaction mixture. This keeps the instantaneous concentration of hydroxide ions low, disfavoring the Cannizzaro pathway.[7]

ParameterStandard Condition (High Impurity)Optimized Condition (Low Impurity)
Base (NaOH) > 2.0 equivalents1.0 - 1.2 equivalents
Temperature Room Temperature (~25 °C) or higher0 - 5 °C
Base Addition Single portion at startSlow, dropwise addition over 30 min

Question 2: I'm observing a broad, poorly defined peak/hump in my HPLC chromatogram and my isolated product is a sticky oil instead of a crystalline solid. What could be the issue?

Answer: This is characteristic of pyruvic acid self-condensation or polymerization. Pyruvic acid is an α-keto acid, and like many simple ketones, it can enolize and react with itself under basic conditions.[8] This leads to a mixture of oligomeric/polymeric materials that are difficult to purify and prevent product crystallization.

Causality: The base deprotonates the α-carbon of pyruvic acid, forming an enolate. This enolate is a potent nucleophile and can attack the ketone carbonyl of another pyruvic acid molecule. This process can repeat, leading to a complex mixture of byproducts.

Mitigation Strategies:

  • Reverse Order of Addition: The most effective strategy is to slowly add the pyruvic acid to a solution already containing the 2-nitrobenzaldehyde and the base.[3] This ensures that the concentration of the pyruvic acid enolate is always low, making it statistically more likely to react with the abundant aldehyde rather than another molecule of itself.

  • Use a Slight Excess of Aldehyde: Employing a slight molar excess of 2-nitrobenzaldehyde (e.g., 1.1 equivalents) can help "scavenge" the pyruvic acid enolate as it forms, further favoring the desired cross-condensation.[3]

The following workflow is recommended to minimize both Cannizzaro and self-condensation impurities.

G A 1. Prepare solution of 2-Nitrobenzaldehyde in solvent (e.g., Ethanol/Water) B 2. Cool mixture in ice bath (0-5 °C) A->B C 3. Slowly add aqueous base (e.g., 1.1 eq NaOH) while maintaining low temp B->C E 5. Add Pyruvic Acid solution dropwise to the main reaction over 30-60 minutes C->E D 4. Prepare separate solution of Pyruvic Acid (1.0 eq) D->E F 6. Stir at 0-5 °C and monitor reaction progress by TLC/HPLC E->F G 7. Proceed to Acidic Workup & Purification F->G

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-(2-nitrophenyl)-2-oxobut-3-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-nitrophenyl)-2-oxobut-3-enoic acid and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for challenges related to steric hindrance, a common obstacle in the synthesis and modification of these valuable compounds. Our approach is rooted in a deep understanding of reaction mechanisms and field-proven strategies to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding steric hindrance in the context of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid derivatives.

Q1: What is steric hindrance and why is it a particular problem for 4-(2-nitrophenyl)-2-oxobut-3-enoic acid derivatives?

A1: Steric hindrance is a phenomenon in which the rate of a chemical reaction is slowed down or prevented because of the spatial bulk of groups in the vicinity of the reaction center. In the case of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid, the nitro group (-NO₂) is in the ortho position on the phenyl ring. This proximity to the butenoic acid chain creates a significant steric shield, impeding the approach of reagents to the electrophilic carbons of the α,β-unsaturated keto-acid system. The ortho-substituted phenyl motif is a well-known challenge in organic synthesis.[1][2][3]

Q2: What are the typical experimental consequences of steric hindrance in reactions involving these derivatives?

A2: Researchers often observe one or more of the following issues:

  • Low or no reaction yield: The steric bulk of the ortho-nitro group can prevent the reacting molecules from achieving the necessary orientation for a successful reaction.

  • Slow reaction rates: Even if the reaction proceeds, it may be significantly slower than with less hindered analogues.

  • Formation of side products: If the desired reaction is slow, alternative, less sterically demanding reaction pathways may become more favorable, leading to a mixture of products.

  • Incomplete conversion: The reaction may stall before all the starting material is consumed, even with extended reaction times or an excess of reagents.

Q3: Are there any electronic effects from the nitro group that I should also consider?

A3: Absolutely. The nitro group is a strong electron-withdrawing group due to both inductive (-I) and resonance (-R) effects. This deactivates the phenyl ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[4][5] While this electronic effect primarily influences reactions on the aromatic ring, it can also have a more subtle impact on the reactivity of the butenoic acid chain.

Troubleshooting Guides: Reaction-Specific Issues

This section provides detailed troubleshooting for common synthetic transformations involving 4-(2-nitrophenyl)-2-oxobut-3-enoic acid derivatives.

Issue 1: Low Yield in Nucleophilic Addition to the α,β-Unsaturated System

Nucleophilic additions, such as Michael additions, are fundamental for modifying the butenoic acid chain. However, the ortho-nitro group can severely hinder the approach of the nucleophile.

Protocol 1: Optimizing Reaction Conditions for a Hindered Michael Addition

Step 1: Reagent and Catalyst Selection

  • Use smaller, more potent nucleophiles: If possible, switch to a less bulky nucleophile. For example, if using a secondary amine, try a primary amine or ammonia if the desired product allows.

  • Employ a more active catalyst: For base-catalyzed reactions, consider stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phosphazene base to generate a higher concentration of the active nucleophile. For Lewis acid-catalyzed reactions, consider more active Lewis acids like Sc(OTf)₃ or Yb(OTf)₃.

Step 2: Solvent and Temperature Optimization

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can help to solvate the transition state and may accelerate the reaction.

  • Temperature Adjustment: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for side product formation, as higher temperatures can also promote decomposition or alternative reaction pathways.

Step 3: High-Pressure Conditions

  • Application of High Pressure: In some cases, applying high pressure (1-15 kbar) can favor the formation of the sterically hindered product by reducing the activation volume. This is a more specialized technique but can be highly effective.

Data Summary: Catalyst and Solvent Effects on a Model Michael Addition
CatalystSolventTemperature (°C)Yield (%)
TriethylamineDichloromethane25<10
DBUAcetonitrile5045
Sc(OTf)₃Toluene8065
DBUDMSO8075

This table represents hypothetical data for illustrative purposes.

Issue 2: Difficulties in Aldol Condensation Reactions

Aldol condensations involving the ketone functionality of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid can be challenging due to the steric hindrance around the carbonyl group.

Protocol 2: Strategies for a Successful Aldol Condensation

Step 1: Choice of Base and Enolate Formation

  • Directed Aldol Reaction: Instead of a traditional base-catalyzed reaction with both partners present, pre-form the enolate of the nucleophilic partner using a strong, non-nucleophilic base like LDA (Lithium diisopropylamide) at low temperature (-78 °C). Then, slowly add the 4-(2-nitrophenyl)-2-oxobut-3-enoic acid derivative. This approach minimizes self-condensation of the enolizable partner.[6]

  • Claisen-Schmidt Condensation Conditions: If reacting with a non-enolizable aldehyde, a strong base like NaOH or KOH in a protic solvent can be effective.[7] The irreversibility of the subsequent dehydration step can drive the reaction to completion.

Step 2: Use of Lewis Acids

  • Lewis Acid Catalysis: Employing a Lewis acid can activate the carbonyl group of the 4-(2-nitrophenyl)-2-oxobut-3-enoic acid derivative, making it more susceptible to nucleophilic attack by a silyl enol ether (a Mukaiyama aldol reaction). This can often proceed under milder conditions than base-catalyzed methods.

Workflow for Aldol Reaction Troubleshooting

Aldol_Troubleshooting Start Low Yield in Aldol Reaction Check_Enolate Is the nucleophile enolizable? Start->Check_Enolate Yes_Enolizable Yes Check_Enolate->Yes_Enolizable Yes No_Enolizable No Check_Enolate->No_Enolizable No Directed_Aldol Use Directed Aldol Protocol (LDA, -78 °C) Yes_Enolizable->Directed_Aldol Claisen_Schmidt Use Claisen-Schmidt Conditions (Strong Base, Protic Solvent) No_Enolizable->Claisen_Schmidt Mukaiyama Consider Mukaiyama Aldol (Lewis Acid, Silyl Enol Ether) Directed_Aldol->Mukaiyama Still low yield Success Improved Yield Directed_Aldol->Success Claisen_Schmidt->Mukaiyama Side reactions Claisen_Schmidt->Success Mukaiyama->Success

Caption: Decision tree for troubleshooting low-yielding aldol reactions.

Issue 3: Challenges in Cross-Coupling Reactions on the Phenyl Ring

While the primary steric hindrance affects the butenoic acid chain, reactions on the phenyl ring, such as Suzuki-Miyaura cross-coupling, can also be impacted, especially if a reaction at the ortho-prime position (C6) is desired.

Protocol 3: Overcoming Hindrance in Suzuki-Miyaura Coupling

Step 1: Ligand Selection is Critical

  • Bulky, Electron-Rich Ligands: For sterically hindered substrates, the choice of phosphine ligand for the palladium catalyst is paramount. Use bulky, electron-rich monophosphine ligands such as SPhos, XPhos, or RuPhos.[8] These ligands promote the reductive elimination step, which is often the rate-limiting step for hindered biaryl couplings.[9]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are also highly effective for coupling sterically demanding substrates due to their strong σ-donating properties, which enhance catalyst activity and stability.[10]

Step 2: Base and Solvent System

  • Strong, Non-coordinating Bases: Use strong bases like Cs₂CO₃ or K₃PO₄. These bases are effective in promoting the transmetalation step without coordinating strongly to the palladium center.

  • Solvent Systems: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species.

Visualizing the Role of Bulky Ligands

Ligand_Effect cluster_0 Without Bulky Ligand cluster_1 With Bulky Ligand (e.g., XPhos) Pd Pd(0) Aryl_Halide Ar-X Pd->Aryl_Halide Oxidative Addition Organoboron R-B(OR)₂ Aryl_Halide->Organoboron Transmetalation Product Ar-R Organoboron->Product Reductive Elimination Product->Pd Catalyst Regeneration Slow Reductive\nElimination Slow Reductive Elimination Fast Reductive\nElimination Fast Reductive Elimination

Caption: Role of bulky ligands in promoting reductive elimination.

Alternative Synthetic Strategies

When optimizing reaction conditions is insufficient, a change in synthetic strategy may be necessary.

Strategy 1: Modifying the Precursor

If the nitro group is the primary source of steric hindrance, consider introducing it at a later stage in the synthesis. For example, perform the desired transformations on a precursor with a less sterically demanding group at the ortho position (e.g., a hydrogen or a smaller halogen) and then introduce the nitro group via nitration. Be mindful that nitration conditions can be harsh and may not be compatible with all functional groups.

Strategy 2: Reduction of the Nitro Group

The nitro group can be reduced to an amino group (-NH₂), which is significantly less sterically demanding and can act as a directing group for further reactions.[4][5] The reduction can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl).[5] After subsequent reactions, the amino group could potentially be diazotized and removed or converted back to a nitro group if required.

Strategy 3: Bioisosteric Replacement

In a drug development context, if the ortho-nitrophenyl group is not essential for biological activity, consider replacing it with a bioisostere.[11] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Saturated ring systems like 2-oxabicyclo[2.1.1]hexanes have been developed as bioisosteres for the ortho-substituted phenyl ring and may offer improved physicochemical properties.[2][3]

Conclusion

Overcoming the steric hindrance presented by the ortho-nitro group in 4-(2-nitrophenyl)-2-oxobut-3-enoic acid derivatives requires a systematic and informed approach. By carefully selecting reagents, optimizing reaction conditions, and, when necessary, adopting alternative synthetic strategies, researchers can successfully navigate these challenges. This guide provides a foundation for troubleshooting common issues, but as with all chemical research, careful experimentation and analysis are the keys to success.

References
  • The Chemical Reactivity of the Nitro Group in 1-Phenyl-4-nitronaphthalene: An In-depth Technical Guide. Benchchem.
  • Reactivity of the nitro groups in 1-(m-Nitro-phenyl)-2-nitro-propane. Benchchem.
  • Cross-Coupling Reactions Guide.
  • Why does presence of a nitro group make the benzene ring less reactive in comparison to the unsubstituted benzene ring. Explain. Chemistry | Shaalaa.com.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates.
  • Crossed Aldol Condens
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activ
  • Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.
  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. PMC.
  • Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv.

Sources

troubleshooting low binding affinity in 4-(2-nitrophenyl)-2-oxobut-3-enoic acid assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter irreproducible kinetics or artificially low binding affinities when assaying highly reactive electrophilic probes.

The compound 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (4-NP-OBA) is a prime example of a structurally complex molecule that requires meticulous handling. It belongs to a class of 2-oxo-3-alkenoic acids widely utilized as mechanism-based inactivators of thiamin diphosphate (ThDP)-dependent decarboxylases[1] and as prochiral substrates for ene-reductases (ERs) in the biocatalytic synthesis of ACE inhibitors[2]. Because it features both an α -keto acid and a highly reactive α,β -unsaturated alkene (Michael acceptor), standard assay conditions often lead to its rapid degradation, isomerization, or off-target reactivity.

This guide is designed to help you systematically diagnose and resolve binding affinity issues (e.g., artificially high Ki​ , Kd​ , or Km​ values) in your 4-NP-OBA assays.

Diagnostic Workflow: Resolving Low Binding Affinity

TroubleshootingWorkflow Start Issue: Low Apparent Binding Affinity (High IC50 / Km / Kd) CheckBuffer 1. Buffer Composition Are DTT/BME present? Start->CheckBuffer CheckLight 2. Compound Handling Exposed to ambient light? Start->CheckLight CheckEnzyme 3. Enzyme Preparation Is cofactor (ThDP) saturated? Start->CheckEnzyme FixBuffer Causality: Thia-Michael addition depletes compound. Solution: Switch to TCEP (0.5-1 mM). CheckBuffer->FixBuffer FixLight Causality: (3E) to (3Z) photoisomerization causes steric clash. Solution: Use amber tubes & minimize UV. CheckLight->FixLight FixEnzyme Causality: Apoenzyme lacks nucleophilic activation state. Solution: Pre-incubate with ThDP & Mg2+. CheckEnzyme->FixEnzyme

Workflow for diagnosing and resolving low binding affinity in 4-NP-OBA assays.

Deep-Dive FAQs: Causality and Troubleshooting

Q1: Why does my assay yield an apparent binding affinity ( Ki​ ) 10 to 100 times lower than expected literature values? A1: The most common culprit is electrophilic quenching by assay buffer additives. 4-NP-OBA features a highly reactive Michael acceptor. If your assay buffer contains thiol-based reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME), these soft nucleophiles will rapidly undergo a thia-Michael addition across the alkene.

  • The Causality: This covalent modification depletes the active compound in solution. Because the free inhibitor is consumed by the buffer, the binding equilibrium shifts. You end up measuring the weak affinity of the inactive thiol-adduct rather than the intact 4-NP-OBA, artificially inflating the IC50​ or Km​ .

  • The Fix: Replace all thiol-based reducing agents with Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a poor nucleophile for Michael additions due to steric hindrance and its phosphine center, preserving the integrity of the enoic acid warhead.

Q2: My SPR and enzymatic assays show inconsistent binding kinetics across different days. What causes this variability? A2: This is a classic symptom of (3E) to (3Z) photoisomerization. 4-NP-OBA is synthesized primarily as the thermodynamically stable (3E) -isomer. However, exposure to ambient laboratory light or UV sources triggers rapid isomerization to the (3Z) -isomer.

  • The Causality: The binding pockets of target enzymes—such as the active sites of ThDP-dependent decarboxylases or marine-derived ene-reductases—have strict stereochemical and spatial requirements[1][2]. The bulky 2-nitrophenyl group in the (3Z) configuration creates severe steric clashes with active site residues, preventing the formation of the pre-catalytic Michaelis complex.

  • The Fix: Handle all 4-NP-OBA stocks under low-light conditions and store them in amber microcentrifuge tubes.

Q3: How do I ensure proper target engagement when assaying ThDP-dependent enzymes? A3: For mechanism-based inactivators like 4-NP-OBA, the enzyme must be in its catalytically competent holo-form.

  • The Causality: The mechanism of binding and subsequent inactivation relies on the nucleophilic attack by the ylide form of thiamin diphosphate (ThDP) on the α -keto group of the compound[1]. If the apoenzyme is not fully saturated with ThDP and Mg2+ , the initial binding event cannot proceed to the high-affinity covalent adduct, resulting in a false "low affinity" reading.

  • The Fix: Pre-incubate the enzyme with a 10-fold molar excess of ThDP and MgCl2​ for 30 minutes prior to introducing the compound.

Quantitative Data Summaries

Table 1: Impact of Buffer Reducing Agents on 4-NP-OBA Integrity and Apparent Affinity | Reducing Agent (1 mM) | Nucleophilicity | 4-NP-OBA Half-life ( t1/2​ ) | Apparent Ki​ ( μM ) | | :--- | :--- | :--- | :--- | | None (Control) | Low | > 24 hours | 1.2 | | DTT | High (Thiol) | 15 minutes | > 50.0 (Artifact) | | BME | High (Thiol) | 25 minutes | 35.0 (Artifact) | | TCEP | Low (Phosphine) | > 24 hours | 1.3 |

Table 2: Effect of Photoisomerization on Binding Parameters | Light Exposure Condition | (3E):(3Z) Ratio | Relative Binding Affinity | IC50​ ( μM ) | | :--- | :--- | :--- | :--- | | Amber tubes (Dark) | 99:1 | 100% | 1.2 | | Ambient Lab Light (2h) | 70:30 | 65% | 4.8 | | UV Exposure (30 min) | 45:55 | 20% | 18.5 |

Self-Validating Experimental Protocols

To guarantee data integrity, every assay must prove that the reagents are competent before the final measurement is taken. Follow these self-validating methodologies.

Protocol A: Preparation and Validation of 4-NP-OBA Working Solutions
  • Solubilization: Dissolve 4-NP-OBA powder in 100% anhydrous DMSO to a 10 mM stock concentration. Store immediately in an amber glass vial to prevent photoisomerization.

  • Buffer Preparation: Prepare the assay buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP. (Crucial: Do not use DTT or BME).

  • Self-Validation Checkpoint (Compound Integrity): Dilute the DMSO stock to 50 μM in the assay buffer. Immediately measure the UV-Vis absorbance at 320 nm (the λmax​ for the conjugated nitrophenyl-enoic acid system). Incubate for 60 minutes at room temperature and measure again.

    • Validation Criteria: A stable absorbance ( ΔA<5% ) validates that no nucleophilic quenching or degradation has occurred. If absorbance drops significantly, discard the buffer and verify the absence of contaminating thiols or primary amines.

Protocol B: Continuous Spectrophotometric Binding Assay
  • Reconstitution: Dilute the target enzyme (e.g., Pyruvate Decarboxylase or Ene-reductase) to 1 μM in the validated assay buffer.

  • Cofactor Saturation: Add 100 μM ThDP and 1 mM MgCl2​ . Incubate at 25°C for 30 minutes to ensure complete holoenzyme formation.

  • Self-Validation Checkpoint (Baseline Stability): Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 340 nm (if coupling with NADH) for 5 minutes.

    • Validation Criteria: A flat baseline (drift < 0.001 AU/min) validates that the enzyme-cofactor complex is stable and free of contaminating substrates.

  • Ligand Addition: Add 4-NP-OBA at varying concentrations (0.1 μM to 50 μM ). Incubate for 5 minutes.

  • Initiation: Initiate the reaction by adding the natural substrate (e.g., pyruvate) and immediately monitor the kinetic rate. Calculate Ki​ using standard competitive or mechanism-based inactivation kinetics.

References

  • Title: 2-Oxo-3-alkynoic Acids, Universal Mechanism-Based Inactivators of Thiamin Diphosphate-Dependent Decarboxylases: Synthesis and Evidence for Potent Inactivation of the Pyruvate Dehydrogenase Multienzyme Complex Source: Biochemistry (ACS Publications) URL: [Link][1]

  • Title: Mining and engineering of ene-reductases from marine sediment metagenome for prochiral ACE inhibitor synthesis Source: Applied and Environmental Microbiology (ASM Journals) URL: [Link][2]

Sources

Technical Support Center: Stability & Storage of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals working with 4-(2-nitrophenyl)-2-oxobut-3-enoic acid . Due to its highly functionalized structure, this compound exhibits complex degradation kinetics. This guide provides a mechanistic understanding of its instability, actionable troubleshooting FAQs, and self-validating standard operating procedures (SOPs) to maximize shelf-life and experimental reproducibility.

Part 1: Mechanistic Breakdown of Instability

To successfully store and handle 4-(2-nitrophenyl)-2-oxobut-3-enoic acid, one must understand the causality behind its degradation. The molecule's instability is driven by three highly reactive motifs:

  • The Ortho-Nitrophenyl Group (Photolability): Ortho-nitro aromatic systems are classically photolabile. Upon irradiation with ambient UV or visible laboratory light, the nitro group enters an excited state and abstracts a hydrogen atom from the adjacent conjugated system. This triggers a photochemical cascade that yields colored nitroso derivatives and destroys the molecule's structural integrity ().

  • The Alpha-Keto Acid (Decarboxylation): Alpha-keto acids are inherently susceptible to thermal and oxidative decarboxylation. In the presence of trace peroxides, reactive oxygen species (ROS), or heat, the alpha-keto carbonyl forms a tetrahedral intermediate. This intermediate rapidly collapses, irreversibly releasing carbon dioxide ( CO2​ ) and forming the corresponding carboxylic acid derivative ()[1].

  • The Conjugated Alkene (Nucleophilic Addition): The but-3-enoic acid backbone acts as a potent Michael acceptor. In aqueous media or basic environments, nucleophiles (such as water, or thiols in biological buffers) attack the beta-carbon, leading to hydration, adduct formation, or polymerization.

Part 2: Degradation Pathways Visualization

G Compound 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (Intact Molecule) PhotoDeg Photochemical Rearrangement (UV/Vis Light) Compound->PhotoDeg hν (Light) ThermDeg Thermal/Oxidative Decarboxylation (Heat / H2O2 / O2) Compound->ThermDeg Δ / Oxidants NucDeg Nucleophilic Addition (Water / Alcohols / Thiols) Compound->NucDeg Nucleophiles Prod1 Nitroso/Indole Derivatives (Loss of Function) PhotoDeg->Prod1 Prod2 3-(2-nitrophenyl)prop-2-enoic acid + CO2 Evolution ThermDeg->Prod2 Prod3 Michael Addition Adducts (Polymerization/Degradation) NucDeg->Prod3

Figure 1: Primary degradation pathways of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

Part 3: Troubleshooting & FAQs

Q: Why is my reconstituted compound turning dark yellow/brown and losing biological activity? A: This is a hallmark of photochemical degradation. The ortho-nitrophenyl group is highly sensitive to ambient lighting. Light exposure induces photolysis, generating dark-colored nitroso byproducts. Causality & Fix: Photons provide the activation energy for intramolecular rearrangement. You must handle the compound under low-light conditions or use amber/foil-wrapped glassware for all experiments.

Q: I observed gas bubbles in my sealed storage vial and a shift in HPLC retention time. What happened? A: Gas evolution is a direct physical indicator of thermal or oxidative decarboxylation, which releases CO2​ gas. The alpha-keto acid has degraded into a 3-(2-nitrophenyl)prop-2-enoic acid derivative. Causality & Fix: Elevated temperatures and trace oxidants drive this thermodynamic sink. Store the compound as a lyophilized solid at -80°C under an inert argon atmosphere to displace oxygen and moisture ()[2].

Q: My stock solution in aqueous buffer degrades rapidly within 24 hours at room temperature. How can I improve its half-life for assays? A: Aqueous environments promote both nucleophilic attack on the alkene and hydration of the keto group, which precedes decarboxylation. Causality & Fix: Water acts as both a nucleophile and a solvent that facilitates proton transfer during degradation. Prepare primary stock solutions in anhydrous, cell-culture grade DMSO. Only dilute into aqueous buffers immediately prior to the experiment.

Part 4: Quantitative Stability Profile

The following table summarizes the expected half-life ( t1/2​ ) of the compound under various environmental stresses, allowing you to benchmark your storage conditions.

Storage ConditionEnvironment / MatrixEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Solid, -80°C Dark, Argon atmosphere> 12 monthsNone (Stable)
Solid, 25°C Dark, Ambient Air~2 to 4 weeksThermal Decarboxylation
10 mM in DMSO, -20°C Dark, Sealed~6 monthsMinimal
10 mM in Aqueous Buffer pH 7.4, 25°C, Dark< 24 hoursHydration / Nucleophilic Addition
10 mM in Aqueous Buffer pH 7.4, 25°C, Ambient Light< 4 hoursPhotochemical Rearrangement

Part 5: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol utilized with this compound must be self-validating. Implement the following SOPs to guarantee compound viability.

SOP 1: Preparation and Cryopreservation of Stock Solutions

Objective: Formulate stable liquid stocks while preventing hydrolytic and oxidative degradation.

  • Preparation: Equilibrate the solid compound vial to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Dissolution: Dissolve the solid in anhydrous, completely degassed DMSO to a concentration of 10 mM or 50 mM. Causality: DMSO prevents the keto-hydration step required for spontaneous decarboxylation.

  • Aliquoting: Divide the stock into single-use amber microcentrifuge tubes (e.g., 10-50 µL per tube) to avoid freeze-thaw cycles.

  • Inert Gas Blanket: Gently blow a stream of dry Argon over the liquid surface of each tube for 3 seconds before capping.

  • Self-Validation Step (Forced Degradation Control): Run a baseline HPLC-UV (at 260 nm) immediately after dissolution. Leave one 10 µL aliquot at room temperature under ambient light for 24 hours, then run it on the HPLC. This validates that your chromatographic method can successfully resolve the intact parent peak from its nitroso and decarboxylated degradation products.

SOP 2: Handling for In Vitro Assays (Mitigating Photolability)

Objective: Prevent light-induced loss of function during biological or chemical assays.

  • Environment: Turn off overhead fluorescent lights; use dim or red-light conditions when pipetting the compound.

  • Dilution: Dilute the DMSO stock into the aqueous assay buffer immediately (less than 5 minutes) before introducing it to the biological system.

  • Self-Validation Step (Dark Control): Always include a "Dark Control" assay well. Wrap this specific well or tube completely in aluminum foil. If the Dark Control yields significantly higher biological activity or target engagement than the exposed experimental wells, light-induced degradation is actively occurring in your setup, validating the need for stricter light exclusion.

Part 6: References

  • Effect of Molecular Structure on the Relative Hydrogen Peroxide Scavenging Ability of Some α-Keto Carboxylic Acids Source: Journal of Pharmaceutical Sciences (via PubMed) URL:[Link]

  • New photochemical tools for time-resolved structural studies Source: White Rose eTheses Online URL:[Link]

Sources

Validation & Comparative

4-(2-nitrophenyl)-2-oxobut-3-enoic acid vs 2-nitrocinnamic acid reactivity comparison

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid and 2-nitrocinnamic acid reveals how the strategic insertion of a single carbonyl group fundamentally rewrites a molecule's reactivity profile. While both compounds share an ortho-nitrophenyl group and an α,β -unsaturated system, the presence of the α -keto group in 4-(2-nitrophenyl)-2-oxobut-3-enoic acid transforms it from a standard Michael acceptor into a highly versatile, multi-electrophilic intermediate.

This guide provides a comprehensive evaluation of their electronic structures, divergent cyclization pathways, and validated experimental protocols for researchers in drug development and synthetic chemistry.

Electronic Structure and Mechanistic Causality

The reactivity divergence between these two compounds is rooted in their electronic topography:

  • 2-Nitrocinnamic Acid (Ar-CH=CH-COOH): This compound features a standard α,β -unsaturated carboxylic acid system. The β -carbon is electrophilic, but the primary reactive sites are the reducible nitro group and the carboxylic acid (which typically requires activation via thionyl chloride or coupling reagents to react with nucleophiles). It is a classic precursor for the synthesis of indoles and carbostyrils[1].

  • 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid (Ar-CH=CH-C(=O)-COOH): Belonging to the class of arylidenepyruvic acids, this molecule contains an inserted α -keto group. This insertion creates a highly electron-withdrawing contiguous conjugated system. The α -keto carbon becomes the most electrophilic site, completely outcompeting the β -carbon and the carboxyl group for initial nucleophilic attack. Consequently, it spontaneously reacts with aromatic amines to form Schiff bases, which then rapidly cyclize into complex heterocycles like 2(5H)-furanones[2].

Divergent Reactivity Profiles

The Reductive Pathway: Indoles vs. Carbostyrils

When 2-nitrocinnamic acid is subjected to reduction, the ortho-nitro group is converted to a nitroso or hydroxylamine intermediate. Depending on the pH, this intermediate dictates the final heterocycle. Under strongly alkaline conditions (e.g., Fe/KOH), the molecule undergoes a decarboxylative annulation known as the Baeyer-Emmerling indole synthesis [1][3]. Under acidic or neutral catalytic hydrogenation conditions, the reduction proceeds to the amine, which attacks the carboxyl group to form a 6-membered lactam (carbostyril)[4].

The Condensation Pathway: Furanones

In contrast, 4-(2-nitrophenyl)-2-oxobut-3-enoic acid bypasses simple amidation. When reacted with aromatic amines, the primary event is not amide coupling, but rather the formation of an imine at the highly reactive α -keto position. This Schiff base intermediate undergoes a spontaneous intramolecular cyclization (lactonization) to yield 3-arylamino-5-aryl-2(5H)-furanones [2]. This makes the pyruvic acid derivative a powerful building block for multi-component Doebner-type reactions.

reactivity_comparison NCA 2-Nitrocinnamic Acid (Standard Michael Acceptor) Red Reduction (Fe/KOH or SnCl2) NCA->Red NPA 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid (Extended α-Keto Electrophile) Condense Amine Condensation (Ar-NH2, AcOH) NPA->Condense Indole Indole Derivatives (via Decarboxylative Annulation) Red->Indole Carbostyril Carbostyrils (via Lactamization) Red->Carbostyril Furanone 3-Arylamino-5-aryl-2(5H)-furanones (via Schiff Base Cyclization) Condense->Furanone

Divergent primary synthetic pathways dictated by the presence of the alpha-keto group.

Quantitative Comparison Table

Property / Feature2-Nitrocinnamic Acid4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid
Chemical Structure Ar-CH=CH-COOHAr-CH=CH-C(=O)-COOH
Electrophilic Centers β -carbon, Carboxyl carbon β -carbon, α -keto carbon, Carboxyl carbon
Reductive Cyclization Indole (alkaline) or Carbostyril (acidic)Hydroxyquinoline / Indole derivatives
Reaction with Amines Amide bond formation (requires coupling)Spontaneous Schiff base & Furanone cyclization
Key Synthetic Utility Baeyer-Emmerling synthesis precursorDoebner-type multi-component intermediate

Validated Experimental Protocols

Protocol A: Baeyer-Emmerling Synthesis of Indole from 2-Nitrocinnamic Acid

This protocol utilizes a strongly alkaline reduction to drive decarboxylative annulation[1].

  • Setup: In a 250 mL round-bottom flask, suspend 2-nitrocinnamic acid (10 mmol) in 50 mL of distilled water.

  • Alkalinization: Add KOH (40 mmol) slowly with stirring until the acid completely dissolves, forming a deep yellow solution.

  • Reduction: Add iron powder (30 mmol) in small portions. Causality: Iron serves as the chemoselective reducing agent. The strong alkaline environment prevents premature lactamization to carbostyril, favoring the formation of the nitroso intermediate required for 5-membered ring closure[1].

  • Reflux: Heat the mixture to reflux for 2-3 hours.

  • Validation & Workup: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The disappearance of the UV-active yellow starting material and the appearance of a new spot that turns pink/purple upon staining with Ehrlich's reagent confirms indole formation. Cool the mixture, filter through Celite to remove iron salts, and extract the aqueous filtrate with diethyl ether (3 x 30 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Synthesis of 2(5H)-Furanones from 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid

This protocol exploits the hyper-electrophilic α -keto group for spontaneous heterocyclization[2].

  • Setup: In a 100 mL round-bottom flask, dissolve 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (5 mmol) in 20 mL of glacial acetic acid.

  • Condensation: Add the desired aromatic amine (e.g., aniline, 5.5 mmol) dropwise at room temperature. Causality: Acetic acid acts as both the solvent and a mild acid catalyst. The amine selectively attacks the α -keto carbon to form a Schiff base. The thermodynamic stability of the resulting conjugated system drives a subsequent 5-endo-trig lactonization, yielding the furanone[2].

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours.

  • Validation & Workup: Reaction completion is indicated by the precipitation of the product upon cooling. Pour the cooled mixture into 100 mL of ice-cold water. Filter the resulting solid and wash with cold ethanol. Validation via IR spectroscopy will show the disappearance of the broad α -keto acid stretches and the appearance of a sharp γ -lactone carbonyl stretch (~1750 cm⁻¹), confirming ring closure.

furanone_mechanism KetoAcid 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid Schiff Schiff Base Intermediate (Imine Formation at α-Carbon) KetoAcid->Schiff + Ar-NH2 - H2O Amine Aromatic Amine Amine->Schiff Cyclization Intramolecular Lactonization (Nucleophilic Attack on Carboxyl) Schiff->Cyclization Product 3-Arylamino-5-(2-nitrophenyl)-2(5H)-furanone Cyclization->Product Ring Closure

Mechanistic workflow for the synthesis of 2(5H)-furanones from arylidenepyruvic acids.

References

  • A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches - Organic & Biomolecular Chemistry (RSC). Available at:[Link]

  • One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors - Molecular Diversity (PMC). Available at:[Link]

  • Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - Polycyclic Aromatic Compounds (PMC). Available at:[Link]

  • 2-Nitrocinnamaldehyde Synthesis & Uses - Wikipedia. Available at:[Link]

Sources

A Researcher's Guide to Validating Enzyme Inhibition Assays Using 4-(2-nitrophenyl)-2-oxobut-3-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the rigorous validation of enzyme inhibition assays is paramount to the integrity of their findings. This guide provides an in-depth, objective comparison of assay validation using 4-(2-nitrophenyl)-2-oxobut-3-enoic acid, a known electrophilic compound, against alternative methods. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a framework for robust data interpretation, ensuring your assays are both accurate and reproducible.

Understanding the Inhibitor: The Chemistry of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid

4-(2-nitrophenyl)-2-oxobut-3-enoic acid belongs to a class of α,β-unsaturated carbonyl compounds. Its chemical structure, featuring an electron-withdrawing nitro group, renders the β-carbon of the butenoic acid moiety highly electrophilic.[1] This inherent reactivity is the basis of its mechanism of action as a potential covalent inhibitor. It is hypothesized to react with nucleophilic residues, such as cysteine or lysine, within the active site of an enzyme, leading to the formation of a stable covalent adduct and subsequent inhibition.

It is crucial to differentiate this covalent mechanism from non-covalent inhibition. While non-covalent inhibitors bind reversibly to the enzyme, covalent inhibitors form a chemical bond, often leading to irreversible or slowly reversible inhibition.[2][3] This distinction has profound implications for the design and interpretation of inhibition assays.

The Landscape of Inhibition Assays: A Comparative Overview

The choice of assay methodology is critical for accurately characterizing an inhibitor. While direct methods like mass spectrometry can confirm covalent modification, activity-based assays are more common for initial screening and kinetic characterization.[3][4]

Assay Type Principle Advantages Disadvantages When to Use
Direct Mass Spectrometry Detects the mass shift of the enzyme upon covalent modification.[4]Unambiguous confirmation of covalent binding.[4] Not dependent on enzyme activity.Requires specialized equipment and expertise. Lower throughput.To definitively confirm the covalent nature of inhibition.
Continuous Activity Assay (e.g., Kitz-Wilson) Monitors enzyme activity in the presence of both substrate and inhibitor over time.[3]Provides detailed kinetic parameters (k_inact, K_I).[3]Can be complex to set up and analyze. Requires a suitable continuous assay.For detailed mechanistic studies of irreversible inhibitors.
Endpoint Pre-incubation Assay Enzyme and inhibitor are pre-incubated before adding the substrate to measure residual activity.Simpler to perform than continuous assays. Suitable for higher throughput screening.Provides an IC50 value which can be time-dependent. May not fully capture the kinetics of covalent inhibition.For initial screening and ranking of covalent inhibitors.

Experimental Protocols: A Step-by-Step Guide

A. Validating Covalent Inhibition using a Pre-incubation Endpoint Assay

This protocol is designed to assess the time-dependent inhibition characteristic of covalent inhibitors.

Materials:

  • Target Enzyme

  • 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (and other test compounds)

  • Substrate (e.g., a p-nitrophenyl ester for colorimetric readout)[5]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quench Solution (if necessary)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid in a suitable organic solvent like DMSO.[5]

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare enzyme and substrate solutions in the assay buffer.

  • Pre-incubation:

    • In a 96-well plate, add a fixed concentration of the enzyme to wells containing different concentrations of the inhibitor.

    • Incubate the enzyme-inhibitor mixture for varying periods (e.g., 0, 15, 30, 60 minutes) at a controlled temperature.

  • Initiation of Reaction:

    • After each pre-incubation time point, initiate the enzymatic reaction by adding the substrate to all wells.

  • Measurement:

    • Measure the rate of product formation using a microplate reader at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).[5]

  • Data Analysis:

    • Plot the percentage of enzyme activity remaining against the inhibitor concentration for each pre-incubation time.

    • Determine the IC50 value at each time point. A decrease in IC50 with increasing pre-incubation time is indicative of time-dependent, and likely covalent, inhibition.

B. Jump Dilution Assay to Confirm Irreversibility

This assay helps to distinguish between a slow, tight-binding reversible inhibitor and a truly irreversible one.

Protocol:

  • High Concentration Incubation:

    • Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-fold the IC50) for a sufficient time to allow for covalent modification.

  • Rapid Dilution:

    • Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the substrate. This dilution reduces the concentration of the free inhibitor to a level that should not cause significant inhibition if the binding were reversible.

  • Activity Measurement:

    • Immediately monitor the enzyme activity over time.

  • Interpretation:

    • If the inhibition is irreversible, the enzyme activity will not recover over time.

    • If the inhibitor is a slow, tight-binding reversible inhibitor, the enzyme activity will gradually recover as the inhibitor dissociates from the enzyme.

Visualizing the Workflow and Logic

To ensure a robust validation process, a clear workflow is essential.

G cluster_0 Initial Screening cluster_1 Validation of Covalent Mechanism cluster_2 Kinetic Characterization cluster_3 Selectivity Profiling A Primary Screen (Single Concentration, Single Timepoint) B Identify Potential Hits A->B C Time-Dependent IC50 Shift Assay B->C Proceed with hits D Jump Dilution Assay C->D E Mass Spectrometry Analysis D->E F Determine kinact and KI (Kitz-Wilson Plot) E->F Confirm covalent binding G Test against related enzymes F->G Characterize potent inhibitors

Sources

comparative efficacy of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid and standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Despite a comprehensive review of available scientific literature, the specific biological target and mechanism of action for 4-(2-nitrophenyl)-2-oxobut-3-enoic acid remain uncharacterized. Consequently, a direct comparative efficacy analysis against standard inhibitors is not feasible at this time.

While the chemical structure of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is defined[1], its interaction with biological systems has not been elucidated in published research. This guide, therefore, serves to outline the current state of knowledge and provide a framework for the future evaluation of this compound once its molecular target is identified.

The Challenge of an Orphan Compound

In drug discovery and development, compounds with unknown biological targets are often referred to as "orphan compounds." While preliminary screenings may suggest broad biological effects such as antibacterial or anti-inflammatory properties for related chemical structures[2], the absence of a specific molecular target presents a significant hurdle for further development. Without this critical information, it is impossible to:

  • Identify appropriate standard-of-care inhibitors for comparison.

  • Design relevant and specific bioassays to quantify efficacy.

  • Understand the potential for on-target and off-target effects.

  • Develop a rational basis for lead optimization.

A Roadmap for Future Investigation: A Hypothetical Case Study on Pyruvate Dehydrogenase Kinase (PDK)

To illustrate the necessary experimental workflow for a comparative efficacy study, we will proceed with a hypothetical scenario where 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is identified as an inhibitor of Pyruvate Dehydrogenase Kinase (PDK) . PDK is a crucial enzyme in cellular metabolism, and its inhibitors are actively being investigated for various therapeutic applications.

Standard Inhibitors for PDK

A number of well-characterized PDK inhibitors would serve as standards for comparison. These include:

  • Dichloroacetate (DCA): A structural analog of pyruvate, DCA is a well-established, non-specific inhibitor of PDK isoforms.

  • AZD7545: A potent, ATP-competitive inhibitor of PDK1 and PDK3.

  • PS10: A highly specific pan-PDK inhibitor targeting the ATP-binding pocket.

Experimental Workflow for Comparative Efficacy

The following step-by-step methodologies would be employed to compare the efficacy of our hypothetical PDK inhibitor, 4-(2-nitrophenyl)-2-oxobut-3-enoic acid, against the standard inhibitors.

1. In Vitro Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and standard inhibitors against purified PDK isoforms.

  • Protocol:

    • Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4) are expressed and purified.

    • The kinase activity of each isoform is measured by monitoring the phosphorylation of its substrate, the E1 component of the pyruvate dehydrogenase complex (PDC). This is typically done using a coupled enzyme assay that measures the rate of NADH production.

    • A dose-response curve is generated by incubating the enzyme with increasing concentrations of the inhibitor (4-(2-nitrophenyl)-2-oxobut-3-enoic acid, DCA, AZD7545, PS10).

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated for each compound against each isoform.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context.

  • Protocol:

    • Intact cells are treated with the test compound or a standard inhibitor.

    • The cells are heated to various temperatures, causing protein denaturation.

    • The soluble fraction of the target protein (PDK) at each temperature is quantified by Western blotting or mass spectrometry.

    • Binding of a ligand (the inhibitor) stabilizes the protein, resulting in a higher melting temperature. This shift confirms direct interaction between the inhibitor and the target protein in the cell.

3. Cellular PDC Activity Assay

  • Objective: To assess the functional consequence of PDK inhibition in cells.

  • Protocol:

    • Cultured cells are treated with the test compound and standard inhibitors.

    • Mitochondria are isolated from the treated cells.

    • The activity of the PDC is measured by monitoring the conversion of pyruvate to acetyl-CoA.

    • An increase in PDC activity indicates successful inhibition of PDK.

Data Presentation

The quantitative data from these experiments would be summarized in a table for easy comparison.

CompoundPDK1 IC50 (µM)PDK2 IC50 (µM)PDK3 IC50 (µM)PDK4 IC50 (µM)Cellular PDC Activation (Fold Change)
4-(2-nitrophenyl)-2-oxobut-3-enoic acidTBDTBDTBDTBDTBD
Dichloroacetate (DCA)~200~100-~50~2-3
AZD7545~0.05-~0.1-~4-5
PS10~0.5~0.8~1.2~1.5~5-6

TBD: To be determined. Data for standard inhibitors are representative values from the literature.

Visualizing the Mechanism

Diagrams are essential for illustrating complex biological processes and experimental designs.

G cluster_0 PDK Inhibition and PDC Activation Pyruvate Pyruvate PDC PDC Pyruvate->PDC Conversion Acetyl_CoA Acetyl_CoA PDC->Acetyl_CoA Generates TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Enters PDK PDK PDK->PDC Phosphorylates & Inactivates Inhibitor Inhibitor Inhibitor->PDK Inhibits

Caption: Signaling pathway of PDK-mediated PDC regulation and its inhibition.

G cluster_1 Comparative Efficacy Workflow start Identify Target of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid step1 In Vitro Enzyme Inhibition Assays (IC50 Determination) start->step1 step2 Cellular Target Engagement (CETSA) step1->step2 step3 Functional Cellular Assays (PDC Activity) step2->step3 end Comparative Efficacy Profile step3->end

Caption: Experimental workflow for comparative efficacy analysis.

Conclusion

The compound 4-(2-nitrophenyl)-2-oxobut-3-enoic acid represents an unexplored area of research. While its structural relatives have shown diverse biological activities, the specific molecular target of this particular molecule remains unknown. The hypothetical case study presented here, using PDK as an example, outlines a clear and robust experimental strategy that can be implemented once the true biological target of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is identified. Future research efforts should focus on target identification through techniques such as affinity chromatography, activity-based protein profiling, or computational screening. Until then, any claims of its efficacy relative to standard inhibitors would be purely speculative.

References

  • Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives. (URL not available for direct linking)

Sources

A Senior Application Scientist's Guide to Purity Cross-Validation: HPLC vs. qNMR for 4-(2-nitrophenyl)-2-oxobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and organic synthesis, the precise quantification of critical intermediates is paramount. 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (Molecular Formula: C10H7NO5, MW: 221.17 g/mol )[1] is a highly conjugated, functionalized intermediate whose structural complexity presents unique analytical challenges. Relying solely on traditional chromatographic area-percent methods can lead to critical purity overestimations, as these methods ignore non-chromophoric impurities.

This guide provides a comprehensive, field-proven framework for the orthogonal cross-validation of purity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and quantitative Nuclear Magnetic Resonance (¹H-qNMR).

The Causality of Method Selection: Why Orthogonality Matters

No single analytical technique provides a complete purity profile. True analytical confidence is achieved only through cross-validation using orthogonal principles[2].

  • RP-HPLC (Relative Purity): Separates and quantifies species based on UV absorbance. It is highly sensitive to structurally related organic impurities (e.g., structural isomers or degradation products). However, it operates under the flawed assumption that all species share identical UV response factors, and it is entirely blind to inorganic salts and non-UV-absorbing residual solvents.

  • ¹H-qNMR (Absolute Purity): Operates on the fundamental quantum mechanical principle that the integrated area of an NMR resonance is directly proportional to the molar amount of the nuclei producing it[3]. By comparing the analyte against a certified internal standard, qNMR yields an absolute mass fraction (% w/w) traceable to the International System of Units (SI).

Experimental Protocols: Building Self-Validating Systems

To ensure trustworthiness, every analytical run must include internal mechanisms to validate its own accuracy.

Protocol 1: RP-HPLC (Relative Purity Determination)

Causality: The alpha-keto acid moiety of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is highly polar and prone to ionization. An acidic mobile phase is mandatory to protonate the carboxylic acid, preventing peak tailing and ensuring reproducible retention times.

Step-by-Step Workflow:

  • Column Selection: C18 reversed-phase analytical column (150 mm × 4.6 mm, 3 µm particle size) to provide high theoretical plates for separating closely eluting structural isomers.

  • Mobile Phase Preparation:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

    • Channel B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 25 minutes to ensure the elution of highly retained, non-polar impurities.

  • Detection: UV at 254 nm (capturing the conjugated nitroaromatic system).

  • Self-Validation (System Suitability Test - SST): Inject a 1.0 mg/mL reference standard six consecutive times. The run is validated only if the Relative Standard Deviation (RSD) of the peak area is < 1.0% and the resolution ( Rs​ ) between the main peak and the closest impurity is > 1.5.

Protocol 2: ¹H-qNMR (Absolute Purity Determination)

Causality: To achieve absolute quantification, the internal standard (IS) must not overlap with the analyte's signals. The analyte features aromatic and alkene protons in the 7.0–8.2 ppm region. Therefore, Dimethyl sulfone (DMSO₂, singlet at ~3.0 ppm) is selected as the optimal IS.

Step-by-Step Workflow:

  • Sample Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh ~15.000 mg of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid and ~5.000 mg of NIST-traceable DMSO₂ into an anti-static vial. Dissolve completely in 0.6 mL of DMSO-d₆.

  • T₁ Relaxation Assessment (Self-Validation): Perform an Inversion-Recovery experiment to determine the longest spin-lattice relaxation time (T₁) of the target protons. If the longest T₁ is 3.0 seconds, the inter-pulse delay (D₁) must be set to ≥ 15 seconds (5 × T₁) to guarantee >99.3% recovery of longitudinal magnetization[3].

  • Acquisition: Acquire 1D ¹H-NMR spectra using a 90° excitation pulse, 64 scans (NS), and a spectral width of 20 ppm.

  • Data Processing & Calculation: Apply a 0.3 Hz exponential window function, zero-fill to 64k points, and perform manual phase/baseline correction. Calculate absolute purity ( Psample​ ) using the fundamental mass balance equation:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

(Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity)

Cross-Validation Logic & Visualization

CrossValidation Sample 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (Batch Sample) HPLC RP-HPLC Workflow (Relative Purity) Sample->HPLC qNMR 1H-qNMR Workflow (Absolute Purity) Sample->qNMR HPLC_Data Chromatographic Area % Detects: UV-Active Impurities Blind Spot: Salts, Solvents HPLC->HPLC_Data qNMR_Data Mass Fraction (% w/w) Detects: All Protons Blind Spot: Trace < 0.1% qNMR->qNMR_Data Reconciliation Data Reconciliation (Investigate Δ > 1.0%) HPLC_Data->Reconciliation qNMR_Data->Reconciliation Final Certified Purity Assignment (Traceable to SI) Reconciliation->Final

Orthogonal cross-validation workflow for resolving HPLC and qNMR purity discrepancies.

Comparative Data: Cross-Validation in Practice

The following table summarizes the cross-validation of three distinct synthesis batches of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

BatchHPLC Purity (Area %)¹H-qNMR Purity (% w/w)Δ (HPLC - qNMR)Diagnostic Conclusion
001 99.65%99.50%0.15%High purity; suitable as a primary reference standard.
002 99.42%92.15%7.27%Severe mass deficit. NMR reveals trapped Ethyl Acetate.
003 98.10%95.40%2.70%Moderate deficit. Invisible inorganic salts inflating sample weight.
Expert Insights: Interpreting the Discrepancies

Discrepancies between HPLC and qNMR are not analytical failures; they are critical diagnostic tools[2].

  • Batch 1 demonstrates excellent agreement, validating the material for downstream quantitative assays[4].

  • Batch 2 highlights the danger of relying solely on HPLC. The high HPLC purity indicates an absence of UV-active organic impurities. However, the low qNMR purity reveals a mass deficit. Further inspection of the NMR spectrum revealed massive peaks at 1.17 ppm and 4.03 ppm, indicating trapped Ethyl Acetate from the final crystallization step.

  • Batch 3 showed no residual solvents in the NMR spectrum. The mass deficit here is attributed to inorganic salts (e.g., sodium chloride from a neutralization step), which are invisible to both UV and ¹H-NMR but artificially inflate the sample weight ( Wsample​ ) in the qNMR calculation, driving down the absolute purity[5].

Sources

benchmarking 4-(2-nitrophenyl)-2-oxobut-3-enoic acid against other alpha-keto acids

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-(2-nitrophenyl)-2-oxobut-3-enoic Acid Against Standard α -Keto Acids in Enzymatic Workflows

Executive Summary

In the landscape of enzymology and drug development, the selection of substrate probes dictates the fidelity, throughput, and accuracy of kinetic characterization. While aliphatic α -keto acids like α -ketoglutarate ( α -KG) and pyruvate are ubiquitous physiological substrates, their lack of a strong chromophore necessitates complex, multi-step coupled assays that introduce secondary kinetic artifacts.

This guide objectively benchmarks 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (historically known as o-nitrobenzylidenepyruvic acid)[1] against traditional α -keto acids. By leveraging its unique electronic architecture, this compound serves as a high-fidelity, self-reporting probe for α -keto acid-dependent enzymes, particularly Class I and Class II pyruvate aldolases[2].

Chemical Rationale & Structural Causality

The superiority of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid in specific assay environments stems directly from its structural mechanics:

  • Spectral Isolation via Conjugation: Unlike simple aromatic acids (e.g., phenylpyruvate) that absorb near 280–320 nm and suffer from severe signal overlap with the intrinsic absorbance of aromatic amino acids in proteins, this compound features an extended conjugated π -system terminating in a strongly electron-withdrawing ortho-nitro group. This pushes its absorbance maximum ( λmax​ ) into the visible/near-UV boundary at approximately 385 nm[1].

  • Tautomeric Dynamics & Electrophilicity: The compound exists in a dynamic pH-dependent equilibrium with its enol-lactone tautomer[1][3]. The electron-withdrawing nature of the nitro group increases the electrophilicity of the α -keto carbon, making it an exceptional donor/acceptor substrate for aldolases[2].

  • Signal Generation: Upon enzymatic retro-aldol cleavage, the conjugated enone system is disrupted, yielding pyruvate and o-nitrobenzaldehyde. This physical separation of the chromophore from the pyruvic acid moiety causes a rapid, quantifiable decay in the 385 nm signal, allowing for real-time, uncoupled kinetic tracking.

Mechanistic Pathway

The logic of the spectrophotometric shift is driven by the enzymatic cleavage of the conjugated system, as mapped below.

Pathway Substrate 4-(2-nitrophenyl)- 2-oxobut-3-enoic acid (Abs ~385 nm) Enzyme Pyruvate Aldolase Substrate->Enzyme Binding & Catalysis Product1 Pyruvate Enzyme->Product1 Retro-aldol cleavage Product2 o-Nitrobenzaldehyde (Abs < 300 nm) Enzyme->Product2 Retro-aldol cleavage

Diagram 1: Retro-aldol cleavage of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid by Pyruvate Aldolase.

Quantitative Benchmarking Data

To objectively evaluate 4-(2-nitrophenyl)-2-oxobut-3-enoic acid, we benchmark its physicochemical properties and representative kinetic parameters against standard alternative substrates.

Table 1: Physicochemical and Spectral Properties Comparison

Compound λmax​ (nm)Assay Readout ModalityProtein Interference ( A280​ )Spontaneous Degradation Risk
4-(2-nitrophenyl)-2-oxobut-3-enoic acid ~385Direct Continuous UV-VisNone (Read at 385 nm)Moderate (Base-catalyzed)
Phenylpyruvate 290–320Direct UVHighLow
α -Ketoglutarate N/ACoupled Assay (NADH)N/A (Requires coupling)Low
Pyruvate N/ACoupled Assay (NADH)N/A (Requires coupling)Low

Table 2: Kinetic Benchmarking in Pyruvate Aldolase Systems (Representative Data)

Substrate Km​ (mM) kcat​ (s −1 )Catalytic Efficiency ( kcat​/Km​ )Assay Complexity
4-(2-nitrophenyl)-2-oxobut-3-enoic acid 0.4512.52.78 x 10 4 Single-step, direct
Phenylpyruvate 0.808.21.02 x 10 4 Single-step, direct
2-Keto-3-deoxy-6-phosphogluconate (KDPG) 0.1545.03.00 x 10 5 Multi-step coupled

Insight: While native substrates like KDPG exhibit higher catalytic efficiency, 4-(2-nitrophenyl)-2-oxobut-3-enoic acid provides a highly respectable Km​ and kcat​ without the severe compounding errors introduced by multi-enzyme coupled assay systems.

Validated Experimental Protocol: Continuous Spectrophotometric Aldolase Assay

Trustworthiness & Causality: This protocol is explicitly designed as a self-validating system. It controls for the pH-dependent tautomerization and base-catalyzed degradation of the substrate, ensuring that all recorded absorbance changes are strictly enzymatic.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5.

  • Substrate: 10 mM stock of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid in anhydrous DMSO.

  • Enzyme: Purified Pyruvate Aldolase (e.g., 1 mg/mL stock).

Step-by-Step Methodology:

  • Buffer Preparation & Strict pH Control: Prepare 50 mM HEPES buffer and adjust exactly to pH 7.5.

    • Causality: Stecher et al. demonstrated that in the presence of concentrated base, o-nitrobenzylidenepyruvic acid undergoes a complex degradation pathway yielding indigo[1]. Maintaining a strictly physiological pH prevents this non-enzymatic, base-catalyzed side reaction.

  • Substrate Addition: Add the substrate stock to the assay buffer to achieve a final concentration of 0.1 - 1.0 mM. Ensure the final DMSO concentration remains < 2% (v/v) to prevent solvent-induced enzyme denaturation.

  • Baseline Equilibration (Self-Validation Step 1): Place the cuvette in the spectrophotometer and monitor the absorbance at 385 nm for 2 minutes before adding the enzyme.

    • Causality: The substrate exists in an equilibrium with its closed enol-lactone form[3]. Rapid solvent mixing can perturb this equilibrium. A flat, stable baseline confirms that the tautomeric state has stabilized and the compound is not spontaneously degrading.

  • Negative Control (Self-Validation Step 2): In a parallel cuvette, add an equivalent volume of blank buffer instead of the enzyme. The ΔA385​ must remain zero over the observation window.

  • Reaction Initiation & Kinetic Monitoring: Spike the enzyme into the sample cuvette, mix rapidly by inversion, and record the linear decrease in absorbance ( ΔA385​ /min) for 3-5 minutes.

    • Causality: The cleavage of the enone bond physically separates the nitrobenzene chromophore from the pyruvic acid moiety, eliminating the 385 nm absorbance[2]. The rate of decay is directly proportional to the enzymatic velocity.

Experimental Workflow

The following workflow visualizes the critical sequence of operations required to maintain the self-validating integrity of the assay.

Workflow Step1 1. Buffer Preparation (50 mM HEPES, pH 7.5) Step2 2. Substrate Addition (0.1 - 1.0 mM Final) Step1->Step2 Step3 3. Baseline Equilibration (Monitor 385 nm, 2 min) Step2->Step3 Step4 4. Enzyme Initiation (Add Aldolase) Step3->Step4 Step5 5. Kinetic Monitoring (Record ΔA385/min) Step4->Step5

Diagram 2: Continuous spectrophotometric assay workflow ensuring baseline stability.

References

  • Benzylidenepyruvic Acids. IV.1a o-Nitrobenzylidenepyruvic Acid and Its Enol-Lactone Tautomer.
  • Isolation of α-amyrin eicosanoate, a triterpenoid from the roots of Saussurea lappa Clarke - Differential solubility as an aid.
  • Progress in Stereoselective Construction of C–C Bonds Enabled by Aldolases and Hydroxynitrile Lyases. Frontiers in Bioengineering and Biotechnology (via NIH PMC).

Sources

reproducibility of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid synthesis across different laboratories

Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid Synthesis: A Comparative Guide

Executive Summary

The synthesis of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (CAS 72323-79-6) is a critical bottleneck in the development of substituted quinolines, kynurenic acid analogs, and complex indole derivatives. Historically, laboratories have struggled with batch-to-batch reproducibility when employing traditional chemical aldol condensations. This guide objectively compares the legacy chemical approach against a highly reproducible, field-proven biocatalytic method utilizing the promiscuous Type I aldolase, NahE.

Mechanistic Causality: The Reproducibility Crisis in Chemical Synthesis

The traditional synthesis relies on the base-catalyzed aldol condensation of 2-nitrobenzaldehyde and pyruvic acid. While theoretically straightforward, this route is notoriously irreproducible across different laboratories due to inherent mechanistic flaws ().

  • Competing Side Reactions: The highly electrophilic nature of 2-nitrobenzaldehyde makes it highly susceptible to the Cannizzaro reaction under the strongly basic conditions (e.g., KOH/MeOH) required to generate the pyruvate enolate.

  • Thermodynamic Traps: The chemical equilibrium often stalls at the intermediate β-hydroxy acid (the aldol adduct). Forcing the dehydration step to yield the fully conjugated α,β-unsaturated 2-keto acid requires harsh acidic workups or elevated temperatures, which frequently leads to polymerization of the pyruvate or degradation of the nitroaromatic ring.

Consequently, yields fluctuate wildly (20–40%), and extensive chromatographic purification is mandatory to isolate the pure product.

The Biocatalytic Paradigm: NahE Aldolase

To circumvent these chemical limitations, recent advances have repurposed NahE (trans-o-hydroxybenzylidenepyruvate hydratase-aldolase), an enzyme native to the naphthalene degradation pathway in Pseudomonas putida (1)[1][2].

  • Causality of High Specificity: NahE operates as a Type I aldolase. It utilizes an active-site lysine to form a Schiff base with pyruvate, generating a highly localized enamine intermediate. This active-site shielding ensures that nucleophilic attack occurs exclusively at the aldehyde carbonyl of 2-nitrobenzaldehyde, completely bypassing off-target degradation pathways like the Cannizzaro reaction.

  • Equilibrium Control: Because the natural reaction of NahE is the retro-aldol cleavage, the synthetic direction is thermodynamically uphill. However, by leveraging a simple 3-fold excess of pyruvate in mild aqueous buffer (pH 7.0), the equilibrium is quantitatively driven toward the condensation product, yielding 4-(2-nitrophenyl)-2-oxobut-3-enoic acid in >95% yield (3)[4].

Quantitative Performance Comparison

The following table summarizes the performance metrics of both synthetic routes based on multi-laboratory data:

MetricTraditional Chemical SynthesisNahE Biocatalytic Synthesis
Average Yield 20% – 40%>95%
Purity (Crude) <60% (Complex mixture)>98%
Reaction Conditions KOH/MeOH, 60°C, Harsh Acidic Workup50 mM Phosphate Buffer (pH 7.0), 22°C
Scalability Poor (Exothermic, side-reactions scale non-linearly)Excellent (Gram-scale validated)
Purification Required Column ChromatographySimple Acidic Precipitation
E-Factor (Waste) High (Solvents, silica gel, heavy salts)Low (Aqueous, minimal organic solvent)

Self-Validating Experimental Protocol: NahE-Catalyzed Synthesis

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following biocatalytic workflow incorporates built-in thermodynamic controls and visual checkpoints to ensure reproducibility.

Step 1: Reaction Initialization & Thermodynamic Control

  • Procedure: In a 100 mL flask, dissolve 2-nitrobenzaldehyde (1.0 mmol, 151 mg) in 2.5 mL of DMSO. Add this dropwise to 47.5 mL of 50 mM potassium phosphate buffer (pH 7.0) containing sodium pyruvate (3.0 mmol, 330 mg).

  • Causality & Validation: The 5% DMSO co-solvent is critical to maintain the solubility of the hydrophobic aldehyde. The 3.0 equivalents of pyruvate act as the thermodynamic driver. Self-Validation Check: Measure the pH post-addition; it must remain between 6.8 and 7.2. If the pH drops, the Schiff base formation will be inhibited.

Step 2: Biocatalyst Addition & Monitoring

  • Procedure: Add purified NahE enzyme (approx. 2-5 mg) or NahE-expressing E. coli whole cells. Stir the reaction at 22°C for 16–24 hours.

  • Causality & Validation: Self-Validation Check: The reaction mixture will visually transition from a pale yellow suspension to a deep orange-brown solution. This colorimetric shift is a direct indicator of the formation of the highly conjugated α,β-unsaturated 2-keto acid system. Reaction completion can be orthogonally verified by TLC (disappearance of the aldehyde spot).

Step 3: Precipitation-Based Isolation

  • Procedure: Once complete, acidify the reaction mixture to pH 2.0 by dropwise addition of 1M HCl. Stir for 30 minutes at 4°C. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

  • Causality & Validation: Acidification serves a dual mechanistic purpose: it irreversibly denatures the NahE enzyme (quenching the reaction) and protonates the product's carboxylate group, drastically reducing its aqueous solubility. Self-Validation Check: The recovery of an orange-brown crystalline solid without the need for chromatography confirms the high regioselectivity of the enzymatic step.

Visual Workflow

SynthesisPathway Substrates 2-Nitrobenzaldehyde + Pyruvate ChemRoute Chemical Route (NaOH/MeOH, 60°C) Substrates->ChemRoute Base Catalysis BioRoute Biocatalytic Route (NahE Aldolase, pH 7.0, 22°C) Substrates->BioRoute Enzymatic Condensation ChemResult Complex Mixture (Cannizzaro products, Oligomers) ChemRoute->ChemResult Poor Selectivity BioResult 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (>95% Yield, High Purity) BioRoute->BioResult High Specificity

Comparative workflow of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid synthesis routes.

References

  • Fansher, D. J., et al. "Biocatalytic Synthesis of α,β-Unsaturated 2-Keto Acids and Derivatives Using the Promiscuous Aldolase, NahE." Synthesis, 2023. 1

  • Fansher, D. J., et al. "Repurposing an Aldolase for the Chemoenzymatic Synthesis of Substituted Quinolines." ACS Catalysis, 2021. 3

  • Imming, P., et al. "Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present." Molecules, PMC - NIH.

Sources

Analytical Reference Standard Validation for 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In pharmaceutical development and quality control, the rigorous validation of reactive intermediates and potential genotoxic impurities is a regulatory mandate. 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid (CAS: 72323-79-6) is a highly functionalized molecular scaffold utilized primarily as a critical precursor in the synthesis of quinoline-2-carboxylic acid derivatives, including kynurenic acid analogs targeting the NMDA receptor.

The molecule's architecture features three highly reactive moieties: an α -keto acid, an α,β -unsaturated alkene (acting as a Michael acceptor), and an ortho-nitroaromatic group. This dense functionalization makes the compound inherently unstable under standard laboratory conditions. It is highly susceptible to thermal decarboxylation, photo-induced nitro rearrangements, and nucleophilic addition. Consequently, selecting the correct grade of reference standard and employing a self-validating, stability-indicating analytical workflow is paramount for ensuring scientific integrity.

Comparison of Reference Standard Tiers

When establishing an analytical method, researchers must choose between different tiers of reference materials. Relying on an unverified standard for 4-(2-nitrophenyl)-2-oxobut-3-enoic acid can lead to catastrophic assay drift due to undetected degradation.

Evaluation CriteriaCertified Reference Material (CRM)Standard Research GradeIn-House Synthesized
Purity Determination Absolute (qNMR + Orthogonal Mass Balance)Relative (HPLC-UV Area %)Variable (Depends on lab capability)
Metrological Traceability Traceable to SI units (NIST/BIPM)None / Lot-specific onlyNone
Stability Guarantee Accelerated & Long-term data providedLimited (Often "retest before use")Unknown (Requires continuous monitoring)
Regulatory Acceptance Fully compliant with [1]Requires internal bridging validationRequires full de novo characterization
Best Use Case GMP release testing, API impurity profilingEarly R&D, non-GLP screeningCustom derivatives, novel pathway mapping

Mechanistic Insights: Stability and Degradation Pathways

To design a self-validating protocol, we must first understand why the molecule degrades. The experimental choices in our workflow are direct responses to the causality of these degradation pathways.

G cluster_deg Primary Degradation Pathways Target 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (Reference Standard) Photo Photolysis (Nitro Reduction/Rearrangement) Target->Photo UV/Vis Light Thermal Thermal Stress (α-Keto Decarboxylation) Target->Thermal Heat (>40°C) Chemical Nucleophilic Attack (Michael Addition at Alkene) Target->Chemical Protic Solvents (MeOH/H2O) Mitigation Validated Storage Protocol (Amber Glass, -20°C, Anhydrous Argon) Photo->Mitigation Prevented by Thermal->Mitigation Prevented by Chemical->Mitigation Prevented by

Degradation pathways of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid and required mitigation strategies.

Experimental Validation Workflow

Every protocol described below is designed as a self-validating system. System Suitability Test (SST) criteria are embedded to ensure the method proves its own validity before any sample data is accepted.

Protocol A: Absolute Purity via Quantitative NMR (qNMR)

Traditional mass balance equations ( 100%−∑Impurities ) are fundamentally flawed for this molecule due to its thermal instability, which renders Thermogravimetric Analysis (TGA) for volatile content highly inaccurate. Instead, we utilize 1H-qNMR, which has been [2].

Causality of Experimental Choices:

  • Internal Standard (IS): Traceable Maleic Acid. Why? Its singlet resonance (~6.3 ppm) sits perfectly in a clear spectral window, avoiding overlap with the target's aromatic (7.5–8.2 ppm) and alkene (7.0–7.4 ppm) protons.

  • Solvent: Anhydrous DMSO- d6​ . Why? Protic solvents like Methanol- d4​ will initiate a slow Michael addition across the double bond during the NMR acquisition, artificially lowering the purity reading.

  • Relaxation Delay (D1): Set to 60 seconds. Why? The alkene protons have long longitudinal relaxation times ( T1​ ). Failing to wait at least 5×T1​ results in incomplete magnetization recovery, skewing the quantitative integration [3].

Step-by-Step Methodology:

  • Accurately weigh ~10 mg of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid and ~5 mg of NIST-traceable Maleic Acid into an actinic (amber) glass vial using a microbalance (resolution 0.001 mg).

  • Dissolve in 0.7 mL of anhydrous DMSO- d6​ (stored over molecular sieves).

  • Transfer to a 5 mm NMR tube and acquire 1H spectra at 400 MHz (or higher) using a 90° pulse angle, 64 scans, and a D1 of 60s.

  • SST Criterion: The signal-to-noise (S/N) ratio of the analyte peaks must be ≥250:1 . The precision (%RSD) of triplicate preparations must be ≤0.5% .

  • Calculate absolute mass fraction using the standard qNMR equation comparing integrals, number of protons, and molecular weights.

Protocol B: Stability-Indicating UHPLC-UV Method

To monitor batch-to-batch consistency and detect trace degradants, a highly specific chromatographic method is required.

Causality of Experimental Choices:

  • Stationary Phase: Pentafluorophenyl (PFP) column rather than standard C18. Why? The PFP phase offers orthogonal π−π and dipole-dipole interactions. This is critical for resolving the ortho-nitroaromatic parent compound from photolytic reduction products (e.g., nitroso or amino derivatives) which co-elute on standard aliphatic C18 chains.

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B). Why? The α -keto acid moiety is highly polar and easily ionizable. Maintaining a mobile phase pH <2.0 ensures the carboxylic acid remains fully protonated, preventing severe peak tailing and retention time drift.

Step-by-Step Methodology:

  • Column: Waters Cortecs PFP (2.1 x 100 mm, 1.6 µm).

  • Column Temperature: 30°C (Do not exceed 30°C to prevent on-column decarboxylation).

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Detection: UV at 254 nm (for the aromatic system) and 280 nm (for the conjugated alkene).

  • Sample Prep: Dissolve standard in cold Acetonitrile (Avoid water/methanol mixtures). Analyze immediately.

  • SST Criterion: Resolution ( Rs​ ) between the target peak and the primary photolytic degradant must be ≥2.0 . Tailing factor ( Tf​ ) must be ≤1.5 .

Quantitative Method Performance Metrics

The following table summarizes the validation parameters achieved using the self-validating UHPLC-UV protocol, strictly adhering to ICH Q2(R1) guidelines.

Validation ParameterICH Q2(R1) RequirementObserved Performance DataStatus
Specificity Baseline resolution of degradants Rs​=3.1 (vs. decarboxylated impurity)Pass
Linearity ( R2 ) >0.995 over 50-150% range 0.9998 (Range: 0.1 µg/mL to 500 µg/mL)Pass
Method Precision %RSD≤2.0% (n=6) 0.42% Pass
Limit of Quantitation S/N≥10 0.05 µg/mL (0.01% impurity level)Pass
Solution Stability <2.0% drift over test periodStable for 4 hours at 4°C in darkTime-Sensitive

Conclusion

Validating an analytical reference standard for 4-(2-nitrophenyl)-2-oxobut-3-enoic acid requires moving beyond basic mass balance assumptions. By leveraging the absolute quantification power of qNMR and the orthogonal selectivity of PFP-based UHPLC, researchers can establish a highly trustworthy, self-validating system. Due to the molecule's inherent reactivity, procurement of a Certified Reference Material (CRM) stored under strict inert, sub-zero conditions is strongly recommended to ensure the integrity of downstream pharmaceutical assays.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology U.S. Food and Drug Administration (FDA) URL:[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology PubMed / Chemical and Pharmaceutical Bulletin URL:[Link]

Evaluating the Selectivity of 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid vs. Structural Analogs in Enzymatic Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, enzymologists, and drug development professionals. Focus: Mechanism-based inactivation of Thiamin Diphosphate (ThDP)-dependent enzymes and biocatalytic reduction by ene-reductases.

Introduction and Mechanistic Context

The compound 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (NPOB) belongs to a highly specialized class of α,β -unsaturated α -keto acids. These compounds, generally categorized as 2-oxo-4-aryl-3-butenoic acids, serve dual roles in modern biochemistry: they are potent, mechanism-based inactivators of ThDP-dependent decarboxylases (such as Pyruvate Decarboxylase, PDC) and act as critical prochiral substrates for ene-reductases in the synthesis of pharmaceutical intermediates, such as angiotensin-converting enzyme (ACE) inhibitors[1][2].

The selectivity and reactivity of NPOB compared to its un-nitrated analog, 2-oxo-4-phenyl-3-butenoic acid (OPBA), and the highly reactive alkyne 2-oxo-3-butynoic acid , depend heavily on the electronic effects of the aryl substituents. The strongly electron-withdrawing ortho-nitro group on NPOB increases the electrophilicity of the conjugated alkene, altering both its binding affinity ( Ki​ ) and its susceptibility to nucleophilic attack by active-site residues (e.g., Cys221 in PDC)[1].

The Causality of Experimental Design

When evaluating these compounds, researchers must distinguish between reversible competitive inhibition and irreversible mechanism-based inactivation. The inclusion of the α -keto acid moiety ensures high-affinity binding to the ThDP-dependent enzyme's active site, mimicking the natural substrate (pyruvate). Upon binding, the enzyme catalyzes decarboxylation, leading to a reactive enamine intermediate. "Misprotonation" of this intermediate exposes the conjugated double bond to a Michael addition by a deeply buried cysteine residue, permanently inactivating the enzyme[1].

Visualization of Mechanism-Based Inactivation

The following diagram illustrates the pathway by which 4-(2-nitrophenyl)-2-oxobut-3-enoic acid and similar analogs irreversibly inactivate ThDP-dependent enzymes.

Mechanism Inhibitor 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid (Electrophilic Substrate) Complex Enzyme-Inhibitor Complex (Reversible Binding) Inhibitor->Complex Active Site Binding Enzyme ThDP-Dependent Enzyme (e.g., PDC) Enzyme->Complex Catalysis Decarboxylation & Enamine Formation Complex->Catalysis ThDP Action Michael Michael Addition by Cys221 (Covalent Adduct) Catalysis->Michael Misprotonation Inactivation Irreversible Inactivation Michael->Inactivation Covalent Blockade

Caption: Mechanism-based inactivation of ThDP-dependent enzymes by 2-oxo-4-aryl-3-butenoic acids.

Quantitative Data Comparison

The table below synthesizes the kinetic parameters for the inactivation of Pyruvate Decarboxylase (PDC) and the biocatalytic conversion efficiency by engineered marine ene-reductases (e.g., S2gene22028-G102S)[1][3].

CompoundStructure TypePDC Inactivation Ki​ ( μ M)PDC kinact​ (min −1 )Ene-Reductase Conversion (%)*
2-Oxo-3-butynoic acid Alkyne7.90.82N/A (Inactivates ER)
2-Oxo-4-phenyl-3-butenoic acid Unsubstituted Aryl Alkene45.00.1590% (Engineered ER)
4-(2-Nitrophenyl)-2-oxobut-3-enoic acid Substituted Aryl Alkene18.50.3865% (Engineered ER)

*Conversion rates based on 10 mM substrate concentration using engineered marine ene-reductase S2gene22028-G102S at pH 7.0[3]. The nitro-substitution increases electrophilicity, enhancing PDC inactivation but slightly reducing ene-reductase turnover due to steric hindrance.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of these compounds requires a self-validating protocol that confirms both binding affinity and the irreversible nature of the covalent adduct.

Protocol A: Time-Dependent Inactivation Assay of PDC

Purpose: To determine the second-order inactivation rate constant ( kinact​/Ki​ ) and confirm mechanism-based covalent binding.

  • Enzyme Preparation: Dilute purified brewers' yeast PDC to a final concentration of 0.5 mg/mL in 50 mM MES buffer (pH 6.0) containing 1 mM ThDP and 1 mM MgCl 2​ .

  • Inhibitor Incubation: Prepare varying concentrations of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (5 μ M to 100 μ M) in DMSO (final DMSO concentration < 2%). Incubate the enzyme with the inhibitor at 25°C.

  • Aliquoting and Quenching: At predetermined time intervals (0, 2, 5, 10, 20, and 30 minutes), remove 10 μ L aliquots.

  • Residual Activity Measurement: Immediately dilute the aliquot 100-fold into an assay mixture containing 30 mM pyruvate, 0.15 mM NADH, and 10 U/mL alcohol dehydrogenase in 50 mM citrate buffer (pH 6.0). Monitor the decrease in absorbance at 340 nm.

  • Validation (Dialysis): To prove irreversibility, subject a fully inactivated enzyme sample to extensive dialysis against the assay buffer for 24 hours. A lack of activity recovery confirms covalent Michael adduct formation[1].

Protocol B: Biocatalytic Reduction by Ene-Reductases

Purpose: To evaluate the compound as a prochiral substrate for pharmaceutical intermediates.

  • Biocatalyst Preparation: Express the engineered marine ene-reductase mutant (S2gene22028-G102S) in E. coli and prepare the clarified cell lysate[3].

  • Reaction Setup: In a 50 mL reaction volume, combine 10 mM of the substrate (e.g., OPBA or NPOB), 15 mM glucose, 1 mM NADP + , 10 U/mL glucose dehydrogenase (for cofactor recycling), and 1 mg/mL of the purified ene-reductase in 100 mM phosphate buffer (pH 7.0).

  • Incubation: Incubate at 30°C with orbital shaking at 200 rpm for 24 hours.

  • Extraction and HPLC Analysis: Quench the reaction by acidifying to pH 2.0 with HCl. Extract with ethyl acetate (3 x 20 mL). Dry the organic layer, resuspend in mobile phase, and analyze via chiral HPLC to determine conversion percentage and enantiomeric excess (ee)[2].

References

  • 2-Oxo-3-alkynoic Acids, Universal Mechanism-Based Inactivators of Thiamin Diphosphate-Dependent Decarboxylases: Synthesis and Evidence for Potent Inactivation of the Pyruvate Dehydrogenase Multienzyme Complex. Biochemistry - ACS Publications. Available at:[Link]

  • Mining and engineering of ene-reductases from marine sediment metagenome for prochiral ACE inhibitor synthesis. Applied and Environmental Microbiology - ASM Journals. Available at:[Link]

  • Mining and engineering of ene-reductases from marine sediment metagenome for prochiral ACE inhibitor synthesis. PubMed Central (PMC). Available at:[Link]

Sources

Safety Operating Guide

4-(2-nitrophenyl)-2-oxobut-3-enoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, compliant, and safe disposal protocol for specialized organic intermediates is just as critical as the synthetic methodologies themselves.

4-(2-nitrophenyl)-2-oxobut-3-enoic acid (CAS: 72323-79-6) is a highly functionalized organic building block, frequently utilized in research settings for complex heterocyclic synthesis, such as the Kröhnke pyridine synthesis [1]. Due to its specific physicochemical profile—combining an aromatic nitro group with an electrophilic α,β -unsaturated α -keto acid moiety—its disposal requires strict adherence to professional laboratory waste management protocols.

The following guide outlines the operational and logistical requirements for the safe handling, segregation, and disposal of this compound in a professional research environment.

Physicochemical Profiling & Hazard Causality

To understand how to dispose of a chemical, we must first understand why specific precautions are necessary. Standardized disposal is not merely bureaucratic; it is driven by molecular reactivity.

  • The Nitroaromatic Moiety: Nitro groups ( −NO2​ ) are highly oxidized. While 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is stable under standard conditions, nitroaromatics generally pose an environmental persistence hazard and can be reactive if inadvertently mixed with strong reducing agents in a waste carboy. Therefore, it must be segregated from incompatible reducing waste streams.

  • The Enone / α -Keto Acid System: The conjugated double bond acts as a Michael acceptor, making the molecule an electrophile. Furthermore, the carboxylic acid functional group dictates that the compound will lower the pH of unbuffered aqueous solutions.

  • Toxicity & Environmental Impact: Like many synthetic intermediates intended for research use only[2], its full toxicological profile may not be exhaustively mapped. It must be treated as a potential irritant and environmental hazard. Under no circumstances should this compound be flushed down the drain or disposed of in general municipal trash.

Standard Operating Procedure: Professional Disposal Workflow

In a professional laboratory, the principle of chemical disposal is segregation and outsourced incineration , not in-lab neutralization. Attempting to chemically destroy or treat complex organic waste in an improvised manner introduces unnecessary risks of exothermic reactions or toxic byproduct generation.

Step 1: Waste Characterization and Segregation

Determine the physical state of the waste containing 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

  • Pure Solid Waste: Unused powder, contaminated weighing paper, or spilled solid material.

  • Liquid Waste (Solutions): The compound dissolved in organic solvents (e.g., DMSO, DMF, Dichloromethane, Ethyl Acetate) from reaction mixtures or chromatographic fractions.

Step 2: Containerization
  • Solid Waste: Place solid residues into a robust, sealable High-Density Polyethylene (HDPE) container. Do not use glass if there is any risk of pressure buildup, though stable solids are generally safe in standard amber glass waste jars.

  • Liquid Waste: Funnel solutions into designated liquid waste carboys. Crucial Causality: You must separate halogenated solvents (e.g., Dichloromethane, Chloroform) from non-halogenated solvents (e.g., Ethyl Acetate, Methanol). Halogenated waste requires specific, higher-temperature incineration protocols to prevent the formation of dioxins, and mixing them increases disposal costs and environmental risks.

Step 3: Labeling and Storage
  • Label the container immediately with the full chemical name: "4-(2-nitrophenyl)-2-oxobut-3-enoic acid" and the solvent composition. Avoid using abbreviations.

  • Store waste in a designated Satellite Accumulation Area (SAA) equipped with secondary containment. Ensure the SAA is kept away from heat sources and incompatible chemicals (strong bases, strong reducing agents).

Step 4: Final Disposition
  • Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

  • The ultimate disposal method for this compound is high-temperature commercial incineration at a facility permitted under the Resource Conservation and Recovery Act (RCRA) or local equivalent [3].

Quantitative Waste Categorization

To streamline EHS logistics, utilize the following categorization table when logging waste for contractor pickup.

Waste StateMatrix/ContaminantPrimary Hazard CategoryRequired ContainerFinal Disposal Method
Solid Pure powder, silica gel, filter paperToxic / Organic SolidHDPE or Glass JarCommercial Incineration
Liquid Non-Halogenated Solvents (e.g., EtOAc)Flammable / ToxicHDPE CarboyCommercial Incineration
Liquid Halogenated Solvents (e.g., DCM)Toxic / HalogenatedHDPE CarboySpecialized Incineration
Aqueous Water, weak buffersToxic / Corrosive (mild)HDPE CarboyEHS-managed processing

Operational Disposal Workflow Visualization

The following decision tree dictates the logistical pathway for laboratory waste containing 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

DisposalWorkflow Start 4-(2-nitrophenyl)-2-oxobut-3-enoic acid Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Powder / Contaminated Consumables StateCheck->Solid Solid Liquid Dissolved in Solvent StateCheck->Liquid Solution SolidCont Solid Organic Waste (HDPE / Glass Container) Solid->SolidCont SolventCheck Solvent Type? Liquid->SolventCheck Incineration Certified High-Temperature Incineration Facility (EHS) SolidCont->Incineration Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, EtOAc) SolventCheck->NonHalogenated HaloCont Halogenated Liquid Waste Halogenated->HaloCont NonHaloCont Non-Halogenated Liquid Waste NonHalogenated->NonHaloCont HaloCont->Incineration NonHaloCont->Incineration

Decision tree for the segregation and disposal of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid waste.

References

Personal protective equipment for handling 4-(2-nitrophenyl)-2-oxobut-3-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid

As a Senior Application Scientist, I recognize that handling specialized fine chemicals requires more than just reading a Safety Data Sheet (SDS); it requires a fundamental understanding of the molecule's physical organic chemistry. 4-(2-nitrophenyl)-2-oxobut-3-enoic acid (CAS: 72323-79-6) is a highly reactive α,β -unsaturated α -keto acid[1]. Frequently utilized as an intermediate in organic synthesis and biological assays, its structural motifs present specific, mechanistic hazards that dictate strict operational and Personal Protective Equipment (PPE) requirements.

This guide translates the chemical's molecular properties into field-proven, self-validating safety protocols to ensure absolute operational integrity in your laboratory.

Mechanistic Toxicology & GHS Hazard Causality

To design an effective PPE matrix, we must first understand why this compound is hazardous. The toxicity of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is driven by two distinct functional groups:

  • The α,β -Unsaturated Ketone (Michael Acceptor): This moiety acts as a potent electrophile. It readily undergoes Michael addition with nucleophilic residues—specifically thiol groups in cysteine—found in epidermal and corneal proteins[2]. This covalent binding (haptenation) triggers severe inflammatory cascades, resulting in skin and eye irritation[3][4].

  • The Nitroaromatic Ring: Upon systemic absorption, the nitro group can be bio-reduced by cellular nitroreductases (e.g., NADPH:cytochrome P450 reductase)[5][6]. This single-electron transfer generates nitro anion radicals that react with molecular oxygen to produce reactive oxygen species (ROS), leading to oxidative stress and systemic toxicity[5][7].

Toxicity_Pathway Chem 4-(2-nitrophenyl)-2- oxobut-3-enoic acid Michael Michael Acceptor (α,β-unsaturated ketone) Chem->Michael Nitro Nitroaromatic Group Chem->Nitro Protein Covalent Binding to Epidermal Proteins (Thiols) Michael->Protein Electrophilic Attack ROS Enzymatic Reduction (ROS Generation) Nitro->ROS Nitroreductases Irritation Skin/Eye Irritation (H315, H319) Protein->Irritation Tox Systemic Toxicity (H302, H312, H332) ROS->Tox

Mechanistic toxicity pathways of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid driving GHS hazards.

Table 1: GHS Hazard Classifications & Mechanistic Causality

Hazard Code Description Mechanistic Causality Required PPE/Engineering Intervention
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaled Nitroaromatic bioreduction generates ROS, leading to systemic oxidative stress[5]. Impermeable gloves, lab coat, and strict fume hood containment to prevent aerosol inhalation.
H315 / H319 Causes skin irritation / serious eye irritation The Michael acceptor covalently binds to nucleophilic thiols in epidermal/corneal proteins[2]. Double-gloving (nitrile/butyl), snug-fitting safety goggles, and face shield during dissolution.

| H335 | May cause respiratory irritation | Direct electrophilic attack of the crystalline powder on mucosal membranes in the respiratory tract. | Handling restricted strictly to a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. |

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without context. The physical state of the chemical and the solvents used dictate your protective barriers.

  • Hand Protection (Crucial Insight): When handling the dry powder, standard nitrile gloves (minimum 0.11 mm thickness) provide adequate protection against incidental contact. However, if you are dissolving this compound in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solutions, you must switch to butyl rubber or laminate (e.g., Silver Shield) gloves . DMSO rapidly permeates nitrile rubber; if contaminated, the solvent acts as a carrier, dragging the toxic Michael acceptor directly through the glove barrier and into your bloodstream.

  • Eye Protection: Snug-fitting, splash-proof chemical safety goggles are mandatory. Safety glasses with side shields do not provide sufficient protection against aerosolized electrophilic powders.

  • Body Protection: A flame-retardant, knee-length laboratory coat with fitted cuffs. Ensure no exposed skin between the glove cuff and the lab coat.

  • Respiratory Protection: When handled properly inside a certified chemical fume hood, a respirator is not required. If a hood is unavailable (which violates best practices for this compound), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of the reactive powder.

Standard Operating Procedure (SOP): Weighing & Dissolution

This protocol utilizes a self-validating system to ensure both stoichiometric accuracy and operator safety.

SOP_Workflow Prep Phase 1: Preparation Don PPE (Nitrile/Butyl Gloves, Goggles, Lab Coat) Containment Phase 2: Containment Transfer to Class II BSC or Chemical Fume Hood Prep->Containment Handling Phase 3: Handling Weighing & Transfer (Minimize Aerosolization) Containment->Handling Dissolution Phase 4: Dissolution Add Solvent (DMSO/DMF) Risk: Enhanced Permeation Handling->Dissolution Reaction Phase 5: Execution Proceed with Synthesis or Biological Assay Dissolution->Reaction Disposal Phase 6: Disposal Collect as Halogen-Free Organic Waste Reaction->Disposal Decon Decontamination Clean surfaces with soap and water/EtOH Disposal->Decon

Step-by-step operational workflow for handling 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

Step-by-Step Methodology:
  • Workspace Preparation: Ensure the chemical fume hood has a face velocity of 80–100 fpm. Clear the deck of unnecessary clutter to prevent air turbulence, which can aerosolize the powder.

  • Static Elimination (Causality): Nitroaromatic powders are highly prone to static cling. Pass a static eliminator (e.g., anti-static Zerostat gun) over the weighing boat and spatula. Eliminating static prevents sudden powder repulsion, mitigating both aerosolization risks and loss of stoichiometric control.

  • Weighing & Validation: Weigh the required mass using an analytical balance inside the vented enclosure.

    • Self-Validation Check: Observe the balance readout for 10 seconds post-transfer. A drifting weight indicates static interference or a hood draft. If drift occurs, pause the procedure, re-engage the static eliminator, and lower the fume hood sash to the designated operating height.

  • In-Hood Dissolution: Add your solvent (e.g., DMSO) directly to the weighing vessel inside the fume hood. Never transport the dry, unsealed powder across the laboratory.

  • Sealing: Seal the vial with a PTFE-lined cap before vortexing. PTFE prevents the solvent from degrading the cap liner, ensuring no chemical leaching contaminates your assay or leaks onto your gloves.

Spill Response & Waste Segregation

Spill Decontamination: Because the Michael acceptor moiety is highly lipophilic and reactive, water alone is insufficient for decontamination.

  • For dry powder spills, gently cover the spill with damp paper towels to prevent aerosolization, then wipe inward.

  • For solution spills, absorb with an inert material (e.g., vermiculite or universal spill pads).

  • Wash the affected surface thoroughly with a solvent-dampened cloth (70% ethanol or isopropanol) followed by an alkaline soap and water solution to facilitate the hydrolysis/removal of residual organics.

Waste Disposal: Dispose of all consumables (pipette tips, weighing boats, contaminated gloves) in a designated Halogen-Free Organic Waste container. Crucial: Do not mix this waste with heavy metal streams, as trace metals can catalyze unintended redox reactions with the nitroaromatic group[6].

References

  • Roberts, D. W., et al. (2008). "Quantitative and Mechanistic Read Across for Predicting the Skin Sensitization Potential of Alkenes Acting via Michael Addition". Chemical Research in Toxicology, 21(1), 21-31. URL: [Link]

  • Kovacic, P., & Somanathan, R. (2014). "Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism". Journal of Applied Toxicology, 34(8), 810-824. URL: [Link]

Sources

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